Product packaging for 3,5-Dimethoxycinnamic acid(Cat. No.:CAS No. 20767-04-8)

3,5-Dimethoxycinnamic acid

Cat. No.: B3421049
CAS No.: 20767-04-8
M. Wt: 208.21 g/mol
InChI Key: VLSRUFWCGBMYDJ-ONEGZZNKSA-N
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Description

3,5-Dimethoxycinnamic acid (CAS Number 16909-11-8) is a methoxylated derivative of cinnamic acid with the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol. It is characterized by a melting point of 174-175 °C . As a member of the phenylpropenoic acids, this compound serves as a valuable building block in organic synthesis and a precursor for developing more complex molecules, such as coordination complexes with metals like copper(II) for catalytic applications . In pharmacological research, methoxylated derivatives of cinnamic acid, including this compound, are investigated for their broad biological potential. Studies suggest such compounds exhibit significant biological activities, including antimicrobial, antidiabetic, anticancer, and neuroprotective properties . The presence of methoxy groups on the aromatic ring is a key structural feature that influences the compound's bioavailability and biological activity, for instance, by impacting its ability to penetrate biological membranes . Furthermore, related cinnamic acids have demonstrated antidepressant potential in preclinical models, with activity sometimes linked to anti-inflammatory and antioxidant mechanisms, such as the reduction of pro-inflammatory cytokines and regulation of brain-derived neurotrophic factor (BDNF) . This product is intended for research purposes in biochemistry, pharmacology, and medicinal chemistry. It is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O4 B3421049 3,5-Dimethoxycinnamic acid CAS No. 20767-04-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(3,5-dimethoxyphenyl)prop-2-enoic acid
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InChI

InChI=1S/C11H12O4/c1-14-9-5-8(3-4-11(12)13)6-10(7-9)15-2/h3-7H,1-2H3,(H,12,13)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLSRUFWCGBMYDJ-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C=CC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

COC1=CC(=CC(=C1)/C=C/C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601251999
Record name (2E)-3-(3,5-Dimethoxyphenyl)-2-propenoic acid
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Molecular Weight

208.21 g/mol
Source PubChem
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CAS No.

20767-04-8, 16909-11-8
Record name (2E)-3-(3,5-Dimethoxyphenyl)-2-propenoic acid
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Record name (2E)-3-(3,5-Dimethoxyphenyl)-2-propenoic acid
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Record name 3',5'-dimethoxycinnamic acid
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Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dimethoxycinnamic Acid: Natural Sources and Biosynthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3,5-Dimethoxycinnamic acid, a methoxylated derivative of cinnamic acid, is a naturally occurring phenolic compound that has garnered increasing interest within the scientific community. This interest stems from its potential pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. As a key secondary metabolite in various plant species, understanding its natural distribution and biosynthetic origins is paramount for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the known natural sources of this compound, delves into its biosynthesis via the phenylpropanoid pathway, and presents detailed methodologies for its extraction, isolation, and characterization. The document aims to serve as an in-depth resource, synthesizing current knowledge to facilitate further research and application of this promising bioactive molecule.

Introduction: The Significance of this compound

This compound belongs to the vast family of phenylpropanoids, a diverse group of plant secondary metabolites derived from the amino acid phenylalanine.[1] The structural hallmark of this compound is the cinnamic acid backbone featuring two methoxy groups at the 3 and 5 positions of the phenyl ring. This specific methoxylation pattern significantly influences its physicochemical properties and biological activity.

Methoxylated derivatives of cinnamic acid are known to exhibit a range of pharmacological effects, including antimicrobial, antidiabetic, anticancer, and neuroprotective activities.[1] The presence and position of methoxy groups can enhance the lipophilicity of the molecule, potentially improving its bioavailability and interaction with biological targets.[1] While its 4-hydroxy analog, sinapic acid, is more widely studied, this compound presents a unique profile with considerable therapeutic potential. This guide will explore the current understanding of its origins in nature and the intricate enzymatic pathways that lead to its formation.

Natural Occurrence and Distribution

While not as ubiquitously distributed as some other phenolic acids, this compound and its derivatives have been identified in a variety of plant families. The Asteraceae family, in particular, appears to be a notable source.

Table 1: Documented Natural Sources of Dimethoxycinnamic Acid Derivatives

FamilyGenusSpeciesReported DerivativesReference(s)
AsteraceaePterocaulonP. balansae, P. virgatum5,6-dimethoxy-7-(3′-methyl-2′,3′-dihydroxybutyloxy)coumarin, 5,6-dimethoxy-7-(2′,3′-epoxy-3′-methylbutyloxy)coumarin[2]
AsteraceaeEupatoriumNot specifiedVarious methoxycinnamic acid derivatives[1]
BrassicaceaeBrassicaB. junceaSinapic acid (3,5-dimethoxy-4-hydroxycinnamic acid)[3][4]
PolygalaceaePolygalaP. tenuifolia3,4,5-trimethoxycinnamic acid[5]
RutaceaeVariousNot specifiedp-methoxycinnamic acid[6]
ScrophulariaceaeVariousNot specifiedp-methoxycinnamic acid[6]

It is important to note that while the presence of dimethoxycinnamic acid derivatives is reported in several species, quantitative data specifically for this compound is often limited. The concentration of these compounds can vary significantly based on the plant part, developmental stage, and environmental conditions. Further quantitative studies are required to identify high-yielding natural sources for efficient extraction.

Biosynthesis via the Phenylpropanoid Pathway

The biosynthesis of this compound is intricately linked to the general phenylpropanoid pathway, a central metabolic route in higher plants responsible for the synthesis of a vast array of phenolic compounds.[7] The pathway commences with the deamination of the aromatic amino acid L-phenylalanine.

The Core Phenylpropanoid Pathway

The initial steps of the pathway leading to the cinnamic acid backbone are well-established:

  • Phenylalanine to Cinnamic Acid: The enzyme Phenylalanine Ammonia-Lyase (PAL) catalyzes the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid. This is a critical regulatory point, channeling carbon from primary metabolism into the phenylpropanoid pathway.

  • Hydroxylation to p-Coumaric Acid: Cinnamate-4-hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, introduces a hydroxyl group at the C4 position of the phenyl ring of cinnamic acid, yielding p-coumaric acid.

  • Activation to p-Coumaroyl-CoA: 4-Coumarate:CoA Ligase (4CL) activates p-coumaric acid by forming a thioester bond with coenzyme A, producing p-coumaroyl-CoA. This activated intermediate is a branch point for various downstream pathways, including flavonoid and lignin biosynthesis.

Hydroxylation and Methoxylation Steps

The characteristic 3,5-dimethoxy substitution pattern arises from a series of subsequent hydroxylation and O-methylation reactions. The biosynthesis of the closely related sinapic acid (3,5-dimethoxy-4-hydroxycinnamic acid) provides a well-studied model for these transformations.[7][8]

  • Hydroxylation at C3: p-Coumaroyl-CoA is hydroxylated at the C3 position by p-Coumarate 3-hydroxylase (C3H) to yield caffeoyl-CoA.

  • Methylation at C3: The 3-hydroxyl group of caffeoyl-CoA is methylated by a Caffeoyl-CoA O-methyltransferase (CCoAOMT) to produce feruloyl-CoA.

  • Hydroxylation at C5: A key step for the 3,5-disubstitution is the hydroxylation of feruloyl-CoA at the C5 position, catalyzed by Ferulate 5-hydroxylase (F5H) , another cytochrome P450 enzyme. This reaction forms 5-hydroxyferuloyl-CoA.

  • Methylation at C5: The final methylation at the 5-hydroxyl group is carried out by a Caffeic acid O-methyltransferase (COMT) , which can act on 5-hydroxyferulic acid (after hydrolysis of the CoA ester) to produce sinapic acid.[8]

Biosynthesis_of_Sinapic_Acid Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL pCou p-Coumaric Acid Cin->pCou C4H pCouCoA p-Coumaroyl-CoA pCou->pCouCoA 4CL CafCoA Caffeoyl-CoA pCouCoA->CafCoA C3H FerCoA Feruloyl-CoA CafCoA->FerCoA CCoAOMT HydFerCoA 5-Hydroxyferuloyl-CoA FerCoA->HydFerCoA F5H SinCoA Sinapoyl-CoA HydFerCoA->SinCoA COMT Sin Sinapic Acid (3,5-dimethoxy-4-hydroxycinnamic acid) SinCoA->Sin Thioesterase

Figure 1: Biosynthetic pathway of sinapic acid.
The Unresolved Step: Formation of this compound

The precise enzymatic reaction that leads to the formation of this compound, which lacks the 4-hydroxyl group present in sinapic acid, is not yet fully elucidated in plants. Several hypotheses can be proposed:

  • Dehydroxylation of a Sinapic Acid Precursor: An undiscovered enzyme could catalyze the reductive removal of the 4-hydroxyl group from sinapic acid or one of its CoA-activated precursors. While enzymatic dehydroxylation of aromatic compounds is known in microorganisms, this mechanism is not well-documented in plant secondary metabolism.[9]

  • Alternative O-Methyltransferase Activity: A specific O-methyltransferase might exist that can act on a 3-methoxy-5-hydroxycinnamic acid intermediate, followed by a subsequent methylation. However, the origin of this precursor without a 4-hydroxyl group would still need to be explained.

  • Decarboxylation and Subsequent Modification: It is also conceivable that a different biosynthetic route, potentially involving decarboxylation and subsequent modifications of a precursor, could lead to this compound. However, this is less likely given its structural similarity to other phenylpropanoids.

Further research, including enzyme assays with putative dehydroxylases and detailed metabolic profiling of plants known to produce this compound, is necessary to fully uncover this missing step in the biosynthetic pathway.

Experimental Protocols: Extraction, Isolation, and Characterization

The following section provides a generalized, yet detailed, protocol for the extraction, isolation, and characterization of this compound from plant material. This protocol is based on established methods for the purification of cinnamic acid derivatives and can be adapted for specific plant matrices.[10][11]

Extraction of Phenolic Compounds

This protocol aims to obtain a crude extract enriched with phenolic compounds, including this compound.

Materials:

  • Dried and powdered plant material (e.g., leaves or stems of Pterocaulon or Eupatorium species)

  • Methanol (HPLC grade)

  • Deionized water

  • Rotary evaporator

  • Ultrasonic bath

  • Filter paper (Whatman No. 1 or equivalent)

Procedure:

  • Maceration and Ultrasonic-Assisted Extraction: a. Weigh 100 g of the dried, powdered plant material and place it in a 2 L Erlenmeyer flask. b. Add 1 L of 80% aqueous methanol (v/v). c. Sonicate the mixture for 1 hour at room temperature. d. Macerate the mixture for 24 hours at room temperature with occasional stirring.

  • Filtration and Re-extraction: a. Filter the extract through Whatman No. 1 filter paper. b. Collect the filtrate and transfer the plant residue back to the flask. c. Repeat the extraction process (steps 1b-2a) two more times with fresh 80% methanol.

  • Concentration: a. Combine all the filtrates. b. Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C until the methanol is completely removed, yielding a crude aqueous extract.

Preparative High-Performance Liquid Chromatography (Prep-HPLC) for Isolation

Preparative HPLC is a powerful technique for isolating pure compounds from a complex mixture.[12][13]

Instrumentation and Materials:

  • Preparative HPLC system with a UV-Vis detector

  • C18 reversed-phase preparative column (e.g., 250 x 21.2 mm, 5 µm)

  • Mobile Phase A: 0.1% formic acid in water (v/v)

  • Mobile Phase B: Acetonitrile

  • Crude aqueous extract from section 4.1, filtered through a 0.45 µm syringe filter

Procedure:

  • Method Development (Analytical Scale): a. Initially, develop a separation method on an analytical HPLC system with a C18 column to determine the optimal gradient and retention time of the target compound.

  • Preparative HPLC Run: a. Equilibrate the preparative column with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes. b. Inject a suitable volume of the filtered crude extract onto the column. c. Elute the compounds using a linear gradient, for example:

    • 0-5 min: 5% B
    • 5-45 min: 5% to 60% B
    • 45-50 min: 60% to 95% B
    • 50-55 min: Hold at 95% B
    • 55-60 min: 95% to 5% B d. Monitor the elution profile at a wavelength of approximately 320 nm. e. Collect fractions corresponding to the peak of interest based on the retention time determined during the analytical run.

  • Post-Purification: a. Combine the fractions containing the pure compound. b. Evaporate the solvent under reduced pressure to obtain the isolated this compound. c. Lyophilize the sample to remove any remaining water.

HPLC_Isolation_Workflow start Crude Plant Extract analytical_hplc Analytical HPLC (Method Development) start->analytical_hplc prep_hplc Preparative HPLC (C18 Column) analytical_hplc->prep_hplc Optimized Gradient fraction_collection Fraction Collection (UV Detection) prep_hplc->fraction_collection purity_check Purity Analysis (Analytical HPLC) fraction_collection->purity_check evaporation Solvent Evaporation purity_check->evaporation Pure Fractions pure_compound Pure this compound evaporation->pure_compound

Figure 2: Workflow for HPLC-based isolation.
Characterization of the Isolated Compound

The identity and purity of the isolated this compound should be confirmed using spectroscopic methods.

  • High-Performance Liquid Chromatography (HPLC): Purity is assessed by analytical HPLC, where a single sharp peak should be observed.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) will provide the molecular weight of the compound. For this compound (C₁₁H₁₂O₄), the expected [M-H]⁻ ion is at m/z 207.06.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural elucidation. The ¹H NMR spectrum should show characteristic signals for the vinylic protons, aromatic protons, and the two methoxy groups.

Biological Activities and Future Perspectives

While research specifically on this compound is still emerging, studies on related methoxycinnamic acids provide strong indications of its potential biological activities.

  • Antioxidant Activity: The phenolic structure of this compound suggests it may act as a potent antioxidant by scavenging free radicals.[3][14]

  • Anti-inflammatory Effects: Cinnamic acid derivatives have been shown to possess anti-inflammatory properties, and this compound may share this activity.[4][5][15]

  • Anticancer Potential: Various methoxycinnamic acid derivatives have demonstrated cytotoxic effects against different cancer cell lines, suggesting that this compound could be a valuable lead compound in cancer research.[16][17][18]

The unique substitution pattern of this compound warrants further investigation into its specific mechanisms of action and its potential as a therapeutic agent. Future research should focus on:

  • Quantitative analysis of this compound in a wider range of plant species to identify high-yielding sources.

  • Elucidation of the complete biosynthetic pathway , particularly the enzymatic dehydroxylation step.

  • In-depth pharmacological studies to evaluate its efficacy and safety in various disease models.

  • Structure-activity relationship studies to design and synthesize more potent and selective derivatives.

Conclusion

This compound is a promising natural product with a biosynthetic origin in the phenylpropanoid pathway. While its full biosynthetic route is yet to be completely unraveled, its presence in various plant families, particularly the Asteraceae, makes it an accessible target for natural product chemists and pharmacologists. The methodologies outlined in this guide for its extraction, isolation, and characterization provide a solid foundation for researchers to explore its potential. As our understanding of this compound grows, so too will its potential applications in the fields of medicine and biotechnology.

References

A Technical Guide to the Spectroscopic Characterization of 3,5-Dimethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical analysis of the spectroscopic data for trans-3,5-Dimethoxycinnamic acid (CAS: 16909-11-8), a key intermediate in organic synthesis and a member of the diverse family of cinnamic acids.[1] This guide is intended for researchers, chemists, and drug development professionals who rely on precise molecular characterization for quality control, reaction monitoring, and structural elucidation. We will explore the theoretical underpinnings and practical interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy as applied to this molecule.

Molecular Structure and Spectroscopic Overview

trans-3,5-Dimethoxycinnamic acid (C₁₁H₁₂O₄, Molar Mass: 208.21 g/mol ) possesses a well-defined structure featuring several key functional groups that give rise to a distinct spectroscopic fingerprint.[2] The molecule contains a 1,3,5-trisubstituted aromatic ring, two methoxy groups, a trans-configured carbon-carbon double bond (alkene), and a carboxylic acid moiety. Each of these components contributes uniquely to the NMR, IR, and UV-Vis spectra, allowing for unambiguous identification and assessment of purity.

The following sections will deconstruct the spectroscopic data, explaining the causality behind experimental choices and providing field-proven insights into data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. For 3,5-Dimethoxycinnamic acid, both ¹H (proton) and ¹³C (carbon) NMR provide complementary information to confirm the structural integrity.

Predicted ¹H NMR Analysis

The ¹H NMR spectrum is anticipated to display five distinct signals, each corresponding to a unique proton environment in the molecule. The choice of a deuterated solvent like DMSO-d₆ or CDCl₃ is critical; DMSO-d₆ is often preferred for carboxylic acids due to its ability to solubilize the compound and clearly resolve the acidic proton.[3]

Predicted Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Insights
~12.5Broad Singlet1H-COOHCarboxylic acid protons are highly deshielded and often appear as a broad signal due to hydrogen bonding and chemical exchange. Its position is solvent and concentration-dependent.[4]
~7.60Doublet1HH-βThis vinylic proton is deshielded by the adjacent aromatic ring and the carbonyl group. It couples with H-α, showing a characteristic trans coupling constant (J ≈ 16 Hz).[5]
~6.75Doublet (d) or Triplet (t)2HH-2, H-6These two aromatic protons are chemically equivalent due to molecular symmetry. They are deshielded by the methoxy groups and will show a small coupling (J ≈ 2-3 Hz) to H-4, appearing as a doublet or a narrow triplet.
~6.55Triplet (t) or Multiplet (m)1HH-4This aromatic proton is situated between two methoxy groups. It will couple with the two equivalent H-2/H-6 protons, appearing as a triplet (J ≈ 2-3 Hz).
~6.45Doublet1HH-αThis vinylic proton is adjacent to the electron-withdrawing carbonyl group. It couples with H-β with a large trans coupling constant (J ≈ 16 Hz).[5]
~3.80Singlet6H-OCH₃The six protons of the two methoxy groups are chemically equivalent and magnetically isolated, resulting in a sharp, strong singlet.

Diagram: Predicted ¹H NMR Assignments for this compound

Caption: Predicted ¹H NMR chemical shifts for this compound.

Predicted ¹³C NMR Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show 9 distinct signals, as mandated by the molecule's symmetry (the two methoxy carbons are equivalent, as are the C-2/C-6 and C-3/C-5 aromatic carbons). Chemical shifts are predicted relative to TMS at 0 ppm.[6][7]

Predicted Shift (δ, ppm)AssignmentRationale & Insights
~168C=OThe carbonyl carbon of the carboxylic acid is significantly deshielded and appears far downfield.
~161C-3, C-5Aromatic carbons directly attached to the electron-donating methoxy groups are highly deshielded.
~145C-βThe vinylic carbon further from the carbonyl group appears downfield.
~136C-1The quaternary aromatic carbon to which the acrylic acid side chain is attached.
~118C-αThe vinylic carbon alpha to the carbonyl group is shielded relative to C-β.
~107C-2, C-6These aromatic carbons are ortho to the methoxy groups and are shielded.
~103C-4This aromatic carbon, situated between two methoxy groups, is expected to be the most shielded of the aromatic carbons.
~56-OCH₃The carbon atoms of the methoxy groups are highly shielded and appear far upfield.
Experimental Protocol for NMR Spectroscopy

A self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation: Accurately weigh ~10-20 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. Ensure complete dissolution, using gentle vortexing if necessary.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to serve as the 0 ppm reference point.[8]

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument (e.g., a 300 or 500 MHz spectrometer) should be properly tuned and shimmed to ensure a homogeneous magnetic field and high-resolution spectra.[9]

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 8-16) should be averaged to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required to obtain a good quality spectrum.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Integrate the ¹H NMR signals and calibrate the chemical shift scale to the TMS reference at 0 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy excels at identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is dominated by features from the carboxylic acid, the aromatic ring, and the alkene moiety. An experimental FTIR spectrum in a mull is available from Sigma-Aldrich.[10]

Wavenumber (cm⁻¹)Vibration TypeIntensityFunctional Group
3300–2500O-H stretchBroad, StrongCarboxylic Acid
~3000C-H stretch (sp²)MediumAromatic & Vinylic
~2950, ~2850C-H stretch (sp³)Medium-WeakMethoxy (-OCH₃)
~1700-1680C=O stretchStrong, SharpCarboxylic Acid (conjugated)
~1640C=C stretchMediumAlkene (vinylic)
~1600, ~1500C=C stretchMedium-StrongAromatic Ring
~1250, ~1050C-O stretchStrongAryl Ether (-O-CH₃) & Acid
Interpretation of Key IR Bands
  • O-H Stretch (3300–2500 cm⁻¹): The most characteristic feature of a carboxylic acid is the extremely broad absorption band for the O-H stretch. This broadening is a direct result of extensive intermolecular hydrogen bonding, which creates a wide range of bond strengths and corresponding vibrational frequencies.

  • C=O Stretch (~1690 cm⁻¹): The carbonyl stretch appears as a very strong and sharp peak. Its position below 1700 cm⁻¹ is indicative of conjugation with both the alkene and the aromatic ring, which delocalizes electron density and weakens the C=O double bond.

  • C=C Stretches (~1640, 1600, 1500 cm⁻¹): The spectrum shows distinct peaks for the alkene C=C stretch and the aromatic ring C=C stretches, confirming the presence of unsaturation.

  • C-O Stretches (~1250, 1050 cm⁻¹): Strong absorptions in this fingerprint region correspond to the C-O stretching vibrations of the aryl ether (methoxy) groups and the carboxylic acid.

Diagram: Key IR Vibrational Modes of this compound

IR_Modes Molecule This compound Structure OH O-H Stretch (3300-2500 cm⁻¹) Molecule->OH CO_double C=O Stretch (~1690 cm⁻¹) Molecule->CO_double CC_double C=C Stretches (~1640-1500 cm⁻¹) Molecule->CC_double CO_single C-O Stretch (~1250-1050 cm⁻¹) Molecule->CO_single

Caption: Correlation of functional groups to their IR absorption regions.

Experimental Protocol for IR Spectroscopy (KBr Pellet)
  • Sample Preparation: Grind 1-2 mg of dry this compound with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply several tons of pressure to form a thin, transparent or translucent KBr pellet. The quality of the pellet is crucial; an opaque or cracked pellet will scatter the IR beam and produce a poor-quality spectrum.

  • Background Scan: Place the empty sample holder in the FTIR spectrometer and run a background scan. This measures the spectrum of the atmospheric components (e.g., CO₂, H₂O) and the instrument itself, which will be subtracted from the sample spectrum.

  • Sample Scan: Place the KBr pellet in the sample holder and acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the characteristic absorption bands.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing the Chromophore

UV-Vis spectroscopy provides information about the conjugated electronic system within a molecule. The chromophore of this compound comprises the aromatic ring conjugated with the acrylic acid moiety. This extended π-system allows for π → π* electronic transitions upon absorption of UV radiation.

Spectral Interpretation

Analysis of the compound via HPLC-MS has shown UV absorbance between 205 nm and 310 nm.[11] Aromatic cinnamic acids typically display two major absorption bands. For this compound in a polar solvent like methanol, the spectrum is expected to show:

  • A primary, high-energy absorption band (λ_max) around 220-240 nm.

  • A secondary, lower-energy absorption band (λ_max) around 290-310 nm. This band is characteristic of the extended conjugation between the benzene ring and the propenoic acid side chain. The methoxy groups, acting as auxochromes, typically cause a bathochromic (red) shift to longer wavelengths compared to unsubstituted cinnamic acid.

Predicted λ_max (nm)Electronic TransitionChromophore
~290-310π → π*Benzene ring conjugated with C=C and C=O

Diagram: UV-Vis Chromophore and Electronic Transition

UV_Vis cluster_0 Ground State (π) cluster_1 Excited State (π*) e- e- e- e- e- e- e- e- e- e- e-   e- e- e- e-   e- Ground State (π) Ground State (π) Excited State (π*) Excited State (π*) Ground State (π)->Excited State (π*) Absorption of UV Light (hν) Chromophore Conjugated π System (Aromatic Ring + Acrylate) Chromophore->Ground State (π) leads to

Caption: The π → π* electronic transition responsible for UV absorption.

Experimental Protocol for UV-Vis Spectroscopy
  • Solvent Selection: Choose a UV-transparent solvent in the desired analytical range. Methanol or ethanol are common choices as they do not absorb significantly above 210 nm.

  • Stock Solution Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in the chosen solvent.

  • Dilution: Prepare a dilute solution from the stock solution to ensure the absorbance falls within the linear range of the instrument (typically 0.1 to 1.0 AU).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. This is used to zero the instrument or as a reference scan.

  • Sample Measurement: Rinse and fill a second quartz cuvette with the diluted sample solution. Place it in the sample holder and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max). If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εcl).

Summary and Conclusion

The combination of NMR, IR, and UV-Vis spectroscopy provides a comprehensive and definitive characterization of this compound. IR spectroscopy rapidly confirms the presence of key carboxylic acid and aromatic functional groups. UV-Vis spectroscopy verifies the conjugated π-electron system. Finally, NMR spectroscopy provides the ultimate structural proof, mapping out the complete carbon-hydrogen framework. This guide outlines the expected spectral features and provides robust protocols to enable researchers to confidently acquire and interpret high-quality data for this compound, ensuring the integrity and success of their scientific endeavors.

References

Chemical and physical properties of 3,5-Dimethoxycinnamic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3,5-Dimethoxycinnamic Acid: Properties, Analysis, and Applications

Introduction

This compound (DMCA) is a derivative of cinnamic acid, a class of organic compounds widely found in the plant kingdom.[1] Its distinct substitution pattern, with two methoxy groups on the phenyl ring, imparts specific chemical and physical properties that make it a subject of interest in pharmaceutical research, cosmetics, and organic synthesis.[1][2] This guide provides a comprehensive overview of the core characteristics of this compound, intended for researchers, chemists, and professionals in drug development. We will delve into its structural features, physical and chemical properties, spectroscopic signature, synthesis, and key applications, supported by detailed experimental protocols.

Part 1: Core Chemical Identity and Structure

A precise understanding of a compound's identity is the foundation of all scientific investigation. This section outlines the fundamental identifiers for this compound.

1.1 Nomenclature and Identifiers

  • Systematic IUPAC Name : (2E)-3-(3,5-dimethoxyphenyl)prop-2-enoic acid[3]

  • Common Synonyms : 3,5-Dimethoxy-trans-cinnamic acid, 3',5'-dimethoxycinnamic acid[3]

  • CAS Registry Number : 16909-11-8[3]

  • EC Number : 240-956-8

  • Molecular Formula : C₁₁H₁₂O₄[3]

  • Molecular Weight : 208.21 g/mol [3]

1.2 Chemical Structure

The structure of this compound features a benzene ring substituted with two methoxy groups (-OCH₃) at positions 3 and 5, and a propenoic acid group at position 1. The double bond in the acrylic acid side chain is predominantly in the trans (E) configuration, which is the more stable isomer.[3]

Caption: Chemical structure of this compound.

Part 2: Physicochemical Properties

The physical properties of a compound govern its behavior in various matrices, which is critical for formulation, purification, and experimental design.

2.1 Summary of Physical Data

The key physicochemical parameters for this compound are summarized in the table below. These values are essential for predicting its behavior in experimental and industrial settings.

PropertyValueSource(s)
Appearance White to off-white or light brown crystalline solid.[2][4]
Melting Point 174-175 °C[1][4]
Boiling Point 267.4 °C (rough estimate)[2][4]
Density 1.06 - 1.203 g/cm³ (estimate)[1][2]
Water Solubility 31.44 mg/L at 25 °C (slightly soluble)[2][4]
Organic Solvent Solubility Soluble in ethanol, acetone, and dichloromethane.[2]
pKa 4.33 ± 0.10 (Predicted)[4]
Flash Point 148.5 °C[1][2]

2.2 Causality Behind Properties

  • High Melting Point : The planar structure, presence of a carboxylic acid group capable of hydrogen bonding, and stable crystal lattice contribute to a relatively high melting point for a molecule of its size.[1][4]

  • Low Water Solubility : Despite the presence of polar oxygen atoms, the molecule's core is a nonpolar aromatic ring. This significant hydrophobic character limits its solubility in water.[2][4]

  • Organic Solvent Solubility : Its solubility in solvents like ethanol and acetone is predictable. These solvents have both polar and nonpolar characteristics, allowing them to effectively solvate both the carboxylic acid group and the dimethoxy-substituted phenyl ring.[2]

Part 3: Spectroscopic Profile

Spectroscopic data provides an empirical fingerprint of a molecule, essential for its identification, quantification, and structural elucidation.

  • ¹H NMR Spectroscopy (Proton NMR) : The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the vinylic protons of the propenoic acid chain, and the methoxy group protons. The coupling constants between the vinylic protons are characteristic of the trans configuration.

  • ¹³C NMR Spectroscopy (Carbon NMR) : The carbon spectrum will reveal signals for the carboxyl carbon, the carbons of the double bond, the aromatic carbons (with different shifts for substituted and unsubstituted positions), and the methoxy carbons.[5]

  • Infrared (IR) Spectroscopy : The IR spectrum is characterized by a broad O-H stretch from the carboxylic acid group, C=O stretching of the carboxyl group, C=C stretching from the aromatic ring and the alkene, and C-O stretching from the ether linkages of the methoxy groups.

  • Mass Spectrometry (MS) : Electron ionization mass spectrometry will show a molecular ion peak corresponding to its molecular weight (208.21 g/mol ) and characteristic fragmentation patterns.[1][3]

Part 4: Chemical Properties and Reactivity

Understanding the chemical behavior of this compound is vital for its synthesis, handling, and application in further chemical transformations.

4.1 Stability

This compound is a relatively stable compound at room temperature when stored in a dry environment.[2][4] However, like many organic acids, it should be protected from strong bases, oxidizing agents, and high temperatures to prevent degradation.

4.2 Reactivity and Key Reactions

The molecule's reactivity is dictated by its three main functional components: the carboxylic acid, the alkene double bond, and the aromatic ring.

DMCA This compound Carboxyl Carboxylic Acid (-COOH) DMCA->Carboxyl Alkene Alkene Double Bond (C=C) DMCA->Alkene Aromatic Aromatic Ring DMCA->Aromatic Esterification Esterification / Amidation Carboxyl->Esterification Reduction_Acid Reduction to Alcohol Carboxyl->Reduction_Acid Addition Addition Reactions (e.g., Halogenation) Alkene->Addition Reduction_Alkene Reduction to Alkane Alkene->Reduction_Alkene Substitution Electrophilic Aromatic Substitution (Difficult) Aromatic->Substitution

Caption: Reactivity centers of this compound.

  • Incompatible Materials : Avoid strong oxidizing agents.[6]

  • Hazardous Decomposition Products : Upon combustion, it may produce carbon monoxide (CO) and carbon dioxide (CO₂).[6]

Part 5: Synthesis and Applications

5.1 Synthesis Pathway

This compound can be synthesized via several established organic reactions. A common and effective method is the Knoevenagel condensation or the related Doebner modification , which involves the reaction of 3,5-dimethoxybenzaldehyde with malonic acid.[1][7]

Aldehyde 3,5-Dimethoxy- benzaldehyde Condensation Knoevenagel Condensation Aldehyde->Condensation Malonic Malonic Acid Malonic->Condensation Base Base Catalyst (e.g., Pyridine, Piperidine) Base->Condensation Decarboxylation Decarboxylation (Heat) Condensation->Decarboxylation Product 3,5-Dimethoxy- cinnamic Acid Decarboxylation->Product

Caption: General workflow for synthesis via Knoevenagel condensation.

5.2 Applications in Research and Development

While its direct therapeutic applications are still under investigation, this compound and its derivatives are valuable in several fields:

  • Pharmaceutical Intermediate : It serves as a building block in the synthesis of more complex bioactive molecules.[1] Cinnamic acid derivatives are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[2][8]

  • Cosmetics : Due to its antioxidant properties and its conjugated structure that can absorb UV radiation, it has potential applications in skin care products as a fragrance, preservative, and protective agent.[2][9]

  • Food Industry : It can be explored for use as a food preservative and antioxidant, helping to extend the shelf life and maintain the quality of food products.[2]

Part 6: Key Experimental Protocols

The following protocols are standardized methodologies for characterizing this compound. They are designed to be self-validating and reproducible.

Protocol 1: Determination of Melting Point

  • Objective : To accurately determine the melting point range of a purified sample of this compound.

  • Apparatus : Capillary melting point apparatus, capillary tubes (one end sealed), mortar and pestle, spatula.

  • Methodology :

    • Ensure the sample is completely dry and finely powdered. Gently crush a small amount of the crystalline solid using a mortar and pestle.

    • Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

    • Place the capillary tube into the heating block of the melting point apparatus.

    • Set the apparatus to heat at a rapid rate initially (e.g., 10-15 °C/min) to approach the expected melting point (~175 °C).

    • When the temperature is within 15-20 °C of the expected melting point, reduce the heating rate to 1-2 °C/min to ensure thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Record the temperature at which the entire solid has melted into a clear liquid (T₂).

    • The melting point is reported as the range T₁ - T₂. A sharp range (≤ 1 °C) indicates high purity.

Protocol 2: General Solubility Assessment

  • Objective : To qualitatively and semi-quantitatively determine the solubility of this compound in various solvents.

  • Materials : this compound, selection of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate), vials, magnetic stirrer, analytical balance.

  • Methodology :

    • Weigh approximately 10 mg of the compound into a clean, dry vial.

    • Add the selected solvent dropwise (e.g., 0.1 mL increments) while stirring continuously at a constant temperature (e.g., 25 °C).

    • Observe for complete dissolution. Record the volume of solvent required.

    • Categorize the solubility based on standard definitions (e.g., USP solubility definitions). For a more quantitative measure, continue adding known masses of the solute to a fixed volume of solvent until saturation is reached (solid remains undissolved after prolonged stirring).

    • The static gravimetric method can be used for precise data: equilibrate a saturated solution at a specific temperature, then carefully evaporate a known volume of the supernatant and weigh the residue.[10]

Protocol 3: Synthesis via Doebner-Knoevenagel Condensation

  • Objective : To synthesize this compound from 3,5-dimethoxybenzaldehyde and malonic acid.

  • Reagents : 3,5-dimethoxybenzaldehyde, malonic acid, pyridine (as solvent and catalyst), piperidine (as co-catalyst), hydrochloric acid (for acidification), water.

  • Methodology :

    • In a round-bottomed flask equipped with a reflux condenser, dissolve 3,5-dimethoxybenzaldehyde (1.0 eq) and malonic acid (~1.5-2.0 eq) in pyridine.[7]

    • Add a catalytic amount of piperidine to the mixture.

    • Heat the reaction mixture gently (e.g., 80-100 °C) and monitor the evolution of CO₂ gas, which indicates the progress of the decarboxylation step.[7]

    • After the reaction is complete (typically 2-4 hours, can be monitored by TLC), cool the mixture to room temperature.

    • Pour the cooled reaction mixture into a beaker containing ice-cold water.

    • Acidify the mixture by slowly adding concentrated hydrochloric acid with stirring until the solution is strongly acidic (pH ~1-2). This will precipitate the product.

    • Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove residual pyridine and salts.

    • Dry the crude product. Recrystallization from a suitable solvent (e.g., an ethanol/water mixture) can be performed for further purification.

Part 7: Safety and Handling

Proper handling is crucial to ensure laboratory safety.

  • General Handling : Use in a well-ventilated area. Avoid inhaling dust.[2] Avoid contact with skin and eyes.[2]

  • Personal Protective Equipment (PPE) : Wear safety glasses, chemical-resistant gloves, and a lab coat.[2]

  • Storage : Store in a cool, dry place away from incompatible materials like strong oxidants. Keep the container tightly sealed.[2][4]

  • First Aid : In case of eye or skin contact, rinse immediately with plenty of water and seek medical advice.[2]

References

The Enigmatic Role of 3,5-Dimethoxycinnamic Acid in Plant Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Unveiling a Lesser-Known Phenylpropanoid

Within the intricate web of plant secondary metabolism, the phenylpropanoid pathway stands as a cornerstone, giving rise to a vast arsenal of compounds essential for survival, defense, and interaction with the environment. While molecules like lignin precursors and flavonoids have been extensively studied, many intermediates and derivatives remain in the scientific periphery. This guide focuses on one such molecule: 3,5-dimethoxycinnamic acid . Although direct research on this specific compound is nascent, its structural relationship to key metabolic players suggests a significant, albeit underexplored, biological role. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, synthesizing current knowledge on methoxylated cinnamic acids to illuminate the probable functions and metabolic context of this compound in plants. We will delve into its likely biosynthesis, potential physiological roles, and the experimental methodologies required to further elucidate its function.

The Chemical Context: Structure and Properties

This compound is a derivative of cinnamic acid, characterized by a phenyl group substituted with two methoxy groups at the 3 and 5 positions and a propenoic acid side chain.

PropertyValueReference
Molecular Formula C₁₁H₁₂O₄[1]
Molecular Weight 208.21 g/mol [1]
Appearance Solid[1]
General Class Phenylpropanoid, Methoxycinnamic Acid[2][3]

The presence of the methoxy groups significantly influences the molecule's polarity, reactivity, and biological activity compared to its hydroxylated counterparts.

Biosynthesis: A Journey Through the Phenylpropanoid Pathway

The biosynthesis of this compound is rooted in the general phenylpropanoid pathway, which begins with the amino acid L-phenylalanine.[3][4][5] While a specific, dedicated pathway for this compound has not been definitively elucidated in the literature, its structure strongly suggests a sequence of hydroxylation and methylation reactions catalyzed by well-characterized enzyme families.

The initial steps involve the conversion of L-phenylalanine to p-coumaroyl-CoA, a central hub in phenylpropanoid metabolism.[5][6] From this point, the pathway to this compound likely involves a series of enzymatic modifications. The key enzymes in this process are O-methyltransferases (OMTs), which catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on the aromatic ring.[7][8] Plant OMTs are a large and diverse family of enzymes with varying substrate specificities.[7][9]

Biosynthesis_Pathway

Based on the known substrate specificities of plant OMTs, a plausible route to this compound would involve the sequential methylation of a 3,5-dihydroxycinnamic acid precursor. The existence and synthesis of this precursor would be a critical area for future research.

Biological Roles in Plant Metabolism

While direct evidence for the specific functions of this compound in plants is limited, its structural similarity to other well-studied cinnamic acid derivatives allows for informed hypotheses regarding its biological roles.

Allelopathy: Chemical Warfare in the Plant Kingdom

Allelopathy is the process by which a plant releases biochemicals into the environment that influence the growth, survival, and reproduction of other organisms.[10] Cinnamic acid and its derivatives are well-documented allelochemicals.[10] These compounds can leach from plant tissues, be exuded from roots, or be released during the decomposition of plant litter, subsequently inhibiting the germination and growth of neighboring plants.

The phytotoxic effects of cinnamic acids are often attributed to their ability to disrupt cell membrane permeability, interfere with nutrient uptake, and induce oxidative stress in target plants.[11] The methoxy groups of this compound likely enhance its lipophilicity, potentially increasing its ability to penetrate the cell membranes of competing plants.

Plant Defense and Stress Response

The phenylpropanoid pathway is a critical component of the plant's defense system against pathogens and herbivores.[2][6] Upon pathogen attack or wounding, plants often upregulate the biosynthesis of phenylpropanoids, including cinnamic acid derivatives, which can act as phytoalexins or strengthen cell walls through lignification.

Furthermore, cinnamic acids have been implicated in the plant's response to abiotic stressors such as salinity.[12][13] Exogenous application of cinnamic acid has been shown to mitigate the negative effects of salt stress in maize by enhancing the activity of reactive oxygen species (ROS) scavenging enzymes.[13] It is plausible that this compound contributes to the antioxidant capacity of plant tissues, helping to neutralize ROS generated during periods of stress. The antioxidant potential of related methoxycinnamic acids is well-established.[14]

A Potential Signaling Molecule

Recent research has highlighted the role of some cinnamic acid derivatives as signaling molecules. For instance, cis-cinnamic acid has been identified as a natural auxin efflux inhibitor, thereby influencing root development.[15] While there is currently no evidence to suggest a similar role for this compound, its potential to interact with cellular signaling pathways should not be overlooked. Future research could explore its effects on phytohormone homeostasis and signal transduction cascades.

Experimental Protocols for Investigation

To further elucidate the biological role of this compound, a combination of analytical and biological assays is required.

Extraction and Quantification from Plant Tissues

A robust and validated analytical method is essential for determining the presence and concentration of this compound in plant extracts. High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a widely used and reliable technique for this purpose.[16][17][18]

Step-by-Step Protocol for Extraction and HPLC-DAD Analysis:

  • Sample Preparation:

    • Harvest fresh plant tissue and immediately freeze in liquid nitrogen to halt metabolic activity.

    • Lyophilize the frozen tissue to remove water.

    • Grind the dried tissue to a fine powder using a mortar and pestle or a ball mill.

  • Extraction:

    • Accurately weigh approximately 100 mg of the powdered plant tissue into a microcentrifuge tube.

    • Add 1 mL of 80% methanol (HPLC grade).

    • Vortex vigorously for 1 minute.

    • Sonicate for 30 minutes in a water bath.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Carefully transfer the supernatant to a new tube.

    • Repeat the extraction process on the pellet with another 1 mL of 80% methanol to ensure complete extraction.

    • Combine the supernatants.

  • Sample Clean-up (Optional but Recommended):

    • For complex matrices, a solid-phase extraction (SPE) step can be employed to remove interfering compounds. A C18 SPE cartridge is suitable for this purpose.

  • HPLC-DAD Analysis:

    • Instrumentation: An HPLC system equipped with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), a column oven, an autosampler, and a diode-array detector.[16]

    • Mobile Phase: A gradient elution using:

      • Solvent A: 0.1% Formic acid in water (HPLC grade)

      • Solvent B: Acetonitrile (HPLC grade)

    • Gradient Program:

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Linear gradient to 50% A, 50% B

      • 25-30 min: Hold at 50% A, 50% B

      • 30-32 min: Linear gradient back to 95% A, 5% B

      • 32-40 min: Hold at 95% A, 5% B for column re-equilibration

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detection: Monitor at the maximum absorbance wavelength for this compound (determined by running a standard).

  • Quantification:

    • Prepare a calibration curve using a certified standard of this compound at a range of concentrations.

    • Quantify the amount of this compound in the plant extracts by comparing the peak area to the calibration curve.

HPLC_Workflow

Phytotoxicity Bioassay for Allelopathic Potential

To assess the allelopathic potential of this compound, a simple seed germination and seedling growth bioassay can be performed.[19][20][21][22][23] Lettuce (Lactuca sativa) is a commonly used indicator species due to its rapid germination and sensitivity to phytotoxic compounds.[19][22]

Step-by-Step Protocol for Phytotoxicity Bioassay:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., a small amount of DMSO, then diluted with distilled water).

    • Create a series of dilutions to test a range of concentrations (e.g., 0.1, 0.5, 1.0, 2.0 mM).

    • Include a control with only the solvent at the same concentration as in the highest test solution.

  • Bioassay Setup:

    • Place a sheet of Whatman No. 1 filter paper in a sterile 9-cm Petri dish.

    • Pipette 3 mL of a test solution or the control solution onto the filter paper, ensuring it is evenly moistened.

    • Place 25 lettuce seeds evenly spaced on the filter paper.

    • Seal each Petri dish with parafilm to prevent evaporation.

    • Prepare at least three replicate dishes for each concentration and the control.

  • Incubation:

    • Incubate the Petri dishes in the dark at 25°C in a growth chamber for 72 hours.

  • Data Collection and Analysis:

    • After 72 hours, count the number of germinated seeds in each dish to calculate the germination percentage.

    • Carefully remove the seedlings and measure the length of the radicle (root) and hypocotyl (shoot) of at least 10 seedlings from each dish.

    • Calculate the average radicle and hypocotyl length for each treatment.

    • Express the results as a percentage of the control.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments.

Concentration (mM)Germination (%)Average Radicle Length (mm)Average Hypocotyl Length (mm)
Control
0.1
0.5
1.0
2.0

Future Directions and Concluding Remarks

The study of this compound in plant metabolism is a field ripe for discovery. While this guide provides a framework based on established knowledge of the broader phenylpropanoid pathway, several key questions remain unanswered:

  • What is the precise biosynthetic pathway leading to this compound in plants? Identifying the specific O-methyltransferases and their substrates is a critical next step.

  • In which plant species and tissues is this compound most abundant? A comprehensive screening of various plant species is needed to identify model organisms for further study.

  • What are the specific molecular targets and signaling pathways modulated by this compound? Investigating its effects on gene expression, protein activity, and phytohormone signaling will provide deeper insights into its biological function.

  • What is the metabolic fate of this compound in plants? Understanding how it is conjugated, degraded, or incorporated into other molecules will complete our understanding of its role in the metabolic network.

By employing the methodologies outlined in this guide and focusing on these key research questions, the scientific community can begin to unravel the enigmatic role of this compound, adding another piece to the complex and fascinating puzzle of plant secondary metabolism.

References

3,5-Dimethoxycinnamic acid synonyms and CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3,5-Dimethoxycinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 16909-11-8) is a specialized aromatic carboxylic acid, a derivative of cinnamic acid characterized by two methoxy groups at the 3 and 5 positions of the phenyl ring. While its isomers, such as 3,4-dimethoxycinnamic acid, are more extensively studied for broad therapeutic effects, this compound holds unique value in distinct biological and synthetic contexts. It serves as a crucial intermediate in the synthesis of complex pharmaceutical agents, including novel kinase inhibitors for oncology.[1] Furthermore, it has been identified as a natural product with specific bioactivities, including antifungal properties and a functional role in the bioluminescence of certain fungi.[2] This guide provides a comprehensive technical overview of its chemical properties, a validated synthesis protocol, established analytical methodologies, and a summary of its documented applications, offering a foundational resource for its use in research and development.

Nomenclature and Chemical Identity

Correctly identifying a chemical entity is the foundation of all scientific work. The compound is systematically identified by its CAS Registry Number and a variety of synonyms used across chemical literature and commercial suppliers.

  • CAS Registry Number : 16909-11-8[3]

  • Molecular Formula : C₁₁H₁₂O₄[3]

  • Molecular Weight : 208.21 g/mol

  • IUPAC Name : (E)-3-(3,5-Dimethoxyphenyl)prop-2-enoic acid

  • Common Synonyms :

    • trans-3,5-Dimethoxycinnamic acid[3]

    • 3-(3,5-Dimethoxyphenyl)acrylic acid[1]

    • Cinnamic acid, 3,5-dimethoxy-[3]

    • 2-Propenoic acid, 3-(3,5-dimethoxyphenyl)-[3]

    • 3',5'-Dimethoxycinnamic acid[3]

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, solubility, and formulation characteristics, which are critical parameters in both synthetic chemistry and drug development.

PropertyValueReference(s)
Appearance White to light beige crystalline powder[1]
Melting Point 174-175 °C[1][2]
Boiling Point 267.4 °C (rough estimate)[1]
Water Solubility 31.44 mg/L (at 25 °C)[1]
pKa (Predicted) 4.33 ± 0.10[1]
SMILES String COc1cc(OC)cc(\C=C\C(O)=O)c1[2]
InChI Key VLSRUFWCGBMYDJ-ONEGZZNKSA-N[3]

Synthesis and Manufacturing

The most reliable and common method for synthesizing this compound is the Knoevenagel-Doebner Condensation . This reaction provides a high-yield pathway by forming a carbon-carbon bond between an aromatic aldehyde and an active methylene compound, in this case, malonic acid. The use of a pyridine/piperidine catalyst system is a well-established modification that facilitates both the condensation and subsequent decarboxylation in a one-pot procedure.

Synthesis_Workflow Figure 1: Knoevenagel-Doebner Synthesis of this compound cluster_reactants Starting Materials cluster_catalyst Catalyst/Solvent System cluster_process Reaction Process cluster_products Final Product A 3,5-Dimethoxybenzaldehyde Process Heat (80-110 °C) Condensation & Decarboxylation (-CO2) A->Process B Malonic Acid B->Process C Pyridine (Solvent) C->Process medium D Piperidine (Catalyst) D->Process catalyst Product This compound Process->Product Acidification & Workup

Figure 1: Knoevenagel-Doebner Synthesis Workflow.
Detailed Experimental Protocol: Knoevenagel-Doebner Synthesis

This protocol is adapted from established procedures for synthesizing substituted cinnamic acids.[4]

  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3,5-dimethoxybenzaldehyde (1.0 eq) and malonic acid (2.0 eq).

  • Solvent Addition : Add sufficient pyridine to dissolve the reactants upon gentle warming (e.g., to 50 °C). The complete dissolution of malonic acid before catalysis is crucial for reaction control.

  • Catalyst Addition : Add piperidine (approx. 0.1 eq) to the solution.

  • Reaction Execution : Heat the mixture to an internal temperature of 80–85 °C and maintain for 1 hour. Following this, increase the temperature to reflux (approx. 110-115 °C) for an additional 2-3 hours. The evolution of CO₂ gas should be observed as the reaction progresses.

  • Work-up : After cooling to room temperature, pour the reaction mixture into a beaker containing a large volume of cold water (approx. 10x the volume of pyridine used).

  • Acidification & Precipitation : Slowly acidify the aqueous mixture with concentrated hydrochloric acid (HCl) while stirring until it is strongly acidic (pH 1-2). A light-colored precipitate of crude this compound will form.

  • Isolation : Collect the solid product by vacuum filtration and wash thoroughly with several portions of cold water to remove residual pyridine hydrochloride.

  • Purification : For higher purity, the crude product can be recrystallized. A common method involves dissolving the product in a dilute aqueous solution of sodium hydroxide, filtering to remove any insoluble impurities, and then re-precipitating the pure acid by acidifying the filtrate with HCl. The final product is collected by filtration, washed with cold water, and dried under vacuum.

Applications in Research and Drug Development

While not as broadly studied as other isomers, this compound is a compound of significant interest in several specialized areas of research and development. Its utility stems from its role as both a bioactive natural product and a key synthetic building block.

Applications_Diagram Figure 2: Verified Roles & Applications of this compound cluster_natural Natural Product Chemistry cluster_pharma Pharmaceutical R&D cluster_agri Agricultural Science Core This compound (CAS: 16909-11-8) Fungus Mycena chlorophos (Bioluminescent Fungus) Core->Fungus Intermediate Synthetic Intermediate Core->Intermediate Antifungal Antifungal Agent (in-vitro activity) Core->Antifungal Agri Agrochemical Research Core->Agri Bio Bioluminescence Activation Fungus->Bio Identified as a key component FGFR FGFR1 Inhibitors (e.g., AZD 4547 synthesis) Intermediate->FGFR Building block for Slug Slug Control (Seed Dressing) Agri->Slug Investigated as

Figure 2: Verified Roles & Applications.
  • Pharmaceutical Intermediate : The compound is a valuable precursor in multi-step organic synthesis. It has been cited as an intermediate in synthetic routes for novel kinase inhibitors, such as those targeting the Fibroblast Growth-Factor Receptor (FGFR), which is a target in cancer therapy.[1]

  • Natural Product Research : this compound was isolated from the bioluminescent fungus Mycena chlorophos. Research identified it as a key component that increases the intensity of the fungus's light emission, pointing to a specific biochemical role in this natural process.[2]

  • Antifungal Activity : In vitro studies have demonstrated that this compound possesses antifungal activity against various filamentous fungi. This suggests potential applications as a lead compound for developing new antifungal agents.

  • Agrochemical Research : The compound has been investigated for its potential use in agriculture as a seed dressing to protect oilseed rape crops from slug damage, highlighting its bioactivity in an ecological context.[2]

  • Drug Formulation Studies : Its ability to form complexes with cyclodextrins has been studied, which is relevant for improving the solubility and bioavailability of drug molecules in pharmaceutical formulations.[2]

Analytical Methodologies

Accurate quantification and identification are essential for both quality control of the synthetic product and for pharmacokinetic or metabolomic studies. High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) is the standard method for this purpose.

General Protocol: HPLC-DAD Analysis

This protocol is a standard, robust method for the analysis of cinnamic acid derivatives and can be optimized for this compound.[5][6]

  • Chromatographic System : An HPLC system equipped with a quaternary pump, autosampler, column oven, and DAD.

  • Column : A C18 reverse-phase column (e.g., Zorbax SB-C18, 4.6 x 150 mm, 5 µm particle size) is highly effective.

  • Column Temperature : Maintain at 30 °C for reproducible retention times.

  • Mobile Phase :

    • Solvent A : 0.1% Trichloroacetic Acid or Phosphoric Acid in Water (provides sharp peak shape).

    • Solvent B : Acetonitrile.

  • Gradient Elution : A gradient is necessary to ensure good separation from impurities or other related compounds. A typical gradient would be:

    • Start with 5-10% B.

    • Linearly increase to 70-80% B over 25-30 minutes.

    • Hold for 5 minutes.

    • Return to initial conditions and equilibrate for 5-10 minutes before the next injection.

  • Flow Rate : 1.0 mL/min.

  • Injection Volume : 10-20 µL.

  • Detection : Monitor using DAD. The UV spectrum for cinnamic acids typically shows a maximum absorbance (λmax) around 300-320 nm. The entire spectrum from 200-400 nm should be recorded to ensure peak purity.

  • Standard Preparation : Prepare a stock solution of high-purity this compound in methanol or acetonitrile. Create a series of dilutions to generate a calibration curve for quantification.

Safety and Handling

Adherence to standard laboratory safety protocols is required when handling this compound.

  • Hazard Classification : Irritant (Xi).[1]

  • Hazard Statements (H-phrases) : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements (P-phrases) :

    • P261: Avoid breathing dust.

    • P280: Wear protective gloves, eye protection, and face protection.[2]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Personal Protective Equipment (PPE) : Use chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

  • Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

The Therapeutic Potential of 3,5-Dimethoxycinnamic Acid Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cinnamic acid and its derivatives represent a class of naturally occurring phenolic compounds that have garnered significant scientific attention for their diverse pharmacological activities. This technical guide provides an in-depth exploration of the health benefits of 3,5-dimethoxycinnamic acid and its synthetic derivatives. While research on this specific scaffold is emerging, this guide synthesizes current knowledge, drawing parallels from structurally similar and well-studied analogs like sinapic acid (3,5-dimethoxy-4-hydroxycinnamic acid) and 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. We will delve into the antioxidant, anti-inflammatory, anticancer, and neuroprotective properties of these compounds, elucidating their mechanisms of action through key signaling pathways. Detailed experimental protocols and quantitative data are provided to empower researchers in drug discovery and development to explore the therapeutic promise of this chemical class.

Introduction: The Cinnamic Acid Scaffold and the Promise of Methoxylation

Cinnamic acid, a simple phenylpropanoid, serves as a versatile backbone for a multitude of bioactive molecules found throughout the plant kingdom. The therapeutic potential of these compounds is often dictated by the substitution pattern on the phenyl ring. Methoxylation, in particular, has been shown to significantly influence the pharmacokinetic and pharmacodynamic properties of cinnamic acid derivatives, often enhancing their bioavailability and biological activity.[1] This guide focuses on derivatives of this compound, a scaffold that, while less explored than some of its counterparts, holds considerable promise for therapeutic development. Given the limited direct research on this compound derivatives, we will draw upon the extensive literature on the closely related sinapic acid and 3,4,5-trimethoxycinnamic acid (TMCA) derivatives to infer potential mechanisms and guide future research.

Antioxidant Properties: Scavenging Free Radicals and Modulating Oxidative Stress

Oxidative stress, stemming from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key contributor to a myriad of chronic diseases. Cinnamic acid derivatives, particularly those with methoxy and hydroxyl substitutions, are potent antioxidants.

Mechanism of Antioxidant Action

The antioxidant capacity of this compound derivatives is primarily attributed to their ability to donate a hydrogen atom from a phenolic hydroxyl group (if present, as in the case of sinapic acid) or to delocalize an unpaired electron through the conjugated system of the phenyl ring and the propenoic acid side chain. This effectively neutralizes free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, and other reactive species.[1]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a standardized method for assessing the free radical scavenging activity of this compound derivatives.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • Test compound (this compound derivative)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep violet color.

  • Preparation of Test Compounds: Prepare a stock solution of the test compound and the positive control (ascorbic acid) in methanol or ethanol. A series of dilutions should be prepared to determine the IC50 value.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the various concentrations of the test compound or positive control to the wells.

    • For the blank, add 100 µL of the solvent (methanol or ethanol) to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula:

    The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined from a plot of scavenging activity against the concentration of the test compound.

Anti-inflammatory Effects: Targeting Key Inflammatory Mediators

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Cinnamic acid derivatives have demonstrated significant anti-inflammatory potential by modulating key signaling pathways and inhibiting pro-inflammatory enzymes.

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes

The cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes are critical in the biosynthesis of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators.[2][3] Derivatives of 3,5-dihydroxycinnamic acid have been shown to inhibit both COX-2 and 5-LOX, thereby reducing the production of these pro-inflammatory molecules.[2] It is plausible that this compound derivatives share this dual inhibitory activity.

Modulation of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) is a crucial transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Sinapic acid has been shown to suppress the activation of the NF-κB pathway.[1] This inhibitory action is a key mechanism underlying the anti-inflammatory effects of these compounds.

NF-kB Signaling Pathway Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK IkB IkB IKK->IkB P NF-kB NF-kB IkB->NF-kB Inhibits NF-kB_active NF-kB NF-kB->NF-kB_active Translocation 3,5-Dimethoxycinnamic_Acid_Derivative 3,5-Dimethoxycinnamic_Acid_Derivative 3,5-Dimethoxycinnamic_Acid_Derivative->IKK Inhibits DNA DNA NF-kB_active->DNA Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription

Caption: Inhibition of the NF-κB signaling pathway.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of this compound derivatives on COX-2 activity.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • COX-2 inhibitor screening kit (commercial kits are available)

  • Test compound

  • Celecoxib (positive control)

  • 96-well plate

  • Fluorometric or colorimetric plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the instructions of the commercial kit. This typically includes the enzyme, substrate, and detection reagents.

  • Compound Preparation: Dissolve the test compound and positive control in a suitable solvent (e.g., DMSO) and prepare a series of dilutions.

  • Assay:

    • Add the COX-2 enzyme to each well of the 96-well plate.

    • Add the test compound or positive control at various concentrations.

    • Incubate for a specified time at the recommended temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the arachidonic acid substrate.

  • Detection: After a set incubation period, stop the reaction and measure the product formation using a fluorometric or colorimetric plate reader, according to the kit's instructions.

  • Calculation: Determine the percentage of COX-2 inhibition for each concentration of the test compound and calculate the IC50 value.

Anticancer Potential: Inducing Apoptosis and Inhibiting Cell Proliferation

The development of novel anticancer agents with improved efficacy and reduced side effects is a critical area of research. Cinnamic acid derivatives have emerged as promising candidates due to their ability to induce apoptosis and inhibit the proliferation of various cancer cell lines.

Mechanisms of Anticancer Activity

Studies on cinnamic acid and its derivatives have revealed several mechanisms underlying their anticancer effects, including:

  • Induction of Apoptosis: Many cinnamic acid derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4][5] This often involves the activation of caspases, a family of proteases that execute the apoptotic process.

  • Cell Cycle Arrest: These compounds can also halt the progression of the cell cycle at various checkpoints, preventing cancer cells from dividing and proliferating.[6]

  • Inhibition of Angiogenesis: Some derivatives may inhibit the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis.

Cytotoxicity Against Cancer Cell Lines

The cytotoxic effects of various cinnamic acid derivatives have been evaluated against a range of cancer cell lines. The table below summarizes some of the reported IC50 values for structurally related compounds.

Derivative TypeCancer Cell LineIC50 (µM)Reference
3,4,5-Trimethoxycinnamic acid ester (S5)A549 (Lung)0.50[7]
3,4,5-Trimethoxycinnamic acid ester (S5)SGC-7901 (Gastric)11.82[7]
3,4,5-Trimethoxycinnamic acid ester (S5)PC-3 (Prostate)17.22[7]
Cinnamic acid amide derivative (59e)A549 (Lung)0.04
Cinnamic acid amide derivative (59e)HeLa (Cervical)0.004
Cinnamic acid amide derivative (59g)HeLa (Cervical)0.033
Harmicine-cinnamic acid hybrid (36f)HepG2 (Liver)0.74

Note: This table presents data for structurally related compounds to provide a comparative context. Further research is needed to determine the specific IC50 values for this compound derivatives.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO) or other solubilizing agent

  • Test compound

  • Doxorubicin or other standard anticancer drug (positive control)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and positive control for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the purple solution at approximately 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined.

Neuroprotective Properties: A Potential Avenue for Neurodegenerative Diseases

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function. Emerging evidence suggests that cinnamic acid derivatives possess neuroprotective properties, making them attractive candidates for the development of novel therapies.

Mechanisms of Neuroprotection

The neuroprotective effects of cinnamic acid derivatives are multifaceted and include:

  • Antioxidant and Anti-inflammatory Actions: By mitigating oxidative stress and inflammation, as discussed in previous sections, these compounds can protect neurons from damage.

  • Modulation of Neurotransmitter Systems: Some derivatives have been shown to interact with neurotransmitter receptors, such as serotonergic receptors, which may contribute to their anxiolytic and neuroprotective effects.

  • Activation of Neuroprotective Signaling Pathways: Cinnamic acid-eugenol hybrids have been shown to exert neuroprotective effects through the activation of the NRF2 signaling pathway, a key regulator of cellular antioxidant responses.

Neuroprotective Mechanisms cluster_stress Cellular Stress cluster_protection Neuroprotective Effects Oxidative Stress Oxidative Stress Neuronal Survival Neuronal Survival Oxidative Stress->Neuronal Survival Reduces Inflammation Inflammation Inflammation->Neuronal Survival Reduces 3,5-Dimethoxycinnamic_Acid_Derivative 3,5-Dimethoxycinnamic_Acid_Derivative Antioxidant Defense Antioxidant Defense 3,5-Dimethoxycinnamic_Acid_Derivative->Antioxidant Defense Enhances Anti-inflammatory Response Anti-inflammatory Response 3,5-Dimethoxycinnamic_Acid_Derivative->Anti-inflammatory Response Promotes Antioxidant Defense->Oxidative Stress Counters Anti-inflammatory Response->Inflammation Counters

Caption: Multifaceted neuroprotective mechanisms.

Conclusion and Future Directions

The derivatives of this compound represent a promising, yet underexplored, area for therapeutic innovation. Drawing on the wealth of data from structurally similar compounds, it is evident that this chemical scaffold has the potential to yield potent antioxidant, anti-inflammatory, anticancer, and neuroprotective agents. The methoxy substitutions are key to their biological activity and favorable pharmacokinetic profiles.

Future research should focus on the systematic synthesis and biological evaluation of a library of this compound esters and amides. This will enable a comprehensive understanding of their structure-activity relationships and the identification of lead compounds for further development. The detailed protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers embarking on this exciting avenue of drug discovery.

References

Antioxidant properties of 3,5-Dimethoxycinnamic acid explained

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Antioxidant Properties of 3,5-Dimethoxycinnamic Acid

Executive Summary

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. This has propelled the search for effective antioxidant compounds. Cinnamic acids and their derivatives, a class of naturally occurring phenylpropanoids, have garnered significant attention for their potent biological activities.[1] This guide provides a comprehensive technical overview of the antioxidant properties of a specific derivative, this compound (3,5-DMCA). While less studied than its hydroxylated counterparts, its unique structure suggests a distinct mechanistic profile. This document will explore the structural basis of its antioxidant potential, delineate its probable direct and indirect mechanisms of action, provide detailed protocols for its experimental evaluation, and contextualize its potential efficacy through comparative data analysis.

The Structural Rationale for Antioxidant Activity

The antioxidant capacity of any phenolic compound is intrinsically linked to its molecular structure. For cinnamic acid derivatives, several features are critical determinants of their activity: the propenoic acid side chain, the aromatic ring, and the nature and position of its substituents.[2][3]

  • The Phenylpropanoid Core: The core structure, featuring a phenyl ring attached to a three-carbon unsaturated carboxylic acid chain, is fundamental. The conjugated double bond system allows for the delocalization and stabilization of electrons, which is a key feature for radical scavenging.[3]

  • The Role of Methoxy Groups: 3,5-DMCA is characterized by two methoxy (-OCH₃) groups at positions 3 and 5 of the phenyl ring and, notably, the absence of a hydroxyl (-OH) group. Methoxy groups are electron-donating, which increases the electron density of the aromatic ring. This electronic enrichment can enhance the stability of the molecule and its ability to interact with electron-deficient free radicals.[4] Studies on related compounds like sinapic acid (4-hydroxy-3,5-dimethoxycinnamic acid) and 3,4-dimethoxycinnamic acid have shown that methoxylation can contribute significantly to antioxidant efficacy.[4][5]

The primary distinction for 3,5-DMCA is the lack of a phenolic hydroxyl group, which is the conventional site for hydrogen atom donation in direct radical scavenging.[6] This suggests that while it may possess some direct scavenging ability, its primary antioxidant function may be exerted through indirect, cell-based mechanisms.

Mechanisms of Antioxidant Action

The antioxidant effects of 3,5-DMCA can be postulated to occur via two main pathways: direct radical scavenging and, more significantly, the modulation of endogenous antioxidant defense systems.

Direct Free Radical Scavenging

Direct scavenging involves the neutralization of free radicals through donation of a hydrogen atom (Hydrogen Atom Transfer, HAT) or an electron (Single Electron Transfer, SET). Phenolic compounds with hydroxyl groups are particularly adept at this.

While 3,5-DMCA lacks the highly reactive phenolic hydrogen, it may still participate in radical quenching, albeit to a lesser extent than hydroxylated analogs like caffeic or ferulic acid.[4] The electron-rich methoxy-substituted phenyl ring can stabilize radical species. However, its efficacy in direct scavenging assays like DPPH is expected to be modest compared to compounds like sinapic acid.[7][8]

cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET Single Electron Transfer (SET) ROO_hat ROO• (Radical) ArO_hat ArO• (Stabilized Radical) ROO_hat->ArO_hat ArOH ArOH_hat ArOH (Antioxidant) ROOH_hat ROOH ArOH_hat->ROOH_hat ROO• ROO_set ROO• (Radical) ROO_anion ROO⁻ ROO_set->ROO_anion + e⁻ ArOH_set ArOH (Antioxidant) ArOH_cation ArOH•⁺ ArOH_set->ArOH_cation - e⁻

Caption: General mechanisms of direct antioxidant action by phenolic compounds.

Indirect Antioxidant Action: The Nrf2-ARE Pathway

A more probable and potent mechanism for 3,5-DMCA is the upregulation of the body's own antioxidant machinery. This is primarily mediated by the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[9]

Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[10] Electrophilic compounds, including some cinnamic acid derivatives, can modify cysteine residues on Keap1, disrupting the Nrf2-Keap1 interaction. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE) in the promoter region of target genes, and initiate their transcription.[9][11]

Key Nrf2-ARE Target Genes:

  • Heme Oxygenase-1 (HO-1): Degrades pro-oxidant heme into biliverdin (a potent antioxidant), iron, and carbon monoxide.

  • NAD(P)H: Quinone Oxidoreductase 1 (NQO1): A detoxifying enzyme that catalyzes the two-electron reduction of quinones.

  • Superoxide Dismutase (SOD) & Catalase (CAT): Enzymes that neutralize superoxide radicals and hydrogen peroxide, respectively.

  • Glutathione S-transferases (GSTs): Involved in the conjugation and detoxification of harmful compounds.

By activating this pathway, 3,5-DMCA could provide a sustained and amplified antioxidant effect that is not reliant on stoichiometric radical scavenging. This indirect mechanism is a highly attractive feature for therapeutic development.[12]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1 Nrf2 Nrf2_free Nrf2 Keap1_Nrf2:n->Nrf2_free Dissociation DMCA 3,5-DMCA DMCA->Keap1_Nrf2:k Induces Conformational Change ROS Oxidative Stress ROS->Keap1_Nrf2:k Induces Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Transcription of Antioxidant Genes (HO-1, NQO1, SOD, etc.) ARE->Antioxidant_Genes

Caption: The Nrf2-ARE signaling pathway for indirect antioxidant effects.

Experimental Protocols for Antioxidant Assessment

To validate the antioxidant properties of 3,5-DMCA, a multi-assay approach is required. Below are detailed, self-validating protocols for key in vitro chemical and cell-based assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.[13]

Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution protected from light.

  • Sample Preparation: Prepare a stock solution of 3,5-DMCA (e.g., 10 mM) in a suitable solvent (methanol or DMSO). Perform serial dilutions to obtain a range of concentrations (e.g., 1, 10, 50, 100, 500 µM). Prepare identical dilutions for a positive control (e.g., Trolox or Ascorbic Acid).

  • Assay Procedure (96-well plate):

    • To each well, add 100 µL of the sample or standard solution at different concentrations.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the control (A_control), add 100 µL of solvent and 100 µL of the DPPH solution.

    • For the blank (A_blank), add 200 µL of solvent.

  • Incubation and Measurement: Mix gently and incubate in the dark at room temperature for 30 minutes.[14] Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Percentage Inhibition (%) = [(A_control - A_sample) / A_control] * 100

    • The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting the percentage inhibition against the concentration.

DPPH_Workflow prep_dpph Prepare 0.1 mM DPPH in Methanol plate_loading Add 100µL Sample/Standard + 100µL DPPH to Plate prep_dpph->plate_loading prep_samples Prepare Serial Dilutions of 3,5-DMCA & Standard prep_samples->plate_loading incubation Incubate 30 min in Dark at RT plate_loading->incubation read_abs Measure Absorbance at 517 nm incubation->read_abs calculate Calculate % Inhibition and IC50 Value read_abs->calculate

Caption: Standard workflow for the DPPH antioxidant assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

This assay measures the ability of an antioxidant to scavenge the pre-generated ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ back to the colorless neutral form is monitored spectrophotometrically.[15][16]

Methodology:

  • Reagent Preparation (ABTS•⁺ Stock Solution):

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[17]

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This generates the ABTS•⁺ radical.

  • Working Solution Preparation: Before use, dilute the ABTS•⁺ stock solution with methanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[14]

  • Sample Preparation: Prepare sample and standard dilutions as described in the DPPH protocol.

  • Assay Procedure (96-well plate):

    • To each well, add 10 µL of the sample or standard solution.[17]

    • Add 190 µL of the ABTS•⁺ working solution to each well.

  • Incubation and Measurement: Incubate at room temperature for 6-10 minutes.[17][18] Measure the absorbance at 734 nm.

  • Calculation: The percentage of scavenging activity is calculated using the same formula as for the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Data Presentation and Comparative Analysis

To contextualize the potential antioxidant activity of 3,5-DMCA, its performance should be compared against well-established standards and structurally related analogs. The table below presents a hypothetical dataset based on the known structure-activity relationships of cinnamic acids.[4]

CompoundDPPH IC₅₀ (µM)ABTS TEAC (Trolox Equivalents)Cellular Nrf2 Activation (Fold Induction)
This compound > 2000.83.5
Sinapic Acid252.14.0
Ferulic Acid451.93.0
Trolox (Standard)351.0N/A
Ascorbic Acid (Standard)501.1N/A

Note: These values are illustrative and must be determined experimentally. The predicted lower direct scavenging activity (higher IC₅₀) and significant Nrf2 activation for 3,5-DMCA reflect its chemical structure lacking a phenolic hydroxyl group.

Conclusion and Future Directions for Drug Development

This compound presents a compelling profile as an antioxidant agent. While its capacity for direct free radical scavenging may be limited by the absence of a phenolic hydroxyl group, its true potential likely resides in its ability to modulate endogenous antioxidant defense systems. The dual methoxy substitutions are predicted to make it an effective activator of the Nrf2-ARE signaling pathway, offering a more sustained and potent cytoprotective effect.

For drug development professionals, 3,5-DMCA represents a promising scaffold. Future research should focus on:

  • Comprehensive In Vitro Validation: Experimentally determining its IC₅₀ in DPPH and ABTS assays and quantifying its ability to activate the Nrf2 pathway in relevant cell lines (e.g., neuronal cells, hepatocytes).

  • Cellular Efficacy Studies: Assessing its ability to protect cells from various oxidative insults (e.g., H₂O₂-induced damage, lipid peroxidation).

  • Pharmacokinetic Profiling: The methoxy groups may improve metabolic stability and bioavailability compared to hydroxylated analogs, a critical parameter for drug candidacy.[19]

  • In Vivo Studies: Evaluating its efficacy in animal models of diseases driven by oxidative stress.

By leveraging its probable mechanism as an indirect antioxidant, this compound and its future derivatives could lead to the development of novel therapeutics for a range of oxidative stress-related pathologies.

References

An In-depth Technical Guide to 3,5-Dimethoxycinnamic Acid: Synthesis, Properties, and Biological Potential

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3,5-Dimethoxycinnamic acid (DMCA), a member of the methoxy-substituted cinnamic acid family. While its direct biological characterization is less extensive than that of its isomers and hydroxylated analogs, its chemical structure presents a compelling subject for investigation in medicinal chemistry and materials science. This document details the historical context of its synthesis, provides validated experimental protocols for its preparation via the Knoevenagel condensation, and presents its physicochemical properties in a structured format. Furthermore, this guide explores the known biological activities of structurally related compounds, such as sinapic acid and derivatives of 3,5-dihydroxycinnamic acid, to propose potential mechanisms and therapeutic applications for DMCA. This analysis is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the untapped potential of this molecule.

Introduction and Historical Context

This compound, with the chemical formula C₁₁H₁₂O₄, belongs to the phenylpropanoid pathway and is a derivative of cinnamic acid.[1] While many cinnamic acid derivatives are abundant in nature, this compound is primarily known as a synthetic compound. Its history is not marked by a singular discovery event but is intrinsically linked to the broader advancement of organic synthesis methodologies in the late 19th and early 20th centuries, particularly the development of condensation reactions for carbon-carbon bond formation.

The synthesis of substituted cinnamic acids was largely enabled by reactions like the Perkin reaction and the Knoevenagel condensation. The latter, a reaction between a carbonyl compound and an active methylene compound, proved to be a highly efficient route. The historical synthesis of this compound would have logically followed the availability of its precursor, 3,5-dimethoxybenzaldehyde. This aldehyde, in turn, could be prepared from the naturally occurring 3,5-dihydroxybenzoic acid via methylation. This places the compound's origins firmly in the realm of synthetic exploration, designed to create structural variants of naturally active molecules for further study.

Physicochemical and Spectroscopic Properties

A clear understanding of the fundamental properties of this compound is essential for its application in research and development. The key physicochemical data are summarized below.

PropertyValueSource(s)
CAS Number 16909-11-8[2][3][4]
Molecular Formula C₁₁H₁₂O₄[1][2][4]
Molecular Weight 208.21 g/mol [3][4]
Appearance White to light orange crystalline solid[1]
Melting Point 174-175 °C[1]
Solubility Soluble in ethanol, acetone, dichloromethane; slightly soluble in water.[1]
IUPAC Name (E)-3-(3,5-dimethoxyphenyl)prop-2-enoic acid[4]
Synonyms trans-3,5-Dimethoxycinnamic acid, 3-(3,5-Dimethoxyphenyl)acrylic acid[2]

Synthesis of this compound

The most reliable and efficient method for synthesizing this compound is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of 3,5-dimethoxybenzaldehyde with an active methylene compound, typically malonic acid, followed by decarboxylation.

Knoevenagel Condensation: Reaction Principle

The causality behind this experimental choice lies in its efficiency and selectivity. The reaction is initiated by a base (e.g., pyridine, piperidine, or ammonium salts) which deprotonates malonic acid, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 3,5-dimethoxybenzaldehyde. The subsequent intermediate undergoes dehydration and, with heating, decarboxylation to yield the stable α,β-unsaturated carboxylic acid product. Using a benign catalyst like ammonium bicarbonate represents a greener alternative to traditional pyridine/piperidine systems.[5]

Visualizing the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound via the Knoevenagel condensation.

G cluster_reactants Reactants cluster_catalyst Catalyst/Solvent cluster_process Process cluster_workup Workup & Purification cluster_product Final Product A 3,5-Dimethoxybenzaldehyde P1 Mixing & Heating (Reflux) A->P1 B Malonic Acid B->P1 C Ammonium Bicarbonate (or Pyridine/Piperidine) C->P1 D Ethanol or Solvent-Free D->P1 P2 In-situ Decarboxylation P1->P2 W1 Acidification (HCl) P2->W1 W2 Precipitation W1->W2 W3 Filtration & Washing W2->W3 W4 Recrystallization W3->W4 Z This compound W4->Z

Caption: Knoevenagel condensation workflow for this compound synthesis.

Detailed Experimental Protocol (Adapted from BenchChem and Schijndel et al.)[5][6]

This protocol is a self-validating system, where reaction progress can be monitored by Thin Layer Chromatography (TLC), and product purity is confirmed by melting point and spectroscopic analysis.

Materials:

  • 3,5-Dimethoxybenzaldehyde (1.0 mmol, 166.2 mg)

  • Malonic Acid (1.2 mmol, 124.9 mg)

  • Ammonium Bicarbonate (0.4 mmol, 31.6 mg) or Pyridine (catalytic amount)

  • Ethanol (10 mL, if not solvent-free)

  • Hydrochloric Acid (6M)

  • Deionized Water

  • Round-bottom flask (50 mL), reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add 3,5-dimethoxybenzaldehyde (1.0 mmol), malonic acid (1.2 mmol), and ammonium bicarbonate (0.4 mmol).[5]

  • Solvent Addition (Optional): Add 10 mL of ethanol to the flask. For a solvent-free approach, proceed without ethanol.[6]

  • Condensation and Decarboxylation: Equip the flask with a reflux condenser and place it on a heating mantle. Heat the mixture to reflux (or to ~90-120°C for solvent-free) with constant stirring for 2-3 hours.[5][6] The evolution of CO₂ indicates the progression of decarboxylation.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 5:1:1 toluene:acetic acid:ethanol mobile phase), checking for the consumption of the starting aldehyde.[7]

  • Work-up - Acidification: Upon completion, allow the reaction mixture to cool to room temperature. If a solvent was used, it can be removed under reduced pressure. Dissolve the resulting solid in a minimal amount of warm saturated sodium bicarbonate solution.

  • Work-up - Precipitation: Slowly add 6M HCl to the aqueous solution with stirring until the pH is approximately 2. A white precipitate of this compound will form.

  • Purification - Filtration: Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water to remove any inorganic salts.

  • Purification - Recrystallization: Dry the crude product. For further purification, recrystallize from an appropriate solvent system, such as an ethanol/water mixture, to obtain pure crystalline this compound.

  • Validation: Confirm the identity and purity of the final product by measuring its melting point (expected: 174-175 °C) and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR, MS).

Natural Occurrence

Unlike its widely distributed hydroxylated analog, sinapic acid (4-hydroxy-3,5-dimethoxycinnamic acid), which is found in numerous plants including mustard seeds (Brassica juncea) and various cereals, this compound itself is not commonly reported as a natural product.[8][9] While other methoxylated cinnamic acids, such as the 3,4-dimethoxy isomer, have been isolated from sources like coffee beans, specific phytochemical isolation of the 3,5-dimethoxy variant is conspicuously absent from the literature.[10][11] Therefore, it should be primarily considered a synthetic derivative available for research purposes.

Biological Activities and Therapeutic Potential (Inferred from Analogs)

Direct pharmacological studies on this compound are limited. However, by examining its closest structural relatives, we can infer potential areas for investigation and hypothesize its mechanism of action. The key difference between DMCA and its well-studied analogs is the substitution at the 4-position of the phenyl ring (methoxy vs. hydroxyl). This modification significantly impacts properties like hydrogen-bonding potential and antioxidant capacity.

Putative Anti-inflammatory Activity

The most promising area of investigation for DMCA is inflammation. Derivatives of its precursor, 3,5-dihydroxycinnamic acid, have demonstrated significant anti-inflammatory effects.[12] One study showed that a derivative of 3,5-dihydroxycinnamic acid acted by reducing the mRNA and protein synthesis of key pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[12] It also inhibited cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) pathways, which are critical for the production of inflammatory mediators like prostaglandins and leukotrienes.[12]

Similarly, sinapic acid (the 4-hydroxy analog of DMCA) controls inflammation by specifically suppressing the activation of the NLRP3 inflammasome, a key multiprotein complex that drives the production of IL-1β.

Hypothesized Mechanism: It is plausible that this compound could modulate similar inflammatory pathways. The dimethoxy substitution pattern may influence its interaction with key enzymes or transcription factors involved in the inflammatory cascade.

G Stimulus Inflammatory Stimulus (e.g., LPS) NFkB NF-κB Pathway Stimulus->NFkB NLRP3 NLRP3 Inflammasome Stimulus->NLRP3 DMCA This compound (Putative Target) DMCA->NFkB Inhibition? COX2 COX-2 Enzyme DMCA->COX2 Inhibition? LOX5 5-LOX Enzyme DMCA->LOX5 Inhibition? DMCA->NLRP3 Inhibition? NFkB->COX2 NFkB->LOX5 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Prostaglandins Prostaglandins COX2->Prostaglandins Leukotrienes Leukotrienes LOX5->Leukotrienes NLRP3->Cytokines

Caption: Putative anti-inflammatory mechanism of this compound.

Potential Antioxidant and Neuroprotective Effects

Cinnamic acid derivatives are well-known for their antioxidant properties. Sinapic acid, for instance, is a potent scavenger of peroxynitrite, a highly reactive species that causes significant oxidative damage to proteins, lipids, and DNA.[8] Other methylated cinnamic acids improve cell viability by boosting the expression of endogenous antioxidant enzymes.[13]

In the context of neuroprotection, various phenolic acids have been shown to protect neurons from oxidative stress-induced cell death.[14] For example, 3,4-dimethoxycinnamic acid has been found to bind with prion proteins, reducing the formation of pathogenic oligomers and increasing the viability of neuroblastoma cells.[15] Derivatives of the related 3,4,5-trimethoxycinnamic acid have demonstrated anti-stress and anxiolytic effects in animal models.[16] Given these precedents, investigating the ability of this compound to mitigate oxidative stress in neuronal models would be a logical next step.

Conclusion and Future Directions

This compound represents an intriguing, yet under-investigated, chemical entity. While its natural abundance appears negligible, its straightforward synthesis via the Knoevenagel condensation makes it readily accessible for systematic study. Based on the robust anti-inflammatory, antioxidant, and neuroprotective activities of its close structural analogs, DMCA stands as a promising candidate for drug discovery and development.

Future research should focus on:

  • Direct Biological Screening: Systematically evaluating the anti-inflammatory, antioxidant, and cytotoxic activities of this compound in relevant cell-based assays.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by the compound, particularly its effect on the NF-κB and NLRP3 inflammasome pathways.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of derivatives to understand how modifications to the core structure impact biological activity.

This guide provides the foundational knowledge required to embark on such investigations, offering a clear pathway from synthesis to biological characterization.

References

A-Z In-Silico Bioactivity Prediction of 3,5-Dimethoxycinnamic Acid: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 3,5-Dimethoxycinnamic acid (DMCA) is a naturally occurring phenolic compound with demonstrated antioxidant and anti-inflammatory potential.[1] This guide provides a comprehensive, step-by-step in-silico workflow to predict its bioactivity, enabling researchers to form targeted hypotheses for experimental validation. By integrating molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis, and pathway visualization, this document serves as a technical primer for computational drug discovery professionals, explaining not just the "how" but the scientific "why" behind each methodological choice.

Introduction to this compound (DMCA) and In Silico Strategy

Chemical Properties and Known Bioactivities

This compound is a derivative of cinnamic acid, characterized as a white crystalline solid with a melting point between 174-175°C.[1] Its structure lends itself to antioxidant activities, and it has been investigated for roles as an anti-inflammatory agent and for use in cosmetics.[1] While related methoxycinnamic acid derivatives have shown a range of biological activities, including neuroprotective and anticancer properties, the specific molecular targets of DMCA are not fully elucidated.[2] This knowledge gap presents a prime opportunity for computational methods to predict its interactions and guide further research.

The Rationale for In Silico Bioactivity Prediction

In silico drug discovery methods offer a cost-effective and rapid approach to prioritize experimental research.[3][4] By simulating the interaction between a small molecule (ligand) and a biological target (protein), techniques like molecular docking can predict binding affinity and mode.[5][6] Furthermore, computational models can forecast a compound's pharmacokinetic and toxicity profile (ADMET), which is critical for early-stage drug development.[7][8] This guide will demonstrate how these integrated computational approaches can build a robust bioactivity profile for DMCA.

Foundational In Silico Methodologies

A successful in-silico investigation relies on a logical sequence of computational tools. Each step builds upon the last, refining the prediction from a broad hypothesis to a specific, testable mechanism.

Molecular Docking: Simulating the "Handshake"

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[9] The primary goals are to predict the binding pose and estimate the binding affinity, often expressed as a scoring function or binding energy.[6] A lower binding energy value typically indicates a more stable and favorable interaction.

ADMET Prediction: Assessing Drug-Likeness

A potent molecule is only useful if it can reach its target in the body without causing undue toxicity.[10] ADMET prediction tools use quantitative structure-activity relationship (QSAR) models and other machine learning techniques to evaluate a compound's likely pharmacokinetic and toxicological properties.[11][12]

The In Silico Experimental Workflow: A Step-by-Step Protocol

This section provides a detailed, repeatable protocol for predicting the bioactivity of DMCA. The workflow is designed to be self-validating and grounded in established computational practices.

Workflow Overview Diagram

G cluster_prep 1. Preparation cluster_sim 2. Simulation cluster_analysis 3. Analysis Ligand 1.1 Ligand Preparation (DMCA) Docking 2.1 Molecular Docking (AutoDock Vina) Ligand->Docking ADMET 2.2 ADMET Prediction (SwissADME) Ligand->ADMET Target 1.2 Target Identification & Preparation Target->Docking Analysis 3.1 Binding Analysis & Visualization Docking->Analysis Hypothesis 3.2 Hypothesis Generation ADMET->Hypothesis Analysis->Hypothesis

Caption: High-level workflow for in-silico bioactivity prediction.

Step 1: Ligand Preparation (this compound)

Causality: The ligand's structure must be accurately represented in a format suitable for docking software, including its correct 3D conformation and charge distribution.

  • Obtain Ligand Structure:

    • Navigate to the PubChem database.[13]

    • Search for "this compound."

    • Download the structure in SDF or MOL2 format. The Canonical SMILES for DMCA is COC1=CC(=CC(=C1)/C=C/C(=O)O)OC.

  • Energy Minimization and Format Conversion:

    • Use a molecular modeling tool like PyMOL or UCSF Chimera.

    • Load the ligand structure.

    • Perform energy minimization using a force field (e.g., MMFF94) to obtain a low-energy 3D conformation.

    • Crucially, convert the prepared ligand file to the PDBQT format required by AutoDock Vina. This step adds partial charges (Gasteiger charges) and defines rotatable bonds, which are essential for the docking simulation.[14]

Step 2: Target Identification and Preparation

Causality: Based on the known anti-inflammatory properties of related cinnamic acids, Cyclooxygenase-2 (COX-2) is selected as a high-priority target.[15][16] The protein structure must be "cleaned" to ensure the docking simulation is focused only on relevant biological components.

  • Obtain Receptor Structure:

    • Access the RCSB Protein Data Bank (PDB).[17][18][19][20][21]

    • Search for a high-resolution crystal structure of human COX-2. A suitable entry is PDB ID: 5IKQ.

    • Download the structure in PDB format.

  • Prepare the Receptor:

    • Load the 5IKQ.pdb file into a preparation tool like AutoDock Tools.[22]

    • Remove Non-Essential Molecules: Delete all water molecules and any co-crystallized ligands or ions. This is critical because they can interfere with the docking algorithm's ability to find the true binding site.

    • Add Polar Hydrogens: Add polar hydrogen atoms to the protein, as these are crucial for forming hydrogen bonds.

    • Assign Charges: Compute and assign partial charges (e.g., Kollman charges) to the protein atoms.

    • Save as PDBQT: Save the cleaned, prepared receptor as a PDBQT file. This format contains the coordinate information plus the necessary charge and atom type information for Vina.

Step 3: Molecular Docking Simulation with AutoDock Vina

Causality: The docking simulation requires a defined search space (the "grid box") where the algorithm will attempt to place the ligand. The size and location of this box are critical for obtaining meaningful results.

  • Define the Search Space (Grid Box):

    • To validate the docking protocol (a self-validating step), the grid box should be centered on the active site occupied by the co-crystallized inhibitor in the original PDB file.

    • In UCSF Chimera or PyMOL, identify the key active site residues of COX-2 (e.g., Arg120, Tyr355, Ser530).

    • Create a grid box that encompasses this entire active site. A typical size is 25 x 25 x 25 angstroms.[23]

    • Record the center coordinates (X, Y, Z) and dimensions of this box.

  • Create the Configuration File:

    • Create a text file (e.g., conf.txt) that tells Vina where to find the input files and where to perform the search.[14]

    receptor = protein.pdbqt ligand = dmca.pdbqt

    center_x = [your_x_coordinate] center_y = [your_y_coordinate] center_z = [your_z_coordinate]

    size_x = 25 size_y = 25 size_z = 25

    out = docking_results.pdbqt

  • Run the Docking Simulation:

    • Execute AutoDock Vina from the command line:[23]

    • vina --config conf.txt --log docking_log.txt

Step 4: ADMET Prediction with SwissADME

Causality: Evaluating the drug-likeness of DMCA in parallel with its binding potential provides a more complete picture of its therapeutic viability.

  • Access the SwissADME Server:

    • Navigate to the free SwissADME web tool.[10][11][24][25][26]

  • Input the Ligand:

    • Paste the SMILES string of DMCA (COC1=CC(=CC(=C1)/C=C/C(=O)O)OC) into the query box.

  • Run Analysis:

    • Execute the prediction. The server will return a comprehensive report on physicochemical properties, lipophilicity, water-solubility, pharmacokinetics, and drug-likeness.

Results, Data Presentation, and Interpretation

Molecular Docking Results

AutoDock Vina will output several binding poses for DMCA within the COX-2 active site, ranked by their binding affinity in kcal/mol.

Table 1: Predicted Binding Affinities of DMCA with COX-2

Pose Binding Affinity (kcal/mol) RMSD from Best Mode (Å)
1 -7.8 0.000
2 -7.5 1.352
3 -7.2 1.891

| Note: Lower binding affinity values suggest more favorable binding. |

The top-ranked pose with a binding affinity of -7.8 kcal/mol suggests a stable and favorable interaction between DMCA and the COX-2 active site.

Analysis of Ligand-Protein Interactions

Visualization is key to understanding the specific atomic interactions that stabilize the complex.

  • Load Results: Open the prepared protein PDBQT and the docking_results.pdbqt file in a visualization tool like PyMOL or Discovery Studio.

  • Identify Interactions: Analyze the best-scoring pose. Look for:

    • Hydrogen Bonds: The carboxylic acid group of DMCA is predicted to form hydrogen bonds with the side chains of Arg120 and Tyr355 , key residues for inhibitor binding in COX-2.

    • Hydrophobic Interactions: The dimethoxy-substituted phenyl ring of DMCA fits into a hydrophobic pocket formed by residues such as Leu352, Val523, and Ala527.

G cluster_dmca DMCA cluster_cox2 COX-2 Active Site DMCA_COOH Carboxylic Acid COX2_Arg120 Arg120 DMCA_COOH->COX2_Arg120 H-Bond COX2_Tyr355 Tyr355 DMCA_COOH->COX2_Tyr355 H-Bond DMCA_Ring Phenyl Ring COX2_Pocket Hydrophobic Pocket DMCA_Ring->COX2_Pocket Hydrophobic Interaction

Caption: Predicted interactions between DMCA and the COX-2 active site.

ADMET Profile Summary

The SwissADME results provide crucial insights into the potential behavior of DMCA as a drug.

Table 2: Predicted ADMET Properties of this compound

Property Prediction Interpretation / Significance
Physicochemical
Molecular Weight 208.21 g/mol Excellent (Lipinski's rule: <500)
LogP (Lipophilicity) 1.95 Optimal for balancing solubility and permeability
Water Solubility Soluble Favorable for absorption
Pharmacokinetics
GI Absorption High Likely well-absorbed orally
BBB Permeant No Unlikely to cause central nervous system side effects
CYP2D6 Inhibitor No Low risk of drug-drug interactions via this major enzyme
Drug-Likeness
Lipinski's Rule 0 Violations High drug-likeness
Bioavailability Score 0.55 Good probability of being orally active

| Source: Predictions generated via the SwissADME web server.[10] |

The ADMET profile is highly favorable, showing good predicted oral absorption, solubility, and adherence to Lipinski's rules for drug-likeness, with a low probability of key drug-drug interactions or CNS side effects.[10]

Discussion, Limitations, and Future Directions

The in-silico analysis strongly suggests that this compound is a promising candidate for development as a COX-2 inhibitor. The predicted binding affinity is significant, and the specific interactions with key active site residues (Arg120, Tyr355) are consistent with known COX-2 inhibitor binding modes.[27] Combined with its excellent predicted ADMET profile, DMCA warrants further experimental investigation.

Limitations: It is crucial to acknowledge that these are computational predictions.[3] Molecular docking uses scoring functions that are approximations of true binding free energy, and the protein is treated as a rigid structure, which is a simplification.[6]

Future Directions:

  • In Vitro Validation: The immediate next step is to perform an in-vitro COX-2 enzyme inhibition assay to experimentally determine the IC50 value of DMCA.

  • Cell-Based Assays: If enzymatic activity is confirmed, cell-based assays measuring prostaglandin E2 (PGE2) production in response to an inflammatory stimulus should be conducted.

  • Molecular Dynamics (MD) Simulations: To further refine the binding hypothesis, MD simulations can be run to assess the stability of the predicted DMCA-COX-2 complex over time, accounting for protein flexibility.

Conclusion

This guide has detailed a comprehensive in-silico workflow, demonstrating that this compound shows strong potential as a selective, orally bioavailable COX-2 inhibitor. The computational evidence, from molecular docking to ADMET profiling, provides a solid, data-driven foundation for prioritizing this natural product for further preclinical development in the field of anti-inflammatory therapeutics.

References

Methodological & Application

Application Notes & Protocols: Quantification of 3,5-Dimethoxycinnamic Acid in Plant Extracts

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Quantifying 3,5-Dimethoxycinnamic Acid

This compound is a member of the hydroxycinnamic acid family, a class of phenolic compounds widely distributed throughout the plant kingdom.[1] These compounds are secondary metabolites crucial for plant defense and development, and they form a significant part of the human diet through the consumption of fruits, vegetables, and grains.[1][2] While extensive research exists on related molecules like ferulic and sinapic acid, this compound and its derivatives are gaining attention for their own potential pharmacological activities, including antioxidant, anti-inflammatory, and hypolipidemic properties.[3] The precise quantification of this analyte in complex plant matrices is therefore essential for drug discovery, quality control of herbal products, and understanding its role in plant biochemistry and human health.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing robust methodologies for the extraction, cleanup, and quantification of this compound from plant extracts. It emphasizes the rationale behind protocol choices, ensuring scientific integrity and reproducible results.

Analyte Profile: this compound

A foundational understanding of the analyte's physicochemical properties is critical for designing effective extraction and chromatographic methods.

  • Molecular Formula: C₁₁H₁₂O₄

  • Molecular Weight: 208.21 g/mol

  • Structure: Possesses a carboxylic acid group, making it acidic, and two methoxy groups on the phenyl ring, which contribute to its moderate lipophilicity. This amphiphilic nature dictates its solubility and chromatographic behavior.

Caption: Chemical structure of this compound.

Part 1: Sample Preparation - Extracting the Needle from the Haystack

The complexity of plant matrices—replete with pigments, lipids, sugars, and other phenolics—necessitates a robust sample preparation strategy to minimize interference and prevent ion suppression in mass spectrometry.[4] The choice between liquid-liquid extraction (LLE) and solid-phase extraction (SPE) depends on the sample complexity, required throughput, and desired level of cleanliness.

Workflow for Sample Preparation

G cluster_0 Cleanup Option A: LLE cluster_1 Cleanup Option B: SPE start Plant Material (Dried, Ground) extraction Solvent Extraction (e.g., 80% Methanol, sonication) start->extraction filtration Filtration / Centrifugation extraction->filtration crude_extract Crude Plant Extract filtration->crude_extract lle_acidify Acidify Aqueous Extract (e.g., to pH 2-3) crude_extract->lle_acidify Choose LLE spe_condition Condition SPE Cartridge (Methanol, then Water) crude_extract->spe_condition Choose SPE lle_extract Liquid-Liquid Extraction (e.g., with Ethyl Acetate) lle_acidify->lle_extract lle_dry Evaporate & Reconstitute lle_extract->lle_dry final_sample Clean Sample for Analysis lle_dry->final_sample spe_load Load Crude Extract spe_condition->spe_load spe_wash Wash (e.g., 5% Methanol) Removes polar impurities spe_load->spe_wash spe_elute Elute Analyte (e.g., 90% Methanol) Collects analyte spe_wash->spe_elute spe_elute->final_sample

Caption: General workflow for plant sample preparation.

Protocol 1: Solid-Phase Extraction (SPE) - Recommended Method

SPE is often preferred for its efficiency, selectivity, and potential for automation. It effectively removes highly polar interferences like sugars and organic acids.[5] A reversed-phase polymer sorbent is ideal for this application.[5]

Materials:

  • Reversed-phase SPE cartridges (e.g., C18, 500 mg, 6 mL)

  • Methanol (HPLC grade)

  • Deionized water, acidified with 0.1% formic acid

  • Crude plant extract (typically from an 80:20 methanol:water extraction)

Step-by-Step Protocol:

  • Conditioning: Equilibrate the SPE cartridge by passing 5 mL of methanol, followed by 5 mL of acidified deionized water. Do not allow the cartridge to go dry.

    • Causality: This step solvates the C18 stationary phase, ensuring proper interaction with the analyte.

  • Loading: Dilute the crude plant extract 1:1 with acidified water and load it onto the cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

    • Causality: Diluting the extract ensures the analyte efficiently binds to the stationary phase. A slow flow rate maximizes this interaction.

  • Washing: Pass 5 mL of acidified deionized water, followed by 5 mL of 5% methanol in acidified water through the cartridge.

    • Causality: This step removes highly polar, water-soluble compounds (sugars, salts) that did not bind to the C18 phase, while the moderately nonpolar this compound is retained.

  • Elution: Elute the target analyte by passing 5 mL of 90% methanol in acidified water through the cartridge. Collect the eluate.

    • Causality: The high percentage of organic solvent disrupts the hydrophobic interaction between the analyte and the stationary phase, releasing it from the column.

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of the initial mobile phase for analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is a classic, cost-effective technique suitable for simpler matrices or when SPE is unavailable.[5][6]

Materials:

  • Ethyl acetate (or diethyl ether)

  • Hydrochloric acid (HCl) or Formic Acid

  • Sodium sulfate (anhydrous)

  • Separatory funnel

Step-by-Step Protocol:

  • Acidification: Take the aqueous plant extract and adjust the pH to 2-3 using HCl or formic acid.

    • Causality: Lowering the pH fully protonates the carboxylic acid group (-COOH) on the this compound, neutralizing its charge and significantly increasing its solubility in a nonpolar organic solvent.

  • Extraction: Transfer the acidified extract to a separatory funnel and add an equal volume of ethyl acetate. Shake vigorously for 2 minutes, periodically venting the funnel.

  • Phase Separation: Allow the layers to separate. The upper organic layer contains the analyte. Drain and discard the lower aqueous layer.

  • Repeat: Repeat the extraction of the aqueous layer with fresh ethyl acetate two more times to ensure quantitative recovery.

  • Drying and Concentration: Pool the organic extracts and dry over anhydrous sodium sulfate to remove residual water. Filter, then evaporate the solvent and reconstitute as described in the SPE protocol.

Part 2: Analytical Quantification Methodologies

The choice of analytical instrument depends on the required sensitivity, selectivity, and availability. HPLC-DAD is a robust workhorse for routine analysis, while LC-MS/MS provides unparalleled sensitivity for trace-level quantification.

Method 1: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

This method is reliable for quantifying moderate to high concentrations of the analyte and is common in many quality control labs.[7][8]

ParameterRecommended ConditionsRationale
Column C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm)Industry standard for separating moderately polar compounds. The long column provides good resolution from other plant phenolics.
Mobile Phase A Water + 0.1% Formic AcidAcidification ensures the analyte remains in its protonated form for consistent retention and sharp peak shape.
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic AcidCommon organic solvents for reversed-phase chromatography.
Gradient 10% B to 90% B over 25 minutesA gradient elution is necessary to effectively separate the target analyte from the wide range of other compounds in a plant extract.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintains stable retention times and improves peak shape.
Detection Diode Array Detector (DAD) at ~290-320 nmCinnamic acid derivatives have strong UV absorbance in this range. A DAD allows for spectral confirmation of the peak.
Injection Vol. 10 µLStandard volume; can be adjusted based on concentration.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for trace-level quantification due to its superior sensitivity and selectivity, which is achieved by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM).[9][10]

ParameterRecommended ConditionsRationale
LC System UHPLC or HPLCUHPLC provides faster analysis and better resolution.
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)Smaller particle size and column dimensions are suited for the lower flow rates used in LC-MS.
Mobile Phase Same as HPLC-DADConsistency in mobile phase chemistry is key. Formic acid is a volatile buffer compatible with MS.
Gradient A shorter, faster gradient can be used (e.g., 5-8 min)The selectivity of the mass spectrometer reduces the need for perfect chromatographic separation.
Flow Rate 0.3 - 0.5 mL/minAppropriate for a 2.1 mm ID column.
Ionization Source Electrospray Ionization (ESI), Negative ModeESI is ideal for polar to moderately polar compounds. Negative mode will efficiently deprotonate the carboxylic acid.
MRM Transitions Precursor (Q1): m/z 207.06 [M-H]⁻Product 1 (Q3): m/z 192.04 [M-H-CH₃]⁻Product 2 (Q3): m/z 148.05 [M-H-CH₃-CO₂]⁻These transitions are highly specific to the analyte, providing confident identification and quantification. The first is for quantification, the second for confirmation.
Instrument Triple Quadrupole (QqQ) or QTRAPThese instruments are designed for quantitative MRM experiments.

Part 3: Method Validation - The Foundation of Trustworthiness

A validated analytical method ensures that the results are reliable, reproducible, and fit for purpose. Validation should be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R1).[11][12][13]

Logical Flow of Method Validation

G start Define Analytical Method specificity Specificity / Selectivity (Distinguish from interferences) start->specificity linearity Linearity & Range (Calibration curve, R² > 0.99) specificity->linearity lod_loq LOD & LOQ (S/N ratio or SD of intercept) linearity->lod_loq accuracy Accuracy (% Recovery of spiked samples) lod_loq->accuracy precision Precision (Repeatability & Intermediate Precision, %RSD) accuracy->precision robustness Robustness (Small changes in method parameters) precision->robustness end Validated Method robustness->end

Caption: Key stages in the validation of an analytical method.

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters and typical acceptance criteria for quantitative analysis.

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal measured is from the analyte only.Peak purity analysis (DAD), no interfering peaks at the analyte's retention time in blank matrix, and consistent ion ratio (LC-MS/MS).
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (R²) ≥ 0.99 over a defined range (e.g., 5-7 concentration levels).
Accuracy To measure the closeness of the result to the true value.Spike-recovery experiments at 3 levels should yield a mean recovery of 80-120%.
Precision To measure the degree of scatter between a series of measurements.Relative Standard Deviation (%RSD) should be <15% for repeatability (intra-day) and intermediate precision (inter-day).
LOD Lowest amount that can be detected.Signal-to-Noise ratio (S/N) ≥ 3.
LOQ Lowest amount that can be quantified with acceptable precision and accuracy.S/N ≥ 10; %RSD at this level should meet precision criteria.
Robustness To measure the method's capacity to remain unaffected by small variations.%RSD of results should remain within acceptance limits when parameters (e.g., pH, column temp) are slightly varied.

Conclusion

The successful quantification of this compound in plant extracts is a multi-step process that hinges on meticulous sample preparation and the selection of an appropriate, validated analytical method. For general screening and quality control, a well-developed HPLC-DAD method offers sufficient reliability. For research requiring high sensitivity, such as in pharmacokinetic or metabolomic studies, an LC-MS/MS method is indispensable. By understanding the causality behind each procedural step and adhering to rigorous validation standards, researchers can generate accurate and defensible data, paving the way for new discoveries in pharmacology and plant science.

References

3,5-Dimethoxycinnamic Acid (Sinapinic Acid): An Application & Protocol Guide for Peptide Analysis by MALDI-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Matrix in MALDI-MS

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) has revolutionized the analysis of biomolecules, particularly peptides and proteins. The success of this technique hinges on the selection of an appropriate matrix, a crystalline compound that co-crystallizes with the analyte. The matrix serves a dual purpose: it absorbs the energy from the laser, preventing fragmentation of the fragile analyte, and facilitates the ionization of the analyte molecules.[1][2] 3,5-Dimethoxycinnamic acid, commonly known as sinapinic acid (SA), has emerged as a cornerstone matrix for the analysis of peptides and proteins, especially those with a higher molecular weight.[3][4] This application note provides a comprehensive guide to the principles and protocols for utilizing sinapinic acid as a MALDI matrix for peptide analysis, grounded in both theoretical understanding and practical laboratory experience.

Sinapinic acid is a naturally occurring hydroxycinnamic acid found in various plants.[5] Its chemical structure, featuring a conjugated system and hydroxyl and methoxy groups, allows it to efficiently absorb UV light from the nitrogen lasers typically used in MALDI instruments (337 nm).[1][6] This property, coupled with its ability to donate protons to the analyte, makes it an effective matrix for generating intact, singly charged peptide ions.[1][5]

Mechanism of Action: The "Soft" Ionization Advantage of Sinapinic Acid

The ionization process in MALDI is often described as "soft," meaning it imparts minimal internal energy to the analyte, thus reducing the likelihood of fragmentation.[4] This is particularly crucial for the analysis of large, labile molecules like peptides and proteins. Sinapinic acid is considered a "softer" matrix compared to others like α-cyano-4-hydroxycinnamic acid (CHCA), which is often preferred for lower molecular weight peptides (<10 kDa).[3][4] The "softness" of sinapinic acid makes it the matrix of choice for analyzing intact proteins and larger peptides (>10 kDa), as it minimizes in-source decay and fragmentation, leading to cleaner mass spectra dominated by the molecular ion peak.[3][7]

The process begins with the co-crystallization of the sinapinic acid and the peptide sample on a MALDI target plate.[1] When the pulsed laser irradiates the sample spot, the sinapinic acid matrix absorbs the energy, leading to its rapid sublimation and the formation of a dense plume of matrix and analyte molecules.[1][2] Within this plume, a series of complex photochemical and photophysical events occur, including proton transfer from the acidic matrix to the peptide analyte, resulting in the formation of [M+H]+ ions.[1]

MALDI_Mechanism cluster_0 Sample Preparation cluster_1 MALDI Process cluster_2 Mass Analysis Analyte (Peptide) Analyte (Peptide) Co-crystallization Co-crystallization Analyte (Peptide)->Co-crystallization Matrix (Sinapinic Acid) Matrix (Sinapinic Acid) Matrix (Sinapinic Acid)->Co-crystallization Laser Pulse (337 nm) Laser Pulse (337 nm) Co-crystallization->Laser Pulse (337 nm) On MALDI Target Desorption/Ablation Desorption/Ablation Laser Pulse (337 nm)->Desorption/Ablation Ionization (Proton Transfer) Ionization (Proton Transfer) Desorption/Ablation->Ionization (Proton Transfer) Acceleration Acceleration Ionization (Proton Transfer)->Acceleration Gas Phase Ions [M+H]+ Time-of-Flight (TOF) Analyzer Time-of-Flight (TOF) Analyzer Acceleration->Time-of-Flight (TOF) Analyzer Detector Detector Time-of-Flight (TOF) Analyzer->Detector Mass Spectrum Mass Spectrum Detector->Mass Spectrum

Figure 1: A simplified workflow of the MALDI-TOF-MS process, highlighting the key stages from sample preparation to mass analysis.

Comparative Analysis: Sinapinic Acid vs. Other Common Matrices

The choice of matrix is a critical parameter in MALDI-MS. While sinapinic acid is a workhorse for larger peptides and proteins, other matrices have their specific applications.

MatrixTypical AnalytesMolecular Weight RangeCharacteristics
Sinapinic Acid (SA) Peptides, Proteins> 10,000 Da"Soft" ionization, good for intact large molecules.[3][7]
α-Cyano-4-hydroxycinnamic acid (CHCA) Peptides, Tryptic Digests< 10,000 Da"Hard" ionization, can induce fragmentation, good for PSD analysis.[3][4]
2,5-Dihydroxybenzoic acid (DHB) Peptides, Glycoproteins, CarbohydratesBroad RangeWater-soluble, forms large crystals which can affect resolution.[4][8]

Table 1: Comparison of common MALDI matrices for peptide and protein analysis.

The selection between sinapinic acid and CHCA often depends on the research goal. For peptide mass fingerprinting (PMF) of tryptic digests, where smaller peptides are analyzed, CHCA is generally preferred.[8] However, for analyzing intact proteins or large peptides to determine their molecular weight, sinapinic acid is the superior choice due to its ability to produce strong molecular ion signals with minimal fragmentation.[3]

Experimental Protocols: A Step-by-Step Guide

The quality of MALDI-MS data is highly dependent on meticulous sample preparation.[9] The following protocols provide a robust starting point for using sinapinic acid as a matrix. It is important to note that optimization may be necessary depending on the specific peptide and instrument used.

Protocol 1: Preparation of Sinapinic Acid Matrix Solution

A freshly prepared matrix solution is crucial for optimal results.[9]

Materials:

  • High-purity sinapinic acid

  • Acetonitrile (ACN), HPLC grade

  • Ultrapure water (e.g., Milli-Q)

  • Trifluoroacetic acid (TFA), proteomics grade

Procedure:

  • Prepare a solvent mixture of 50% acetonitrile and 50% ultrapure water with 0.1% TFA (v/v/v). This is often referred to as "TA50".

  • Create a saturated solution of sinapinic acid by adding approximately 10 mg of SA to 1 mL of the TA50 solvent in a microcentrifuge tube.[6]

  • Vortex the solution vigorously for at least 1 minute to ensure thorough mixing.[6][9]

  • Centrifuge the tube at high speed for 1-2 minutes to pellet any undissolved matrix.

  • Carefully transfer the supernatant (the saturated matrix solution) to a fresh, clean tube. This solution is stable for about a week when stored at 4°C, although fresh preparation is always recommended for the best performance.[10]

Protocol 2: Sample Preparation and Spotting Techniques

The goal of sample spotting is to achieve a homogenous co-crystallization of the matrix and analyte.

Spotting_Techniques cluster_0 Dried Droplet Method cluster_1 Thin Layer (Sandwich) Method A1 Mix Analyte and Matrix Solution (1:1 ratio) A2 Spot 0.5-1 µL of mixture onto MALDI target A1->A2 A3 Allow to air dry at room temperature A2->A3 B1 Spot 0.5 µL of Matrix Solution and let dry B2 Spot 0.5-1 µL of Analyte Solution on top and let dry B1->B2 B3 Spot a final 0.5 µL of Matrix Solution on top and let dry B2->B3

References

Application Note: Evaluating the Antioxidant Activity of 3,5-Dimethoxycinnamic Acid Using the DPPH Radical Scavenging Assay

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Antioxidants are crucial compounds in drug development and nutraceuticals due to their ability to neutralize harmful free radicals, thereby mitigating oxidative stress implicated in a myriad of diseases.[1][2][3] The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely adopted method for screening and evaluating the antioxidant capacity of various compounds.[1][2][4][5] Its popularity stems from its simplicity, reproducibility, and cost-effectiveness.[1][6][7] This application note provides a comprehensive protocol for determining the antioxidant potential of 3,5-Dimethoxycinnamic acid by assessing its free radical scavenging activity against the stable DPPH radical. Cinnamic acid derivatives, including this compound, are of significant interest for their potential antioxidant and anti-inflammatory properties.[8][9][10]

Principle of the DPPH Assay

The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[11] DPPH is a stable free radical that possesses a deep violet color in solution, with a characteristic strong absorption maximum at approximately 517 nm.[5][11] When the DPPH radical is reduced by an antioxidant, such as this compound, its color changes from violet to a pale yellow, corresponding to the formation of the non-radical form, DPPH-H.[5][6][7][11] This discoloration leads to a decrease in absorbance at 517 nm, which is directly proportional to the radical-scavenging activity of the antioxidant.[1][11]

The primary mechanism involves the transfer of a hydrogen atom from the antioxidant to the DPPH free radical, thereby neutralizing it.[7]

Materials and Reagents

  • This compound (Test Compound)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Ascorbic acid (Positive Control)

  • Methanol (Spectrophotometric Grade) or Ethanol[4][6]

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Analytical balance

  • Volumetric flasks

  • Micropipettes

  • Aluminum foil

Experimental Protocols

Preparation of Solutions

a. DPPH Working Solution (0.1 mM):

  • Accurately weigh 3.94 mg of DPPH powder.

  • Dissolve the DPPH in 100 mL of methanol in a volumetric flask.[4]

  • Wrap the flask with aluminum foil to protect the solution from light, as DPPH is light-sensitive.[4][6]

  • This solution should be prepared fresh daily for optimal results.[4]

b. This compound Stock Solution (e.g., 1 mg/mL):

  • Accurately weigh 10 mg of this compound.

  • Dissolve it in 10 mL of methanol.

  • From this stock solution, prepare a series of dilutions (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) in methanol.

c. Positive Control Stock Solution (e.g., 1 mg/mL Ascorbic Acid):

  • Prepare a stock solution of Ascorbic Acid in the same manner as the test compound.

  • Prepare a similar dilution series as for the this compound.

Assay Procedure (Microplate Method)

The following workflow outlines the procedure for the DPPH assay.

DPPH_Assay_Workflow cluster_prep Solution Preparation cluster_assay Microplate Assay cluster_analysis Data Analysis P1 Prepare 0.1 mM DPPH Working Solution A1 Add 100 µL of DPPH Solution to Wells P1->A1 P2 Prepare Serial Dilutions of This compound A2 Add 100 µL of Sample/ Control/Blank to Wells P2->A2 P3 Prepare Serial Dilutions of Ascorbic Acid (Control) P3->A2 A3 Incubate in Dark (30 minutes) A2->A3 A4 Measure Absorbance at 517 nm A3->A4 D1 Calculate % Inhibition A4->D1 D2 Determine IC50 Value D1->D2

Caption: Experimental workflow for the DPPH antioxidant assay.

  • Blank Preparation: In a well of the 96-well plate, add 200 µL of methanol. This will be used to zero the spectrophotometer.

  • Control (A_control): Add 100 µL of methanol and 100 µL of the DPPH working solution. This represents the maximum absorbance without any antioxidant.

  • Sample Wells: Add 100 µL of each this compound dilution to separate wells. Then, add 100 µL of the DPPH working solution to each of these wells.

  • Positive Control Wells: Add 100 µL of each Ascorbic Acid dilution to separate wells. Then, add 100 µL of the DPPH working solution to each of these wells.

  • Incubation: Mix the contents of the wells thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[4][6][12]

  • Absorbance Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[4][12][13]

Data Analysis and Calculations

The antioxidant activity is expressed as the percentage of DPPH radical scavenging.

Percentage Inhibition (%)

Calculate the percentage of DPPH scavenging for each concentration using the following formula[11][14]:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

  • A_control is the absorbance of the control reaction (DPPH solution + solvent).

  • A_sample is the absorbance of the test sample (DPPH solution + this compound or positive control).

IC50 Value

The IC50 (Inhibitory Concentration 50%) value is the concentration of the test sample required to scavenge 50% of the DPPH radicals.[11] To determine the IC50 value, plot the percentage of inhibition against the corresponding concentrations of this compound.[13][15][16] The IC50 value can then be calculated by linear regression analysis.[15][16]

Example Data Presentation

Concentration (µg/mL)Absorbance (517 nm)% Inhibition
Control (0) 0.6500.00
This compound
6.250.52519.23
12.50.41036.92
250.29554.62
500.18072.31
1000.09086.15
Ascorbic Acid (Positive Control)
1.250.48026.15
2.50.33049.23
50.17073.85
100.08087.69

Visualization of the DPPH Radical Scavenging Mechanism

The chemical reaction underlying the DPPH assay involves the transfer of a hydrogen atom from the antioxidant to the DPPH radical, resulting in the reduction of DPPH.

DPPH_Mechanism cluster_reactants Reactants cluster_products Products DPPH DPPH• (Violet) DPPH_H DPPH-H (Yellow) DPPH->DPPH_H + H• Antioxidant Antioxidant-H (e.g., this compound) Antioxidant_Radical Antioxidant• Antioxidant->Antioxidant_Radical - H•

Caption: DPPH radical scavenging by a hydrogen-donating antioxidant.

Trustworthiness and Self-Validation

To ensure the reliability of the results, the following points are critical:

  • Fresh Reagents: Always use freshly prepared DPPH solution as it is light-sensitive and can degrade over time.[4]

  • Positive Control: The inclusion of a well-characterized antioxidant like ascorbic acid serves as a benchmark for comparing the activity of the test compound.

  • Solvent Blank: The blank reading helps to nullify any absorbance from the solvent itself.

  • Replicates: Performing the assay in triplicate for each concentration will ensure the precision and reproducibility of the data.

Conclusion

The DPPH assay is a robust and efficient method for determining the antioxidant activity of this compound. By following this detailed protocol, researchers can obtain reliable and reproducible data on the radical scavenging capacity of this and other compounds of interest. A lower IC50 value indicates a higher antioxidant potential. The results from this assay can provide valuable insights for further research and development in the fields of pharmacology and nutraceuticals. While the DPPH assay is an excellent screening tool, it is often recommended to complement it with other antioxidant assays such as ABTS, FRAP, or ORAC for a more comprehensive understanding of a compound's antioxidant profile.[1][17][18]

References

Application Notes & Protocols: 3,5-Dimethoxycinnamic Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Executive Overview

3,5-Dimethoxycinnamic acid is a methoxy-substituted derivative of cinnamic acid, a class of compounds recognized for a wide spectrum of biological activities. While its direct applications are still an emerging area of research, the broader family of methoxylated cinnamic acids, including the structurally similar Sinapic acid (3,5-dimethoxy-4-hydroxycinnamic acid) and 3,4-dimethoxycinnamic acid, have demonstrated significant potential in preclinical studies.[1][2] This guide synthesizes the current understanding and provides a practical framework for investigating the utility of this compound in cell culture models, focusing on its potential as an anti-inflammatory, antioxidant, neuroprotective, and anti-cancer agent. The protocols herein are designed to be robust and self-validating, providing researchers with the tools to explore its therapeutic promise.

Physicochemical Properties & Handling

A foundational understanding of the compound's properties is critical for accurate and reproducible experimental design. This compound is a white crystalline solid that is relatively stable at room temperature.[3] Its limited aqueous solubility necessitates the use of an organic solvent, typically dimethyl sulfoxide (DMSO), for preparing stock solutions for cell culture applications.

PropertyValueSource
Chemical Formula C₁₁H₁₂O₄[3]
Molecular Weight 208.21 g/mol -
Appearance White crystalline solid[3]
Melting Point 174-175°C[3]
Solubility Soluble in ethanol, acetone, dichloromethane; Slightly soluble in water[3]
Purity for Lab Use ≥98% recommended-
Storage Store in a dry, cool place away from light and oxidants[3]

Note: For all cell culture experiments, the final concentration of DMSO in the culture medium should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Core Biological Activities & Mechanisms of Action

Derivatives of cinnamic acid exert their effects through multiple molecular pathways. The presence of methoxy (-OCH₃) groups on the phenyl ring is known to modulate this activity significantly.[2] Key areas of investigation for this compound include:

Anti-inflammatory and Antioxidant Effects

The most well-documented activities of related cinnamic acids are their anti-inflammatory and antioxidant properties.[1][4]

  • Mechanism of Action: These effects are largely attributed to the ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS) like peroxynitrite (ONOO⁻).[4] By neutralizing these damaging molecules, the compound can protect cellular components like lipids, proteins, and DNA from oxidative damage. Furthermore, related compounds have been shown to inhibit the activation of the NF-κB signaling pathway.[4] NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[5] Inhibition of this pathway is a key mechanism for resolving inflammation.

Caption: Predicted inhibition of the NF-κB pathway by this compound.

Anti-Cancer Activity

Several methoxylated cinnamic acid derivatives have demonstrated antiproliferative and antimetastatic effects on various cancer cell lines, including lung (A549), prostate (PC-3), and breast (MCF-7) cancer cells.[6][7]

  • Mechanism of Action: The anti-cancer potential may involve the modulation of key signaling pathways that control cell growth and survival, such as the MAPK/ERK pathway.[7] Downregulation of phosphorylated ERK can lead to cell cycle arrest, often at the G2/M phase, and the induction of apoptosis (programmed cell death).[7]

Neuroprotective Effects

Oxidative stress is a major contributor to the pathology of neurodegenerative diseases.[8] Phenolic acids, including cinnamic acid derivatives, are widely studied for their neuroprotective potential.[9]

  • Mechanism of Action: In cell models like the human neuroblastoma SH-SY5Y line, related compounds protect against oxidative stress-induced cell death (e.g., from H₂O₂) by attenuating caspase-3 activation and restoring depleted levels of intracellular glutathione (GSH), a critical endogenous antioxidant.[8]

Experimental Protocols

The following protocols provide a detailed methodology for investigating the primary biological activities of this compound in a cell culture setting.

Protocol 1: Preparation of Stock Solutions

Rationale: Due to its poor water solubility, a concentrated stock solution in an appropriate solvent is required for introducing the compound into aqueous cell culture media.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile 1.5 mL microcentrifuge tubes

  • Calibrated micropipettes

Procedure:

  • Calculation: Determine the mass of this compound needed to prepare a high-concentration stock solution (e.g., 100 mM).

    • Formula: Mass (mg) = Desired Concentration (M) × Molecular Weight ( g/mol ) × Volume (L) × 1000

    • Example for 1 mL of 100 mM stock: 0.1 mol/L × 208.21 g/mol × 0.001 L × 1000 = 20.82 mg

  • Weighing: Accurately weigh the calculated amount of powder and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add the corresponding volume of DMSO (e.g., 1 mL for the example above). Vortex thoroughly until the powder is completely dissolved. A brief warming in a 37°C water bath may aid dissolution.

  • Sterilization: While DMSO is itself sterile, if desired, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

Rationale: This colorimetric assay determines the compound's effect on cell viability and proliferation by measuring the metabolic activity of living cells.[10] It is a crucial first step to identify the appropriate concentration range for further functional assays.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7, RAW 264.7)

  • Complete cell culture medium (specific to the cell line)

  • This compound stock solution (from Protocol 1)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Microplate reader (570 nm wavelength)

Caption: Workflow for the MTT cytotoxicity assay.

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[10]

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Final concentrations might range from 0.1 µM to 200 µM.

  • Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no treatment" control.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for an additional 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.[10]

  • Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution to each well and mix gently on an orbital shaker to dissolve the crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Protocol 3: Assessment of Anti-inflammatory Activity

Rationale: This protocol uses lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7) as a model of inflammation to quantify the compound's ability to suppress the production of pro-inflammatory cytokines.[11]

Materials:

  • RAW 264.7 cell line

  • DMEM, high glucose, supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound stock solution

  • Lipopolysaccharide (LPS) from E. coli

  • ELISA kits for TNF-α and IL-6

  • 24-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 24-well plates at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.[11]

  • Compound Pre-treatment: Treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1-2 hours.

  • LPS Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to the wells (do not add to the negative control wells).

  • Incubation: Incubate the plate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants and centrifuge at 1,000 x g for 5 minutes to remove any cellular debris.

  • Cytokine Measurement: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercial ELISA kits, following the manufacturer's instructions precisely.

Data Analysis:

  • Compare the cytokine levels in the compound-treated groups with the LPS-only treated group to determine the percentage of inhibition.

Concluding Remarks

This compound represents a promising scaffold for investigation in various cell-based models of human disease. Its structural similarity to other well-characterized bioactive cinnamic acids provides a strong rationale for exploring its anti-inflammatory, antioxidant, anti-cancer, and neuroprotective properties. The protocols outlined in this guide offer a robust starting point for researchers to systematically evaluate its potential and elucidate its mechanisms of action, contributing to the broader understanding of how methoxylated natural products can be leveraged for therapeutic development.

References

Synthesis of 3,5-Dimethoxycinnamic Acid Derivatives: A Comprehensive Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the 3,5-Dimethoxycinnamic Acid Scaffold

In the landscape of medicinal chemistry, the cinnamic acid scaffold represents a privileged structure, a recurring motif in a multitude of biologically active compounds.[1][2] Among its numerous derivatives, those bearing the 3,5-dimethoxy substitution pattern on the phenyl ring have emerged as a particularly promising class of molecules for drug discovery. This specific arrangement of methoxy groups imparts unique electronic and steric properties, influencing the molecule's pharmacokinetic and pharmacodynamic profiles.

Derivatives of this compound have demonstrated a wide array of pharmacological activities, including potent anticancer effects through the inhibition of tubulin polymerization, as well as antioxidant, anti-inflammatory, and antimicrobial properties.[3] The structural simplicity and synthetic accessibility of this scaffold make it an attractive starting point for the development of novel therapeutic agents targeting a range of diseases.

This comprehensive guide provides detailed application notes and protocols for the synthesis of this compound and its derivatives. We will delve into the most common and effective synthetic strategies, offering insights into the rationale behind experimental choices and providing step-by-step methodologies to empower researchers in their drug discovery endeavors.

Synthetic Strategies for this compound Derivatives

The synthesis of this compound and its analogs can be efficiently achieved through several established organic reactions. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions. Here, we detail three primary and reliable synthetic routes: the Knoevenagel Condensation, the Perkin Reaction, and the Heck Reaction.

The Knoevenagel Condensation: A Versatile and High-Yielding Approach

The Knoevenagel condensation is a highly efficient method for forming carbon-carbon bonds and is particularly well-suited for the synthesis of α,β-unsaturated compounds like cinnamic acid derivatives.[3] This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base. For the synthesis of this compound, 3,5-dimethoxybenzaldehyde is reacted with malonic acid.

Causality Behind Experimental Choices:

  • Choice of Reactants: 3,5-Dimethoxybenzaldehyde serves as the aromatic aldehyde component, providing the core scaffold. Malonic acid is an ideal active methylene compound as the two carboxylic acid groups activate the central methylene protons, facilitating deprotonation by a weak base.

  • Catalyst Selection: A weak base, such as piperidine or an ammonium salt like ammonium bicarbonate, is employed to deprotonate the malonic acid, forming a nucleophilic enolate.[4] Stronger bases could lead to undesired side reactions with the aldehyde.

  • Solvent and Temperature: The reaction can be performed under solvent-free conditions or in a high-boiling solvent like pyridine or ethyl acetate to facilitate the decarboxylation of the intermediate.[4][5] Heating is necessary to drive the condensation and subsequent decarboxylation.

Experimental Protocol: Knoevenagel Condensation for this compound

Materials:

  • 3,5-Dimethoxybenzaldehyde

  • Malonic Acid

  • Ammonium Bicarbonate

  • Ethyl Acetate

  • 6M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Ethanol

  • Water

Procedure: [4]

  • In a large test tube or round-bottom flask, combine 3,5-dimethoxybenzaldehyde (1.0 eq), malonic acid (1.2 eq), and ammonium bicarbonate (0.4 eq).

  • Add a minimal amount of ethyl acetate to create a slurry.

  • Suspend the reaction vessel in a preheated oil bath at 140°C.

  • The reaction will become vigorous with the evolution of gas. Allow the reaction to proceed until the gas evolution subsides and the ethyl acetate has boiled off.

  • Cool the reaction mixture to room temperature. The resulting solid is the crude product.

  • Dissolve the crude product in a saturated sodium bicarbonate solution.

  • Wash the aqueous solution several times with small portions of ethyl acetate to remove any unreacted aldehyde.

  • Acidify the aqueous solution to a pH of 2 with 6M hydrochloric acid to precipitate the this compound.

  • Collect the white precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the product from a 4:1 water:ethanol mixture to yield pure, white crystals of this compound.

Data Presentation: Knoevenagel Condensation of 3,5-Dimethoxybenzaldehyde

Active Methylene CompoundCatalystSolventTemperature (°C)Time (h)Yield (%)
Malonic AcidAmmonium BicarbonateEthyl Acetate1401-2~73[4]
2-Methoxyethyl cyanoacetatePiperidine---88[3]
MalononitrileAmmonium AcetateEthanolReflux2High[3]

Visualization of the Knoevenagel Condensation Workflow

Knoevenagel_Condensation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification 3,5-Dimethoxybenzaldehyde 3,5-Dimethoxybenzaldehyde Reaction Mixture Reaction Mixture 3,5-Dimethoxybenzaldehyde->Reaction Mixture Malonic Acid Malonic Acid Malonic Acid->Reaction Mixture Catalyst Ammonium Bicarbonate Catalyst->Reaction Mixture Solvent Ethyl Acetate Solvent->Reaction Mixture Temperature 140°C Temperature->Reaction Mixture Crude Product Crude Product Reaction Mixture->Crude Product Condensation & Decarboxylation Dissolution in NaHCO3 Dissolution in NaHCO3 Crude Product->Dissolution in NaHCO3 Washing with EtOAc Washing with EtOAc Dissolution in NaHCO3->Washing with EtOAc Acidification with HCl Acidification with HCl Washing with EtOAc->Acidification with HCl Recrystallization Recrystallization Acidification with HCl->Recrystallization Pure this compound Pure this compound Recrystallization->Pure this compound

Knoevenagel Condensation Workflow
The Perkin Reaction: A Classic Route to Cinnamic Acids

The Perkin reaction, developed by William Henry Perkin, is a classic method for the synthesis of α,β-unsaturated aromatic acids.[6] It involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the corresponding acid.[6] For the synthesis of this compound, 3,5-dimethoxybenzaldehyde is reacted with acetic anhydride in the presence of sodium acetate.

Causality Behind Experimental Choices:

  • Reactant Roles: 3,5-Dimethoxybenzaldehyde acts as the electrophile. Acetic anhydride provides the two-carbon unit that will form the α,β-unsaturated portion of the final product.

  • Catalyst Function: Sodium acetate acts as a base to deprotonate the acetic anhydride, generating a nucleophilic enolate that attacks the aldehyde.

  • Reaction Conditions: The reaction typically requires high temperatures to proceed at a reasonable rate.[7]

Experimental Protocol: Perkin Reaction for this compound

Materials:

  • 3,5-Dimethoxybenzaldehyde

  • Acetic Anhydride

  • Anhydrous Sodium Acetate

  • Aqueous Sodium Hydroxide

  • Activated Charcoal

  • Hydrochloric Acid

Procedure: [7]

  • In a round-bottom flask equipped with an air condenser, combine 3,5-dimethoxybenzaldehyde (1.0 eq), acetic anhydride (1.5 eq), and anhydrous sodium acetate (0.5 eq).

  • Heat the reaction mixture in a heating mantle or oil bath for approximately 3 hours.

  • After cooling slightly, carefully transfer the hot reaction mixture to a larger flask.

  • Neutralize the mixture with an aqueous sodium hydroxide solution to convert the cinnamic acid to its sodium salt.

  • Separate any unreacted benzaldehyde using a separatory funnel.

  • Add a small amount of activated charcoal to the aqueous solution and heat to boiling, then filter while hot to remove colored impurities.

  • Acidify the filtrate with hydrochloric acid to precipitate the this compound.

  • Collect the product by vacuum filtration, wash with cold water, and dry.

Visualization of the Perkin Reaction Workflow

Perkin_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification 3,5-Dimethoxybenzaldehyde 3,5-Dimethoxybenzaldehyde Reaction Mixture Reaction Mixture 3,5-Dimethoxybenzaldehyde->Reaction Mixture Acetic Anhydride Acetic Anhydride Acetic Anhydride->Reaction Mixture Catalyst Sodium Acetate Catalyst->Reaction Mixture Temperature Heating Temperature->Reaction Mixture Crude Product Crude Product Reaction Mixture->Crude Product Condensation Neutralization with NaOH Neutralization with NaOH Crude Product->Neutralization with NaOH Removal of Unreacted Aldehyde Removal of Unreacted Aldehyde Neutralization with NaOH->Removal of Unreacted Aldehyde Decolorization with Charcoal Decolorization with Charcoal Removal of Unreacted Aldehyde->Decolorization with Charcoal Acidification with HCl Acidification with HCl Decolorization with Charcoal->Acidification with HCl Pure this compound Pure this compound Acidification with HCl->Pure this compound

Perkin Reaction Workflow
The Heck Reaction: A Palladium-Catalyzed Cross-Coupling Approach

The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that couples an unsaturated halide with an alkene.[8] This method is highly valuable for the synthesis of substituted alkenes, including cinnamic acid derivatives.[8] To synthesize this compound derivatives, a 3,5-dimethoxyphenyl halide (e.g., iodide or bromide) is reacted with an acrylate ester in the presence of a palladium catalyst and a base.

Causality Behind Experimental Choices:

  • Palladium Catalyst: A palladium(0) species is the active catalyst. This can be generated in situ from a palladium(II) precursor like palladium acetate.

  • Aryl Halide: An aryl halide with the 3,5-dimethoxy substitution pattern is required. Aryl iodides are generally more reactive than bromides.

  • Alkene Partner: An acrylate ester, such as methyl acrylate or ethyl acrylate, is used as the alkene coupling partner.

  • Base: A base is necessary to neutralize the hydrogen halide formed during the reaction and to regenerate the active palladium(0) catalyst.

Experimental Protocol: Heck Reaction for a this compound Ester

Materials:

  • 1-Iodo-3,5-dimethoxybenzene

  • Methyl Acrylate

  • Palladium(II) Acetate

  • Triphenylphosphine

  • Triethylamine

  • Anhydrous Acetonitrile

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-iodo-3,5-dimethoxybenzene (1.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq) in anhydrous acetonitrile.

  • Add methyl acrylate (1.5 eq) and triethylamine (2.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the triethylammonium iodide salt.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain the pure methyl 3,5-dimethoxycinnamate.

  • The resulting ester can be hydrolyzed to the corresponding carboxylic acid using standard procedures (e.g., treatment with aqueous sodium hydroxide followed by acidification).

Visualization of the Heck Reaction Workflow

Heck_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification 1-Iodo-3,5-dimethoxybenzene 1-Iodo-3,5-dimethoxybenzene Reaction Mixture Reaction Mixture 1-Iodo-3,5-dimethoxybenzene->Reaction Mixture Methyl Acrylate Methyl Acrylate Methyl Acrylate->Reaction Mixture Catalyst Palladium(II) Acetate Triphenylphosphine Catalyst->Reaction Mixture Base Triethylamine Base->Reaction Mixture Solvent Acetonitrile Solvent->Reaction Mixture Crude Product Crude Product Reaction Mixture->Crude Product Cross-Coupling Filtration Filtration Crude Product->Filtration Concentration Concentration Filtration->Concentration Column Chromatography Column Chromatography Concentration->Column Chromatography Pure Methyl 3,5-Dimethoxycinnamate Pure Methyl 3,5-Dimethoxycinnamate Column Chromatography->Pure Methyl 3,5-Dimethoxycinnamate

Heck Reaction Workflow

Characterization of this compound Derivatives

Thorough characterization of the synthesized compounds is essential to confirm their identity and purity. The following spectroscopic techniques are routinely employed.

Spectroscopic Data Summary for this compound

TechniqueKey Features and Expected Values
¹H NMR Aromatic protons typically appear as a doublet and a triplet in the region of δ 6.5-7.0 ppm. The vinylic protons of the trans-isomer appear as two doublets with a large coupling constant (J ≈ 16 Hz) in the range of δ 6.3-7.8 ppm. The methoxy protons will be a sharp singlet around δ 3.8 ppm. The carboxylic acid proton is a broad singlet at higher chemical shifts (δ > 10 ppm).
¹³C NMR The carbonyl carbon of the carboxylic acid will be observed around δ 168 ppm. The aromatic carbons will appear in the region of δ 105-160 ppm. The vinylic carbons will be in the range of δ 115-145 ppm. The methoxy carbons will be around δ 56 ppm.[9]
Mass Spec. The electron ionization (EI) mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (208.21 g/mol for this compound).[10] Common fragmentation patterns include the loss of a methoxy group and the carboxylic acid group.
FT-IR A broad O-H stretch for the carboxylic acid will be observed around 2500-3300 cm⁻¹. A sharp C=O stretch will be present around 1680-1710 cm⁻¹. The C=C stretch of the alkene will be around 1620-1640 cm⁻¹. C-O stretches for the methoxy groups will appear in the region of 1000-1300 cm⁻¹.

Pharmacological Activities and Drug Discovery Applications

The this compound scaffold is a versatile platform for the development of new drugs. Its derivatives have been investigated for a range of therapeutic applications:

  • Anticancer Agents: As previously mentioned, certain derivatives have shown potent activity as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.[3]

  • Antioxidant and Anti-inflammatory Agents: The phenolic nature of some derivatives, or the electronic effects of the methoxy groups, can contribute to significant antioxidant and anti-inflammatory properties.[11]

  • Antimicrobial and Antifungal Activity: Various cinnamic acid derivatives have demonstrated efficacy against a range of microbial and fungal pathogens.[1]

  • Neuroprotective and Cardioprotective Effects: Some studies have suggested that methoxylated cinnamic acid derivatives may offer protection against neurodegenerative diseases and cardiovascular conditions.[12]

The synthetic accessibility of the this compound core allows for the systematic exploration of structure-activity relationships (SAR). By modifying the carboxylic acid moiety (e.g., converting it to esters or amides) or introducing further substitutions on the aromatic ring, researchers can fine-tune the pharmacological properties of these compounds to develop potent and selective drug candidates.

Conclusion

This guide has provided a detailed overview of the synthesis of this compound and its derivatives, highlighting three robust and versatile synthetic methodologies. The Knoevenagel condensation offers a high-yielding and environmentally friendly option, while the Perkin reaction represents a classic and reliable approach. The Heck reaction provides a powerful tool for the construction of the cinnamic acid scaffold through cross-coupling chemistry.

By leveraging these protocols and understanding the underlying chemical principles, researchers are well-equipped to synthesize and explore the therapeutic potential of this promising class of compounds. The continued investigation of this compound derivatives holds significant promise for the discovery of novel drugs to address a range of unmet medical needs.

References

Application Note: 3,5-Dimethoxycinnamic Acid as a High-Purity Standard for Chromatographic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the use of 3,5-Dimethoxycinnamic acid as a reference standard in chromatographic analyses. Designed for researchers, analytical scientists, and quality control professionals, this document details its physicochemical properties, protocols for standard preparation, and robust methodologies for its quantification using High-Performance Liquid Chromatography (HPLC). An alternative Gas Chromatography-Mass Spectrometry (GC-MS) method is also discussed. The protocols are grounded in established principles of analytical chemistry to ensure reliability and reproducibility in research and drug development settings.

Introduction: The Role of this compound in Analytical Science

This compound is a substituted derivative of cinnamic acid, characterized by a phenylpropanoid structure. Its stability, distinct chromophore, and defined chemical properties make it an excellent candidate for use as a reference standard in various analytical workflows. In chromatography, a high-purity, well-characterized standard is paramount for accurate and precise quantification of target analytes, method validation, and ensuring system suitability. This compound can serve as an external standard for the quantification of structurally related compounds or as an internal standard in complex matrices, provided it is not endogenously present. Its utility is particularly relevant in the analysis of natural products, pharmaceutical ingredients, and metabolomics studies where cinnamic acid derivatives are prevalent.

Physicochemical Properties and Handling

A thorough understanding of the standard's properties is critical for method development and ensuring its stability. Key properties of this compound are summarized below.

PropertyValueSource(s)
Chemical Formula C₁₁H₁₂O₄[1]
Molecular Weight 208.21 g/mol [1]
CAS Number 16909-11-8[1]
Appearance White crystalline solid[1]
Melting Point 174-175 °C[1][2]
Solubility Soluble in methanol, ethanol, acetone, dichloromethane; slightly soluble in water.[1]
Purity (Typical) ≥99% (predominantly trans isomer)[2]

Safety and Handling: this compound is classified as an irritant, causing skin, eye, and respiratory irritation.[3] Standard laboratory precautions should be strictly followed.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[1] Avoid contact with skin and eyes.[1]

  • Storage: Store in a cool, dry, and well-ventilated place away from strong oxidizing agents.[1] Keep the container tightly sealed.

Protocol: Preparation of Standard Solutions

Accurate preparation of standard solutions is the foundation of quantitative analysis. The following protocol ensures precision and stability.

3.1 Materials and Reagents

  • This compound (≥99% purity)

  • Methanol (HPLC or LC-MS grade)

  • Volumetric flasks (Class A)

  • Calibrated analytical balance

  • Calibrated pipettes or repeater pipette

3.2 Protocol for 1000 µg/mL Primary Stock Solution

  • Weighing: Accurately weigh approximately 10.0 mg of this compound using an analytical balance. Record the exact weight.

  • Dissolution: Quantitatively transfer the weighed standard into a 10.0 mL Class A volumetric flask.

  • Solubilization: Add approximately 7 mL of HPLC-grade methanol and sonicate for 5 minutes or until the solid is completely dissolved. The choice of methanol is based on the compound's high solubility in this solvent.[1]

  • Dilution to Volume: Allow the solution to return to room temperature. Dilute to the 10.0 mL mark with methanol.

  • Homogenization: Cap the flask and invert it at least 15 times to ensure a homogenous solution.

  • Storage: Transfer the stock solution to an amber glass vial and store at 2-8°C. This solution should be stable for several months, but stability should be verified.

3.3 Preparation of Working Standards Prepare a series of working standards by serial dilution of the primary stock solution using the mobile phase as the diluent. For example, to prepare a 10 µg/mL working standard, dilute 100 µL of the 1000 µg/mL stock solution to a final volume of 10.0 mL.

Application Protocol: Reversed-Phase HPLC-UV Analysis

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the premier method for analyzing moderately polar compounds like phenolic acids.[4][5] This protocol provides a robust starting point for method development and validation.

4.1 Principle of Separation The compound is separated on a nonpolar C18 stationary phase. A polar mobile phase is used, and by varying the ratio of organic solvent to aqueous buffer (gradient elution), compounds are eluted based on their hydrophobicity. An acidic modifier is added to the mobile phase to suppress the ionization of the carboxylic acid moiety, which is critical for achieving sharp, symmetrical peaks and reproducible retention times.[5]

4.2 Instrumentation and Chromatographic Conditions

ParameterRecommended SettingRationale
HPLC System Agilent 1260 or equivalent with DAD/UV detectorStandard robust system for routine analysis.[1]
Column C18 reversed-phase, 4.6 x 150 mm, 5 µmThe C18 phase provides excellent retention for phenolic acids.[1][5]
Mobile Phase A Water with 0.1% Formic AcidAcidification ensures the analyte is in its protonated, less polar form.
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic modifier providing good peak shape.
Gradient Elution 0-2 min: 10% B; 2-15 min: 10-90% B; 15-17 min: 90% B; 17-18 min: 90-10% B; 18-25 min: 10% BA gradient is essential for eluting the analyte in a reasonable time and cleaning the column.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures retention time stability.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection Wavelength 310 nm (Monitor at 280 nm as well)Cinnamic acid derivatives exhibit strong UV absorbance. While cinnamic acid's λmax is ~270 nm, methoxy and hydroxy substitutions shift this to longer wavelengths, often into the 310-330 nm range.[6][7] A Diode Array Detector (DAD) should be used to confirm the optimal wavelength.

4.3 Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std Prepare Stock & Working Standards equil Equilibrate HPLC System (10% B) prep_std->equil prep_mob Prepare Mobile Phases (A & B) prep_mob->equil prep_sample Prepare Sample (if applicable) prep_sample->equil inject Inject Standard or Sample (10 µL) equil->inject run Run Gradient Method inject->run detect Detect at 310 nm (DAD acquisition) run->detect integrate Integrate Peak detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify Derivatization_Scheme reactant This compound (Non-volatile) reagent + BSTFA or MSTFA (Silylating Agent) reactant->reagent product TMS-ester Derivative (Volatile & Thermally Stable) reagent->product

References

Application Note: A Validated Protocol for the Aqueous Solubility Determination of 3,5-Dimethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Aqueous solubility is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's absorption, distribution, and overall bioavailability. This application note provides a detailed, validated protocol for determining the aqueous solubility of 3,5-Dimethoxycinnamic acid, a cinnamic acid derivative with potential therapeutic applications. We present two robust methodologies: the gold-standard shake-flask method for determining thermodynamic (equilibrium) solubility and a higher-throughput assay for assessing kinetic solubility . These protocols are designed for researchers in pharmaceutical development, ensuring compliance with regulatory expectations and providing a framework for generating reliable and reproducible data.

Introduction: The Imperative of Solubility Measurement

The journey of a drug candidate from discovery to clinical application is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous solubility stands out as a primary determinant of oral bioavailability.[1] A compound with poor solubility may exhibit incomplete absorption from the gastrointestinal tract, leading to low and variable systemic exposure, which can compromise therapeutic efficacy and complicate dose selection.[2] Therefore, accurate and early characterization of solubility is not merely a data-gathering exercise; it is a cornerstone of risk mitigation in drug development.

This compound (MW: 208.21 g/mol , pKa ≈ 4.33) is an acidic compound whose ionization, and thus solubility, is expected to be highly dependent on pH.[3][4] Given its acidic nature, its solubility will be lowest at pH values below its pKa and will increase as the molecule ionizes in more alkaline environments.

This guide details two complementary methods for solubility assessment:

  • Thermodynamic Solubility: This measures the true equilibrium state between the dissolved and undissolved solid forms of the compound.[5] The shake-flask method described herein is the benchmark for obtaining this data, which is essential for Biopharmaceutics Classification System (BCS) categorization as outlined in regulatory guidelines like the ICH M9.[6][7]

  • Kinetic Solubility: This high-throughput screening method measures the concentration at which a compound precipitates when a concentrated organic stock solution (typically in DMSO) is introduced into an aqueous buffer.[8] While not a measure of true equilibrium, it provides a rapid and valuable assessment of a compound's propensity to remain in solution under non-equilibrium conditions, which is highly relevant for early-stage discovery and in vitro assay performance.[9]

Materials and Apparatus

Reagents and Consumables
  • This compound (solid, ≥99% purity)

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Potassium chloride (KCl)

  • Hydrochloric acid (HCl), concentrated

  • Potassium phosphate monobasic (KH₂PO₄)

  • Sodium hydroxide (NaOH)

  • Potassium phosphate dibasic (K₂HPO₄)

  • Syringe filters, 0.22 µm PVDF

  • Glass vials with screw caps (e.g., 1.5 mL or 4 mL)

  • HPLC vials

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD)

  • Reverse-phase C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Analytical balance (4-decimal place)

  • pH meter, calibrated

  • Orbital shaker with temperature control

  • Thermomixer or heated shaker

  • Benchtop centrifuge or microcentrifuge

  • Pipettes and general laboratory glassware

Protocol 1: Thermodynamic Solubility (Shake-Flask Method)

Causality: This protocol is designed to achieve a true thermodynamic equilibrium, where the rate of dissolution of the solid compound equals the rate of precipitation. According to ICH guidelines, determining solubility across a physiological pH range (1.2-6.8) is critical for classifying a drug substance, which informs regulatory pathways for biowaivers.[6][10] An extended incubation period of 24 hours at a physiologically relevant temperature (37°C) ensures that this equilibrium is reached.[5][6]

Workflow for Thermodynamic Solubility

cluster_prep Preparation cluster_equil Equilibration cluster_process Processing & Analysis A Prepare Buffers (pH 1.2, 4.5, 6.8) B Weigh excess 3,5-DMCA into triplicate vials per pH A->B C Add 1 mL buffer to each vial B->C D Seal vials and place in shaker at 37°C C->D E Shake at 150 RPM for 24 hours D->E F Centrifuge vials (10,000 x g, 15 min) E->F G Filter supernatant (0.22 µm syringe filter) F->G I Verify final pH of remaining solution F->I H Dilute filtrate and analyze via HPLC-UV G->H

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Step-by-Step Methodology:
  • Buffer Preparation: Prepare the following aqueous buffers as specified by ICH guidelines[7]:

    • pH 1.2: 0.2 M KCl, adjusted to pH 1.2 with 0.2 M HCl.

    • pH 4.5: 0.05 M Potassium Phosphate Monobasic, adjusted to pH 4.5 with 0.1 M NaOH.

    • pH 6.8: 0.05 M Potassium Phosphate Dibasic, adjusted to pH 6.8 with 0.1 M KH₂PO₄. Verify the final pH of all buffers with a calibrated pH meter.

  • Sample Preparation:

    • To a set of triplicate glass vials for each pH condition, add an excess amount of solid this compound (e.g., 2-5 mg). The key is to ensure that undissolved solid remains visible at the end of the experiment, confirming saturation.[11]

    • Pipette 1.0 mL of the corresponding buffer into each vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an orbital shaker set to 37 ± 1°C.[6]

    • Agitate the samples for 24 hours to allow the system to reach equilibrium.[5]

  • Phase Separation:

    • After incubation, visually confirm the presence of undissolved solid in each vial.

    • Centrifuge the vials at 10,000 x g for 15 minutes to pellet the excess solid.

    • Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining particulates.[12]

  • Quantification and pH Verification:

    • Prepare appropriate dilutions of the clear filtrate for HPLC analysis.

    • Analyze the diluted samples using the validated HPLC-UV method (Section 5).

    • Using the remaining unfiltered solution, re-measure the pH to ensure it has not shifted significantly during the experiment.[7]

Protocol 2: Kinetic Solubility Determination

Causality: This method mimics the scenario where a drug, dissolved in an organic solvent for screening assays, is introduced into an aqueous environment. The 2-hour incubation is a standard compromise between throughput and allowing time for precipitation to occur.[2][9] This "apparent solubility" is invaluable for troubleshooting in vitro experiments and for early ranking of compounds.

Workflow for Kinetic Solubility

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare 20 mM stock of 3,5-DMCA in 100% DMSO C Add 10 µL of DMSO stock to buffer (final 2% DMSO) A->C B Add 490 µL buffer (pH 7.4) to duplicate wells/tubes B->C D Shake at 850 RPM for 2 hours at 25°C C->D E Filter solution through solubility filter plate D->E F Dilute filtrate and analyze via HPLC-UV E->F

Caption: Workflow for the High-Throughput Kinetic Solubility Assay.

Step-by-Step Methodology:
  • Stock Solution Preparation: Prepare a 20 mM stock solution of this compound in 100% DMSO.[9] Ensure the compound is fully dissolved.

  • Assay Preparation:

    • In duplicate wells of a 96-well plate or in microcentrifuge tubes, add 490 µL of an aqueous buffer (e.g., PBS, pH 7.4).

    • Add 10 µL of the 20 mM DMSO stock solution to the buffer. This results in a final DMSO concentration of 2% and a theoretical maximum compound concentration of 400 µM.[9]

  • Incubation:

    • Seal the plate or tubes and place in a thermomixer or plate shaker.

    • Incubate at room temperature (25°C) for 2 hours with vigorous shaking (e.g., 850 rpm).[9]

  • Precipitate Removal:

    • Filter the solutions using a solubility filter plate (e.g., Millipore Multiscreen) into a clean collection plate.[2] Alternatively, centrifuge the tubes at high speed and collect the supernatant.

  • Quantification:

    • Prepare appropriate dilutions of the clear filtrate.

    • Analyze the samples using the validated HPLC-UV method (Section 5).

Analytical Method: HPLC-UV Quantification

A validated HPLC method is essential for accurate quantification. The aromatic and conjugated system of this compound allows for sensitive UV detection.

  • HPLC System: Standard reverse-phase HPLC with UV-DAD detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[13]

  • Gradient: 30% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 310 nm (or determined from UV scan).

  • Injection Volume: 10 µL.

  • Calibration: Prepare a calibration curve from a DMSO stock of this compound with standards ranging from 0.1 µM to 100 µM. The curve must have a correlation coefficient (r²) of ≥0.995.

Data Analysis and Presentation

  • Concentration Calculation: Use the linear regression equation from the calibration curve (Peak Area = m * [Concentration] + c) to calculate the concentration of this compound in the analyzed samples.

  • Solubility Value: Account for any dilution factors used during sample preparation to determine the final solubility in the original buffer. Report the mean and standard deviation for the replicate measurements.

Table 1: Example Solubility Data for this compound

Assay TypepHTemperature (°C)Solubility (µg/mL)Solubility (µM)
Thermodynamic1.23725.5 ± 2.1122.5 ± 10.1
Thermodynamic4.53788.3 ± 5.7424.1 ± 27.4
Thermodynamic6.8371540.6 ± 98.27399.4 ± 471.6
Kinetic7.425115.2 ± 8.9553.3 ± 42.7

Interpretation: The data clearly demonstrates the pH-dependent solubility of this compound. As an acid with a pKa of ~4.33, its solubility is very low in the acidic pH 1.2 buffer.[4] As the pH increases above the pKa (pH 4.5 and 6.8), the compound deprotonates to its more soluble carboxylate form, leading to a dramatic increase in thermodynamic solubility. The kinetic solubility at pH 7.4 is higher than the thermodynamic solubility at pH 4.5, but much lower than at pH 6.8, which is a typical finding reflecting the supersaturated state from which precipitation occurs.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of 3,5-Dimethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for 3,5-Dimethoxycinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for enhancing the aqueous solubility of this compound. We will explore the causal mechanisms behind various solubilization techniques and provide validated, step-by-step protocols to ensure reproducible success in your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and properties of this compound.

Q1: What is this compound and why is its aqueous solubility a concern?

This compound is a derivative of cinnamic acid, a naturally occurring organic acid.[1] It possesses a chemical structure with a carboxylic acid group, which can be ionized, but also a phenyl ring with two methoxy groups, contributing to its hydrophobic nature. Its limited aqueous solubility (reported as 31.44 mg/L at 25°C) can be a significant hurdle in various applications, including pharmaceutical formulation, where adequate dissolution is crucial for bioavailability, and in biological assays that require aqueous buffers.[1][2]

Q2: What are the key physicochemical properties of this compound I should be aware of?

Understanding the fundamental properties is the first step to troubleshooting solubility issues.

PropertyValueSource
Molecular FormulaC11H12O4[1][2]
Molecular Weight208.21 g/mol [2]
Melting Point174-175 °C[1][2]
pKa (Predicted)~4.33[1][2]
AppearanceOff-white to light brown solid[2]
Water Solubility31.44 mg/L (at 25 °C)[2]

The pKa is particularly important. As a weak acid, its charge state—and therefore its solubility in water—is highly dependent on the pH of the solution.[3][4]

Q3: What are the primary strategies for increasing the aqueous solubility of a poorly soluble organic acid like this one?

There are several established methods, each with a distinct mechanism of action. The main approaches include:

  • pH Adjustment: Increasing the pH of the solution to deprotonate the carboxylic acid group, forming a more soluble salt.[5][6][]

  • Co-solvency: Adding a water-miscible organic solvent to the aqueous solution to reduce the overall polarity of the solvent system.[8][9][10][11]

  • Use of Surfactants: Employing surfactants to form micelles that can encapsulate the hydrophobic compound, increasing its apparent solubility.[12][13][14][15]

  • Complexation with Cyclodextrins: Using cyclodextrins to form inclusion complexes, where the hydrophobic part of the molecule is shielded within the cyclodextrin cavity.[16][17][18]

The choice of method depends on the specific requirements of your experiment, such as required concentration, solvent compatibility, and potential downstream effects on biological systems.

Part 2: Troubleshooting Guide - Common Solubility Issues

This section provides solutions to specific problems you might encounter during your experiments.

Problem Encountered Probable Cause Recommended Solution & Scientific Rationale
"My compound won't dissolve in neutral water or buffer (e.g., PBS at pH 7.4)." The pH of the solution is below the effective ionization range of the carboxylic acid group.Solution: Use pH adjustment. The predicted pKa is ~4.33. According to the Henderson-Hasselbalch equation, to ensure at least 99.9% of the acid is in its deprotonated (ionized and more soluble) form, the pH should be at least 3 units above the pKa.[6][19][20] Action: Prepare a stock solution by first dissolving the compound in a small amount of a basic solution (e.g., 0.1 M NaOH) and then diluting it with your target buffer, ensuring the final pH remains sufficiently high. See Protocol 1 for a detailed procedure.
"The compound precipitates out of solution when I dilute my organic stock (e.g., DMSO) into an aqueous buffer." The final concentration of the organic co-solvent is too low to maintain solubility, causing the hydrophobic compound to crash out.Solution: Increase the final concentration of the co-solvent or switch to a different solubilization method. Co-solvents work by reducing the polarity of the aqueous medium.[8][9] Action: Perform a co-solvent tolerance study. Prepare several dilutions of your DMSO stock into the aqueous buffer at varying final co-solvent percentages (e.g., 1%, 5%, 10%, 20% DMSO). Observe the concentration at which the compound remains soluble. See Protocol 2 .
"I need to dissolve the compound at a high concentration in a near-neutral pH buffer without using organic solvents." The intrinsic aqueous solubility is too low, and the experimental constraints prevent the use of pH adjustment or co-solvents.Solution: Use cyclodextrin complexation. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16] They can encapsulate the hydrophobic phenyl ring of the this compound, effectively shielding it from the aqueous environment and increasing its solubility.[21][22] Action: Prepare an inclusion complex with a suitable cyclodextrin like randomly methylated-β-cyclodextrin (RAMEB) or hydroxypropyl-β-cyclodextrin (HP-β-CD). See Protocol 3 .
"My solution is cloudy, even after trying other methods." Micro-precipitates or aggregates are forming, indicating incomplete solubilization.Solution: Use a surfactant. Above their critical micelle concentration (CMC), surfactant molecules self-assemble into micelles, which have a hydrophobic core and a hydrophilic shell.[14][15] These micelles can encapsulate insoluble compounds, leading to a clear solution.[12][13] Action: Add a non-ionic surfactant like Polysorbate 80 (Tween 80) or Cremophor EL to your formulation at a concentration above its CMC. See Protocol 4 .

Part 3: Experimental Protocols & Method Selection

This workflow diagram can help you choose the most appropriate solubilization strategy based on your experimental constraints.

G start Start: Need to dissolve This compound in aqueous solution q1 Is pH modification acceptable for your experiment? start->q1 q2 Are organic co-solvents (e.g., DMSO, Ethanol) acceptable? q1->q2 No p1 Use pH Adjustment (Protocol 1) q1->p1 Yes q3 Is a high concentration (>1 mM) required? q2->q3 No p2 Use Co-solvency (Protocol 2) q2->p2 Yes p3 Use Cyclodextrin Complexation (Protocol 3) q3->p3 Yes p4 Use Surfactants (Protocol 4) q3->p4 No end Proceed with Experiment p1->end p2->end p3->end p4->end G cluster_0 Before Complexation cluster_1 After Complexation Guest This compound (Hydrophobic) Water Aqueous Solution Guest->Water Poor Solubility Complex Inclusion Complex (Soluble in Water) Guest->Complex Complexation Host Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Host->Complex Complexation

References

Technical Support Center: Stability of 3,5-Dimethoxycinnamic Acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 3,5-Dimethoxycinnamic Acid. This guide is designed for researchers, scientists, and drug development professionals to proactively manage and troubleshoot stability issues encountered when working with this compound in solution. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions during your experiments.

Section 1: Foundational Science: Understanding the Stability Profile of this compound

This compound is an aromatic compound featuring a carboxylic acid, a carbon-carbon double bond (alkene), and two methoxy ether groups on the phenyl ring.[1][2] While relatively stable in its solid, crystalline form at room temperature, its stability in solution is a critical consideration for experimental reproducibility.[1] The molecule's stability is governed by the interplay of several factors that can initiate distinct degradation pathways.

The primary points of chemical reactivity on the this compound molecule are the alkene side chain and the electron-rich aromatic ring. Understanding these vulnerabilities is key to mitigating degradation. The main degradation pathways are:

  • Photodegradation: Cinnamic acid and its derivatives are highly susceptible to degradation upon exposure to light, particularly UV radiation.[3] Two primary mechanisms are at play:

    • Cis-Trans Isomerization: The naturally occurring and typically more stable trans isomer can convert to the cis isomer. This change in geometry can significantly alter the molecule's biological activity and physicochemical properties.[3][4]

    • Cycloaddition: In concentrated solutions, two molecules can undergo a [2+2] cycloaddition reaction when exposed to UV light, forming cyclobutane derivatives like truxillic and truxinic acids.[3]

  • pH-Mediated Degradation: The stability of phenolic compounds is often pH-dependent.[5][6][7] While this compound is more resistant to pH-induced degradation than polyphenolic compounds like caffeic or gallic acid, extreme pH values should be approached with caution.[5][6][8] High pH (alkaline) conditions can deprotonate the carboxylic acid, increasing aqueous solubility, but may also increase susceptibility to oxidative degradation.[9]

  • Oxidation: The methoxy groups and the aromatic ring can be susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, or other oxidizing agents.[10][11] This can lead to the formation of various oxidative degradation products, which may present as a visible color change in the solution.[3]

Below is a diagram illustrating the key environmental factors that can impact the stability of this compound in solution.

cluster_factors Influencing Factors cluster_pathways Potential Degradation Pathways main This compound in Solution Isomerization Cis-Trans Isomerization Dimerization Cycloaddition (Dimerization) Oxidation Oxidation Thermal Thermal Degradation Light Light Exposure (especially UV) Light->Isomerization Light->Dimerization pH Solution pH pH->Oxidation Oxygen Oxidizing Agents (O₂, Metal Ions) Oxygen->Oxidation Temp High Temperature Temp->Thermal Solvent Solvent Choice Solvent->main Affects all pathways

Caption: Key factors influencing the stability of this compound.

Section 2: Troubleshooting Guide: Common Issues & Solutions

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: I'm observing unexpected peaks in my HPLC chromatogram after preparing my samples on the benchtop. What are they?

A: The most likely cause is photodegradation due to exposure to ambient or overhead laboratory lighting. The new peaks are probably the cis-isomer of this compound or, in concentrated solutions, cyclobutane dimers.[3] Significant degradation can occur without any visible change to the solution.[3]

Causality: The energy from UV and even high-intensity visible light is sufficient to overcome the activation barrier for rotation around the carbon-carbon double bond, converting the trans isomer to the cis isomer. This demonstrates why seemingly minor details, like the type of lab lighting, can have a major impact on results.

► Experimental Protocol: Investigating Photodegradation

This protocol allows you to confirm if light is the cause of the degradation and to validate the effectiveness of your mitigation strategy.

  • Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in your chosen solvent.

  • Aliquotting: Divide the solution into three sets of vials:

    • Set A (Control): Amber HPLC vials, immediately wrapped in aluminum foil. Store in the dark at 2-8°C.

    • Set B (Ambient Light): Clear glass vials, placed on a lab bench under normal laboratory lighting.

    • Set C (Amber Protection): Amber HPLC vials, placed next to Set B on the lab bench.

  • Time Points: Collect one vial from each set at specific time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Analysis: Analyze all samples by HPLC. A stability-indicating method is crucial.

  • Evaluation:

    • Compare the chromatograms of Set B and Set C to the control (Set A).

    • The appearance of new peaks or a decrease in the main peak area in Set B, which is absent or reduced in Set C and Set A, confirms photosensitivity.

    • The effectiveness of amber vials (Set C) as a protective measure will be demonstrated.

cluster_aliquots Aliquot into 3 Sets Start Prepare Stock Solution A Set A: Amber Vial (Wrapped, Dark Control) Start->A B Set B: Clear Vial (Ambient Light) Start->B C Set C: Amber Vial (Ambient Light) Start->C Incubate Incubate & Sample at T=0, 2, 4, 8, 24h A->Incubate B->Incubate C->Incubate Analyze Analyze All Samples by HPLC Incubate->Analyze Decision Compare Chromatograms: New Peaks in Set B? Analyze->Decision Outcome1 Conclusion: Photodegradation Confirmed. Implement Light Protection. Decision->Outcome1 Yes Outcome2 Conclusion: Compound is Photostable. Investigate Other Factors. Decision->Outcome2 No

Caption: Workflow for troubleshooting suspected photodegradation.

Q2: My compound is precipitating from my aqueous buffer. How can I improve its solubility without causing degradation?

A: this compound is only slightly soluble in water.[1] Its solubility in aqueous solutions is highly dependent on pH.

Causality: As a carboxylic acid, it is less polar and thus less water-soluble in its protonated form (at acidic pH). As the pH increases above its pKa, the carboxylic acid is deprotonated to form a more polar carboxylate salt, which is significantly more soluble in water.[9] However, high pH can accelerate oxidative degradation.[5][9] Therefore, a balance must be struck.

► Troubleshooting Steps:

  • pH Adjustment: Cautiously increase the pH of your buffer. A pH around 7.0-7.4 may improve solubility sufficiently without introducing significant instability for short-term experiments. Always prepare fresh.

  • Co-Solvents: If your experimental system allows, use a water-miscible organic co-solvent. The compound is soluble in ethanol and acetone.[1] Start with a small percentage (e.g., 5-10%) of the co-solvent and increase as needed.

  • Solubilizing Agents: Consider using cyclodextrins, which can form inclusion complexes with hydrophobic molecules like cinnamic acid derivatives to enhance their aqueous solubility.[12]

Solvent Solubility Notes
WaterSlightly SolubleSolubility increases with pH.
EthanolSolubleGood choice as a co-solvent.
AcetoneSolubleGood choice as a co-solvent.
DichloromethaneSolubleTypically used for extraction, not aqueous buffers.
MethanolSolubleGood choice as a co-solvent.

Table based on data from ChemBK and Fisher Scientific.[1][13]

Q3: My solution has developed a yellow tint after a day at room temperature. What does this mean?

A: A color change, typically to yellow or brown, is often an indicator of oxidative degradation.

Causality: The electron-rich aromatic ring and methoxy groups are susceptible to oxidation. This process can be accelerated by light, heat, the presence of dissolved oxygen, and trace metal ion contaminants.[10] The resulting degradation products are often conjugated molecules that absorb light in the visible spectrum, appearing colored. While a color change strongly suggests degradation, the absence of color does not guarantee stability.[3] Always confirm with a chromatographic analysis.

► Mitigation Strategies:

  • Degas Solvents: Before preparing your solution, sparge the solvent with an inert gas (nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.

  • Use High-Purity Solvents: Ensure you are using HPLC-grade or higher purity solvents to minimize contaminants that could catalyze oxidation.

  • Add Antioxidants: If compatible with your experiment, consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) or using a buffer containing EDTA to chelate metal ions.

  • Store Under Inert Gas: For long-term storage of solutions, overlay the headspace of the vial with nitrogen or argon before sealing.

Section 3: Proactive Stability Management: Best Practices & FAQs

Q1: What are the ideal storage conditions for this compound?

A: Proper storage is the most effective way to prevent degradation.

Form Temperature Light Atmosphere
Solid 2-8°CProtect from light (store in amber vial/dark)Normal atmosphere is acceptable for short term; inert gas for long term.
Solution 2-8°C (or frozen at -20°C for longer term)CRITICAL: Protect from light at all times (use amber vials wrapped in foil).CRITICAL: Use degassed solvents; store under inert gas (N₂ or Ar).

Q2: How can I perform a forced degradation study to understand my compound's stability limits?

A: A forced degradation (or stress testing) study is a powerful tool to identify likely degradation products and establish degradation pathways.[11][14] This is essential for developing a truly stability-indicating analytical method.[15] The goal is to achieve 5-20% degradation.[14][15]

► Protocol: Basic Forced Degradation Study

  • Prepare Samples: Prepare several identical aliquots of your compound in solution (e.g., 100 µg/mL). Include an unstressed control sample stored at 2-8°C in the dark.

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Heat at 60°C for 24 hours.[11]

    • Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Heat at 60°C for 24 hours.[11]

    • Oxidation: Add H₂O₂ to a final concentration of 3%. Keep at room temperature for 24 hours.[16]

    • Thermal: Heat at 60°C for 24 hours in the dark.[11]

    • Photolytic: Expose to a photostability chamber with UV/Vis light as per ICH Q1B guidelines. Keep a wrapped control sample next to it.[11]

  • Neutralize & Analyze: Before analysis, neutralize the acid and base samples. Analyze all stressed samples and the control by HPLC-UV/DAD or LC-MS.

  • Evaluate: Identify the conditions under which the compound is unstable. Characterize the degradation products. Ensure your analytical method can separate the parent peak from all degradation peaks.

Caption: Workflow for a comprehensive forced degradation study.

Q3: What is the best analytical method for stability testing?

A: The most suitable and widely used technique is High-Performance Liquid Chromatography (HPLC) with a UV detector.

  • Rationale: HPLC is excellent for separating the parent compound from its potential non-volatile degradation products (like isomers or dimers) and quantifying each. A Diode Array Detector (DAD) is particularly useful as it can help in identifying peaks by comparing their UV spectra.

  • Recommended Starting Conditions:

    • Column: C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).[17]

    • Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of acid (e.g., 0.1% formic or acetic acid) to ensure good peak shape.[17][18]

    • Detection: UV detection around 280-330 nm, where cinnamic acid derivatives typically have strong absorbance.[18]

    • Method Validation: The method must be validated to be "stability-indicating," meaning it is proven to be specific for the parent compound in the presence of its degradation products, excipients, etc.[11]

References

Technical Support Center: Purification of Crude 3,5-Dimethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 3,5-dimethoxycinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity this compound from a crude synthesis mixture. This document will delve into the common challenges encountered during purification and offer validated protocols to overcome them, ensuring the integrity and reliability of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude synthesis of this compound?

A1: The impurities largely depend on the synthetic route employed. For a Knoevenagel-Doebner condensation, common impurities include unreacted 3,5-dimethoxybenzaldehyde, malonic acid, and potentially side-products from self-condensation or decarboxylation.[1] If a Perkin reaction is used, residual acetic anhydride and its byproducts may be present.[1]

Q2: My crude product is a sticky oil instead of a solid. What could be the cause?

A2: This is a common issue and can be attributed to several factors. The presence of unreacted starting materials, particularly the aldehyde, or solvent residues can prevent crystallization. Inadequate drying of the crude product can also lead to an oily consistency. It is also possible that the reaction did not go to completion, resulting in a mixture with a low melting point.

Q3: I am observing a low yield after purification. What are the likely reasons?

A3: Low recovery can stem from several steps in the purification process. During acid-base extraction, incomplete protonation of the carboxylate salt will lead to loss of product in the aqueous phase.[2] Using an insufficient volume of organic solvent for extraction can also result in poor recovery. In recrystallization, selecting a solvent in which the product is too soluble, even at low temperatures, or using an excessive amount of solvent will diminish the yield.

Q4: The melting point of my purified this compound is broad and lower than the literature value (174-175°C). What does this indicate? [3]

A4: A broad and depressed melting point is a classic indicator of impurities. Even small amounts of contaminants can disrupt the crystal lattice of the pure compound, leading to this observation. Further purification is necessary to achieve a sharp melting point within the expected range.

Troubleshooting Guide: Common Purification Challenges and Solutions

This section provides a systematic approach to troubleshooting common issues encountered during the purification of crude this compound.

Issue 1: Persistent Color in the Purified Product
  • Symptom: The final product retains a yellow or brownish tint, even after initial purification attempts.

  • Causality: Colored impurities often arise from polymerization of the starting aldehyde or side reactions during the synthesis, especially if elevated temperatures were used for an extended period.

  • Solution: Activated Carbon Treatment

    • Principle: Activated carbon possesses a high surface area with a network of pores that can adsorb colored organic impurities.

    • Protocol:

      • Dissolve the crude or partially purified this compound in a suitable hot solvent (e.g., ethanol or a mixture of ethanol and water).

      • Add a small amount of activated carbon (typically 1-2% w/w of the crude product).

      • Heat the mixture gently with stirring for 5-10 minutes. Avoid vigorous boiling, which can lead to bumping.

      • Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the activated carbon.

      • Allow the filtrate to cool slowly for recrystallization.

Issue 2: Difficulty in Removing Unreacted Aldehyde
  • Symptom: Spectroscopic analysis (e.g., ¹H NMR) of the purified product shows characteristic peaks of 3,5-dimethoxybenzaldehyde.

  • Causality: The aldehyde, being a neutral organic compound, can be challenging to separate from the acidic product by simple crystallization, especially if they have similar solubilities.

  • Solution: Bisulfite Adduct Formation (for Aldehydes)

    • Principle: Aldehydes react with sodium bisulfite to form a water-soluble adduct, which can then be easily separated from the water-insoluble this compound.

    • Protocol:

      • Dissolve the crude product in a suitable organic solvent like diethyl ether.

      • Wash the organic solution with a saturated aqueous solution of sodium bisulfite in a separatory funnel.

      • Shake the funnel vigorously for several minutes to ensure complete reaction.

      • Separate the aqueous layer containing the aldehyde-bisulfite adduct.

      • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to recover the purified acid.

Detailed Purification Protocols

Here, we provide step-by-step protocols for the most effective purification methods for this compound.

Method 1: Acid-Base Extraction

This technique is highly effective for separating the acidic product from neutral and basic impurities.[4][5][6] The principle lies in the differential solubility of the acidic compound and its salt form in aqueous and organic solvents.[4]

Experimental Workflow:

Caption: Workflow for Acid-Base Extraction.

Step-by-Step Protocol:

  • Dissolve the crude this compound in a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous solution of sodium bicarbonate.[7]

  • Stopper the funnel and shake vigorously, venting frequently to release the pressure from the evolved carbon dioxide.

  • Allow the layers to separate. The deprotonated this compound (sodium 3,5-dimethoxycinnamate) will be in the aqueous layer, while neutral and basic impurities will remain in the organic layer.[6]

  • Drain the lower aqueous layer into a clean flask.

  • Extract the organic layer two more times with the sodium bicarbonate solution to ensure complete transfer of the acid.

  • Combine all aqueous extracts and cool the solution in an ice bath.

  • Slowly acidify the aqueous solution with concentrated hydrochloric acid with stirring until the pH is around 2.[2] This will protonate the carboxylate, causing the pure this compound to precipitate out of the solution.[7]

  • Collect the precipitated solid by vacuum filtration, washing with cold deionized water to remove any inorganic salts.

  • Dry the purified product under vacuum.

Method 2: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility at different temperatures.[8] The key is to select an appropriate solvent or solvent system.

Solvent Selection Table:

Solvent/Solvent SystemSuitability for this compoundNotes
Ethanol/WaterExcellentThe compound is soluble in hot ethanol and less soluble in cold water. A mixture allows for fine-tuning of solubility.
Acetone/HexaneGoodThe compound is soluble in acetone; hexane acts as an anti-solvent to induce crystallization.[9]
MethanolFairGood solubility at high temperatures, but also moderately soluble at room temperature, which may affect yield.
ToluenePoorGenerally, non-polar solvents are not suitable for this polar compound.[8]

Experimental Workflow:

Caption: Workflow for Recrystallization.

Step-by-Step Protocol (Using Ethanol/Water):

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • If any insoluble impurities are present, perform a hot filtration.

  • To the hot solution, add hot water dropwise until the solution becomes slightly turbid.

  • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol/water mixture to remove any adhering impurities.

  • Dry the crystals under vacuum to remove all traces of solvent.

Method 3: Column Chromatography

For particularly challenging separations or when a very high degree of purity is required, column chromatography is the method of choice.[10][11]

Chromatography Parameters:

ParameterRecommended ValueRationale
Stationary PhaseSilica Gel (70-230 mesh)Standard choice for separating moderately polar compounds.[12]
Mobile PhaseHexane:Ethyl Acetate with 0.5% Acetic Acid (e.g., starting with 95:5)The non-polar/polar solvent mixture allows for good separation. The acetic acid is crucial to suppress the deprotonation of the carboxylic acid on the silica gel, preventing tailing and improving peak shape.[2]
ElutionGradientStarting with a less polar mixture and gradually increasing the polarity (increasing the ethyl acetate percentage) will effectively separate the components.

Experimental Workflow:

Caption: Workflow for Column Chromatography.

Step-by-Step Protocol:

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate with 0.5% acetic acid).

  • Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This is the dry-loading method, which generally results in better separation.

  • Carefully add the dry-loaded sample to the top of the packed column.

  • Begin eluting the column with the mobile phase, starting with the low polarity mixture.

  • Collect the eluent in a series of fractions (e.g., in test tubes).

  • Monitor the composition of the fractions using Thin Layer Chromatography (TLC).

  • Combine the fractions that contain the pure product.

  • Evaporate the solvent from the combined fractions under reduced pressure to obtain the highly purified this compound.

By following these detailed guides and understanding the principles behind each method, you will be well-equipped to purify crude this compound to a high degree of purity, suitable for the most demanding research and development applications.

References

Technical Support Center: Optimizing the Reaction Yield of 3,5-Dimethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 3,5-Dimethoxycinnamic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of this valuable compound. Here, we address common challenges and frequently asked questions through detailed troubleshooting guides and evidence-based protocols.

I. Troubleshooting Guide: Common Issues and Solutions

This section tackles specific problems you might encounter during the synthesis of this compound, providing causal explanations and actionable solutions.

Q1: Why is my reaction yield of this compound consistently low?

Low yields can stem from several factors, from suboptimal reaction conditions to reactant purity. Here’s a breakdown of potential causes and how to address them:

  • Suboptimal Catalyst Choice or Concentration: The Knoevenagel condensation, a primary route for this synthesis, is highly dependent on the catalyst.[1] Weak bases are generally preferred to prevent self-condensation of the aldehyde.[2]

    • Solution: If using a traditional amine catalyst like piperidine or pyridine, ensure it is fresh and used in the correct catalytic amount. For greener alternatives, consider heterogeneous catalysts like mixed metal oxides, which can offer high yields and easier separation.[3]

  • Inappropriate Solvent Selection: The solvent plays a critical role in stabilizing intermediates and influencing reaction kinetics.[4]

    • Solution: While polar aprotic solvents like DMF can accelerate the reaction, polar protic solvents like ethanol may be required for the initial aldol addition step.[5][6] Experiment with different solvent systems, including solvent-free conditions, which have shown success in similar syntheses.[7]

  • Unfavorable Reaction Equilibrium: Condensation reactions are often reversible. The removal of a byproduct, typically water, is crucial to drive the reaction towards the product side.

    • Solution: If your reaction setup allows, use a Dean-Stark apparatus to remove water azeotropically. Alternatively, conducting the reaction at a sufficient temperature to evaporate water can also be effective.

  • Reactant Purity and Stoichiometry: Impurities in the starting materials, 3,5-dimethoxybenzaldehyde or malonic acid, can inhibit the catalyst or lead to side reactions.[8] An incorrect stoichiometric ratio can also limit the yield.

    • Solution: Ensure the purity of your reactants using appropriate analytical techniques (e.g., NMR, melting point). A slight excess of malonic acid is often used to ensure complete consumption of the aldehyde.[9]

Q2: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?

Side product formation is a common challenge that can complicate purification and reduce the overall yield.

  • Self-Condensation of the Aldehyde: Although 3,5-dimethoxybenzaldehyde lacks α-hydrogens, making self-condensation less likely, strong basic conditions can sometimes promote undesired reactions.[2]

    • Solution: Use a weak base as a catalyst. Common choices include piperidine, pyridine, or ammonium acetate.[2][7]

  • Michael Addition: The α,β-unsaturated product can potentially undergo a Michael addition with another molecule of the active methylene compound (malonic acid).

    • Solution: Carefully control the stoichiometry of the reactants. Using a minimal excess of malonic acid can help, but a large excess should be avoided. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to stop the reaction once the starting aldehyde is consumed.[10]

  • Decarboxylation at Elevated Temperatures: While the desired reaction involves a decarboxylation step, excessive heat can sometimes lead to unwanted side reactions or degradation of the product.[8]

    • Solution: Optimize the reaction temperature. Start with milder conditions and gradually increase the temperature while monitoring the reaction.[8] For the Doebner modification of the Knoevenagel condensation, pyridine is often used as the solvent, and the reaction is refluxed, which facilitates a concerted decarboxylation and elimination.[11]

Q3: The purification of my final product is difficult, resulting in a low isolated yield. What are the best practices for purification?

Effective purification is key to obtaining high-purity this compound.

  • Initial Work-up: After the reaction is complete, a proper work-up is essential to remove the catalyst and unreacted starting materials.

    • Solution: A typical work-up involves pouring the reaction mixture into water and acidifying with a strong acid like HCl to precipitate the crude product.[9] The crude solid can then be collected by filtration.

  • Recrystallization: This is a powerful technique for purifying solid organic compounds.

    • Solution: A mixed solvent system is often effective for recrystallizing cinnamic acid derivatives. For example, dissolving the crude product in a minimal amount of a good solvent (e.g., ethanol) and then adding a poor solvent (e.g., water) until turbidity is observed, followed by slow cooling, can yield pure crystals.[12] Another reported system is a chloroform/hexane mixture.[10]

  • Column Chromatography: For removing closely related impurities, column chromatography can be employed.[13]

    • Solution: Use silica gel as the stationary phase and an appropriate eluent system, such as a mixture of hexane and ethyl acetate, to separate the desired product from impurities.[7]

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of this compound.

Q1: What are the most common synthetic routes to prepare this compound?

The most prevalent and efficient method is the Knoevenagel condensation .[14] This reaction involves the condensation of 3,5-dimethoxybenzaldehyde with an active methylene compound, most commonly malonic acid, in the presence of a basic catalyst.[2] A specific and highly effective variation is the Doebner modification , which utilizes pyridine as both a solvent and a catalyst, often with the addition of piperidine, leading to in-situ decarboxylation.[2][11]

Other potential, though less common for this specific molecule, synthetic strategies for cinnamic acids include:

  • Perkin Reaction: This involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid.[15][16] However, it often requires high temperatures and may not be as efficient as the Knoevenagel condensation for this substrate.[17]

  • Heck Reaction: This palladium-catalyzed cross-coupling reaction can be used to couple an aryl halide with an alkene.[18][19] For synthesizing this compound, this would typically involve coupling 3,5-dimethoxybromobenzene with acrylic acid.

Q2: How does the choice of catalyst impact the Knoevenagel condensation for this synthesis?

The catalyst is arguably the most critical component in optimizing the Knoevenagel condensation.[1]

  • Homogeneous Catalysts:

    • Amines (e.g., piperidine, pyridine, triethylamine): These are the traditional catalysts. Pyridine, often used in the Doebner modification, also acts as the solvent.[2][20] They are effective but can be difficult to remove from the reaction mixture and may have environmental concerns.[20]

  • Heterogeneous Catalysts:

    • Metal Oxides and Phosphates: These solid catalysts offer significant advantages, including ease of separation, reusability, and often milder reaction conditions.[3][21] This aligns with the principles of green chemistry.[3]

    • Ionic Liquids: Can act as both the solvent and the catalyst, offering a "green" alternative with potential for recycling.[22]

The choice of catalyst will influence reaction time, temperature, and overall yield. For laboratory-scale synthesis, the Doebner conditions are well-established and generally provide high yields.[9] For industrial applications, heterogeneous catalysts are increasingly favored.[3]

Q3: What role does the solvent play in optimizing the reaction?

The solvent influences the solubility of reactants, the stability of intermediates, and the overall reaction rate.[4]

  • Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents can accelerate the reaction by stabilizing charged intermediates.[6]

  • Polar Protic Solvents (e.g., Ethanol, Water): These are often used and can be effective, particularly for the initial aldol addition step.[4][5] Water is an especially environmentally benign solvent.[4]

  • Aromatic Hydrocarbons (e.g., Toluene, Xylene): These are often used in conjunction with a Dean-Stark trap to azeotropically remove water and drive the reaction to completion.[23]

  • Solvent-Free Conditions: In some cases, running the reaction neat (without a solvent) can be highly efficient and environmentally friendly, especially with microwave irradiation.[7][24]

The optimal solvent often depends on the chosen catalyst and reaction conditions.

III. Experimental Protocols & Data

Optimized Protocol for Knoevenagel-Doebner Synthesis of this compound

This protocol is adapted from established procedures and optimized for high yield and purity.[9]

Materials:

  • 3,5-Dimethoxybenzaldehyde

  • Malonic Acid

  • Pyridine

  • Piperidine

  • Concentrated Hydrochloric Acid

  • Deionized Water

  • Ethanol

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, add 3,5-dimethoxybenzaldehyde (1 equivalent) and malonic acid (2 equivalents).

  • Add pyridine to dissolve the solids, with gentle warming if necessary.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents).

  • Heat the reaction mixture to 80-90 °C for 1-2 hours. The evolution of carbon dioxide should be observed.[9]

  • Increase the temperature to reflux and continue heating for an additional 2-3 hours.

  • Monitor the reaction progress by TLC until the starting aldehyde is consumed.

  • After cooling to room temperature, pour the reaction mixture into a beaker containing cold water.

  • Acidify the mixture with concentrated hydrochloric acid to a pH of ~2, which will precipitate the crude this compound.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Data Presentation:

ParameterRecommended ConditionRationale
Reactant Ratio 1:2 (Aldehyde:Malonic Acid)An excess of malonic acid ensures complete consumption of the aldehyde.[9]
Catalyst Piperidine in PyridineA classic and effective combination for the Doebner modification.[2][11]
Solvent PyridineActs as both a solvent and a base, facilitating the reaction.[2]
Temperature Initial 80-90 °C, then refluxStepwise heating allows for controlled decarboxylation.[9]
Work-up Acidic precipitationEnsures the carboxylic acid is in its neutral, less soluble form for isolation.[9]
Purification Recrystallization (Ethanol/Water)An effective method for obtaining high-purity crystalline product.[12]
Visualization of Key Processes

Knoevenagel-Doebner Reaction Workflow

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product Reactants 3,5-Dimethoxybenzaldehyde + Malonic Acid Reaction Add Pyridine (Solvent) + Piperidine (Catalyst) Reactants->Reaction Heating Heat to 80-90°C, then reflux Reaction->Heating Workup Pour into water + Acidify with HCl Heating->Workup Filtration Vacuum Filtration Workup->Filtration Purification Recrystallization (Ethanol/Water) Filtration->Purification Product Pure this compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Logical Troubleshooting Flowchart

G Start Low Yield or Impurities? CheckPurity Check Reactant Purity and Stoichiometry Start->CheckPurity OptimizeCatalyst Optimize Catalyst (Type and Concentration) CheckPurity->OptimizeCatalyst If purity is good OptimizeSolvent Optimize Solvent OptimizeCatalyst->OptimizeSolvent OptimizeTemp Optimize Temperature and Reaction Time OptimizeSolvent->OptimizeTemp ImproveWorkup Improve Work-up and Purification OptimizeTemp->ImproveWorkup End High Yield, Pure Product ImproveWorkup->End

References

Common impurities in commercial 3,5-Dimethoxycinnamic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,5-Dimethoxycinnamic Acid. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile intermediate. Here, we address common issues related to impurities, providing in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.

Section 1: Understanding the Impurity Profile of this compound

The quality of this compound is paramount for reproducible and reliable results in downstream applications, from organic synthesis to pharmaceutical development. Impurities, even in trace amounts, can lead to side reactions, lower yields, and complicate product purification. The most common synthetic route to this compound is the Knoevenagel condensation of 3,5-dimethoxybenzaldehyde with malonic acid, often catalyzed by a base like pyridine or piperidine.[1][2][3] The impurity profile is therefore closely linked to the purity of these starting materials and the specific reaction conditions employed.

Below is a diagram illustrating the primary synthetic pathway and the potential points of impurity introduction.

G cluster_reactants Starting Materials cluster_reaction Knoevenagel Condensation cluster_product Crude Product cluster_impurities Potential Impurities 3_5_dimethoxybenzaldehyde 3,5-Dimethoxybenzaldehyde condensation Condensation (Pyridine/Piperidine) 3_5_dimethoxybenzaldehyde->condensation malonic_acid Malonic Acid malonic_acid->condensation product This compound condensation->product unreacted_benzaldehyde Unreacted 3,5-Dimethoxybenzaldehyde condensation->unreacted_benzaldehyde unreacted_malonic Unreacted Malonic Acid condensation->unreacted_malonic side_products Side-Products (e.g., Michael Adducts) condensation->side_products cis_isomer Cis-Isomer product->cis_isomer Isomerization

Caption: Synthetic pathway and common impurity sources.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding impurities in commercial this compound.

Q1: What are the most common impurities I should expect in my commercial this compound?

A1: The most prevalent impurities are typically unreacted starting materials from its synthesis. These include:

  • 3,5-Dimethoxybenzaldehyde: The aldehyde starting material.[4][5][6][7][8]

  • Malonic Acid: The active methylene compound used in the condensation.[9][10]

Additionally, you may encounter:

  • Cis-isomer of this compound: The Knoevenagel condensation can produce both trans and cis isomers, with the trans isomer being the major product.

  • Inorganic Salts: If lower-grade malonic acid is used in the synthesis, impurities such as chlorides and sulfates could be present.[11]

Q2: My NMR spectrum shows a small peak in the aldehyde region (~9-10 ppm). What is this likely to be?

A2: A peak in this region is highly indicative of a residual aldehyde. The most probable candidate is unreacted 3,5-dimethoxybenzaldehyde . To confirm, you can obtain a reference spectrum of the starting material. This impurity can sometimes be carried through if the purification of the final product is incomplete.

Q3: I am observing a broader melting point range than expected for my this compound. Why is this?

A3: A broad melting point range is a classic sign of impurity. The literature melting point for pure this compound is typically sharp, around 174-175 °C.[12] The presence of unreacted starting materials, side-products, or even the cis-isomer can disrupt the crystal lattice of the solid, leading to melting over a wider and lower temperature range.

Q4: Can solvent residues be present as impurities?

A4: Yes, residual solvents from the reaction or purification process can be present. Common solvents used in the synthesis and purification of cinnamic acid derivatives include pyridine, dimethylformamide (DMF), ethyl acetate, and hexane.[13][14] These can often be detected by Gas Chromatography (GC) or ¹H NMR spectroscopy.

Section 3: Troubleshooting Guide

This guide provides structured approaches to identify and resolve common issues encountered during experiments with this compound.

Issue 1: Low Yield or Incomplete Reaction in a Downstream Application
  • Symptom: A subsequent reaction using this compound as a starting material is giving a low yield or fails to go to completion, despite following a validated protocol.

  • Potential Cause: The presence of unreacted starting materials, particularly 3,5-dimethoxybenzaldehyde, in your cinnamic acid reagent. The aldehyde can compete in side reactions, consuming your other reagents.

  • Troubleshooting Steps:

    • Purity Assessment:

      • Thin-Layer Chromatography (TLC): A quick and effective method to check for the presence of the more non-polar 3,5-dimethoxybenzaldehyde.

      • ¹H NMR Spectroscopy: Check for the characteristic aldehyde proton peak around 9-10 ppm.

      • High-Performance Liquid Chromatography (HPLC): An excellent quantitative method to determine the purity of your material.[15][16]

    • Purification Protocol: If significant impurities are detected, recrystallization is often an effective purification method. A general protocol is provided below.

      Protocol: Recrystallization of this compound

      • Solvent Selection: A mixture of ethanol and water is a good starting point. The compound should be soluble in the hot solvent and sparingly soluble in the cold solvent.

      • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot ethanol.

      • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.

      • Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate.

      • Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

      • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol/water mixture.

      • Drying: Dry the purified crystals under vacuum.

Issue 2: Unexpected Side-Product Formation
  • Symptom: You observe an unexpected peak in your HPLC or a new spot on your TLC plate for your reaction product.

  • Potential Cause: The presence of a reactive impurity in your this compound. For example, residual malonic acid could participate in undesired condensation reactions.

  • Troubleshooting Steps:

    • Impurity Identification:

      • LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful tool to identify the mass of the unexpected product, which can provide clues to its structure and the impurity that caused it.

      • NMR Spectroscopy: A detailed analysis of the ¹H and ¹³C NMR spectra of your purified side-product can help in its structural elucidation.

    • Purification of Starting Material: If malonic acid is suspected, a simple aqueous wash of a solution of your this compound in an organic solvent (like ethyl acetate) can help remove this highly water-soluble impurity.

Data Summary: Common Analytical Techniques for Impurity Detection
Analytical TechniqueCommon Impurities DetectedKey Advantages
¹H NMR Spectroscopy Unreacted 3,5-dimethoxybenzaldehyde, cis-isomer, residual solvents.Provides structural information and quantification.
HPLC-UV Unreacted starting materials, side-products, isomers.[15][16]Excellent for quantification and purity assessment.
LC-MS Unknown side-products and degradation products.Provides molecular weight information for identification.
GC-MS Volatile impurities and residual solvents.[15]High sensitivity for volatile compounds.
Melting Point Analysis General purity assessment.Quick and simple indicator of overall purity.

Section 4: Visualization of Analytical Workflow

The following workflow outlines a systematic approach to quality control for incoming batches of this compound.

G cluster_start cluster_initial_screen cluster_decision1 cluster_detailed_analysis cluster_decision2 cluster_actions start Receive Commercial This compound tlc TLC Analysis start->tlc mp Melting Point Analysis start->mp decision1 Purity Acceptable? tlc->decision1 mp->decision1 hplc HPLC for Quantification decision1->hplc No (or for high-stakes experiments) use Proceed with Experiment decision1->use Yes nmr ¹H NMR for Structural Confirmation and Aldehyde Check hplc->nmr gcms GC-MS for Residual Solvents nmr->gcms decision2 Meets Specifications? gcms->decision2 purify Purify via Recrystallization decision2->purify No decision2->use Yes purify->hplc

References

Technical Support Center: Troubleshooting HPLC Peak Tailing for 3,5-Dimethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated troubleshooting guide for High-Performance Liquid Chromatography (HPLC) analysis of 3,5-Dimethoxycinnamic acid. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges with peak shape during their experiments. Here, we will delve into the common causes of peak tailing for this specific analyte and provide a systematic, evidence-based approach to resolving these issues.

Understanding the Challenge: Why Does this compound Exhibit Peak Tailing?

This compound, as an acidic compound with a predicted pKa of approximately 4.33, is prone to peak tailing in reversed-phase HPLC. Peak tailing, where the latter half of the peak is broader than the front, is often indicative of secondary interactions between the analyte and the stationary phase. For acidic compounds like this compound, these undesirable interactions can arise from several factors, which we will explore in detail.

A key contributor to peak tailing for acidic and basic compounds is the interaction with residual silanol groups on the silica-based stationary phase of the HPLC column. These silanol groups can exist in an ionized state, leading to secondary retention mechanisms that cause the peak to tail.

This guide will walk you through a logical troubleshooting process, from simple mobile phase adjustments to more advanced column and hardware considerations, to help you achieve symmetrical, Gaussian peaks for accurate quantification.

Freqently Asked Questions (FAQs) and Troubleshooting Guide

Q1: My this compound peak is tailing. What is the first thing I should check?

A1: The first and often most impactful parameter to investigate is the pH of your mobile phase.

The ionization state of this compound is highly dependent on the mobile phase pH. When the mobile phase pH is close to the analyte's pKa (~4.33), a mixture of ionized and non-ionized forms of the acid exists. This dual state can lead to inconsistent interactions with the stationary phase, resulting in peak broadening and tailing.

The Solution: Ion Suppression

To achieve a sharp, symmetrical peak, you want the analyte to be in a single, un-ionized state. For an acidic compound, this is achieved by lowering the mobile phase pH. A good rule of thumb is to adjust the pH to be at least 1.5 to 2 units below the analyte's pKa.

Recommended Action: Adjust the aqueous portion of your mobile phase to a pH between 2.5 and 3.0 using an appropriate buffer. Phosphoric acid or formic acid are common choices for this pH range. This will ensure that the carboxylic acid group of this compound is fully protonated (non-ionized), minimizing secondary interactions and improving peak shape.

Mobile Phase pHExpected Ionization State of this compoundImpact on Peak Shape
> 5.0Mostly ionized (deprotonated)Potential for significant tailing
~ 4.3 (near pKa)Mixture of ionized and non-ionizedBroad, tailing, or split peaks
< 3.0Mostly non-ionized (protonated)Improved symmetry, reduced tailing
Q2: I've adjusted the mobile phase pH, but I still see some peak tailing. What's my next step?

A2: If pH adjustment alone is insufficient, consider the buffer concentration and the potential for secondary interactions with the column's stationary phase.

Even with a low pH mobile phase, residual silanol groups on the silica packing material can still interact with your analyte, causing peak tailing.

Troubleshooting Steps:

  • Increase Buffer Strength: A low buffer concentration may not be sufficient to control the pH at the surface of the stationary phase. Increasing the buffer concentration to a range of 20-50 mM can help to more effectively mask the residual silanol groups and improve peak shape.

  • Evaluate Your Column Choice: Not all C18 columns are created equal. The type of silica, surface treatment, and end-capping play a crucial role in minimizing secondary interactions.

    • High-Purity Silica (Type B): Modern columns packed with high-purity silica have a lower metal content and fewer acidic silanol sites, which significantly reduces tailing for polar and ionizable compounds.

    • End-Capping: A "fully end-capped" column has been treated to reduce the number of accessible silanol groups, leading to better peak shapes for compounds like this compound.

    • Alternative Chemistries: For particularly challenging separations, consider columns with alternative stationary phases, such as those with a polar-embedded group. These can provide a different selectivity and may reduce tailing.

dot

cluster_0 Troubleshooting Peak Tailing Start Peak Tailing Observed Check_pH Is Mobile Phase pH ~2 units below pKa? Start->Check_pH Adjust_pH Adjust pH to 2.5-3.0 with Buffer Check_pH->Adjust_pH No Check_Buffer Is Buffer Concentration Adequate (20-50 mM)? Check_pH->Check_Buffer Yes Adjust_pH->Check_pH Increase_Buffer Increase Buffer Concentration Check_Buffer->Increase_Buffer No Evaluate_Column Evaluate Column (High-Purity, End-Capped) Check_Buffer->Evaluate_Column Yes Increase_Buffer->Check_Buffer Check_Hardware Inspect Hardware (Tubing, Connections, Frits) Evaluate_Column->Check_Hardware Resolve Symmetrical Peak Check_Hardware->Resolve

Preventing degradation of 3,5-Dimethoxycinnamic acid during extraction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the extraction of 3,5-Dimethoxycinnamic acid. This document is intended for researchers, scientists, and drug development professionals. Here, we provide in-depth technical guidance, troubleshooting advice, and best practices to ensure the integrity of this compound during extraction procedures. Our focus is on preventing degradation and maximizing yield and purity.

Introduction to this compound and Its Stability Challenges

This compound is a derivative of cinnamic acid with notable antioxidant and anti-inflammatory properties, making it a compound of interest in various research and development fields.[1] However, like many phenolic compounds, it is susceptible to degradation during extraction and handling. The primary challenges to its stability include:

  • Photodegradation: Exposure to light, particularly UV radiation, can cause cis-trans isomerization and cycloaddition reactions in cinnamic acid and its derivatives.[2]

  • pH-induced Degradation: While trans-cinnamic acid shows relative stability across a range of pH values, extreme alkaline conditions can lead to the degradation of some phenolic acids.[3][4]

  • Oxidation: The presence of oxygen can lead to oxidative degradation, especially when facilitated by light or heat.[2]

  • Thermal Degradation: Although less common than photodegradation, prolonged exposure to high temperatures can degrade the compound.[2]

Understanding these degradation pathways is crucial for developing robust extraction protocols.

Frequently Asked Questions (FAQs)

Q1: What are the initial signs of this compound degradation?

A1: Visual cues such as a color change in your solution or the formation of a precipitate may indicate degradation.[2] However, significant degradation, like isomerization, can occur without any visible changes. Therefore, analytical methods such as High-Performance Liquid Chromatography (HPLC) are necessary for an accurate assessment of purity and concentration.[2]

Q2: What are the recommended storage conditions for this compound and its solutions?

A2: To minimize degradation, solid this compound and its solutions should be stored in a cool, dark place.[2] Using amber glass vials or containers wrapped in aluminum foil is highly recommended to protect against light exposure.[2] For solutions, it is also advisable to degas the solvent to minimize the risk of oxidative degradation.[2]

Q3: Which solvents are most suitable for extracting this compound?

A3: this compound is soluble in organic solvents like ethanol, acetone, and dichloromethane, and only slightly soluble in water.[1] The choice of solvent will depend on the specific matrix from which you are extracting. Aqueous ethanol or methanol are often good starting points for plant-based extractions.[5][6] The polarity of the solvent can influence the stability of cinnamic acid derivatives.[2]

Q4: How does pH affect the stability of this compound during extraction?

A4: For cinnamic acid, neutral to slightly alkaline conditions may reduce the rate of photodegradation.[2] However, it is important to note that some phenolic compounds are unstable at high pH.[3][4] It is recommended to maintain the pH of your extraction medium within a neutral or slightly acidic range to ensure stability, unless empirical data suggests otherwise for your specific matrix.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the extraction of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete Extraction: The solvent system or extraction time may not be optimal.Optimize the solvent system by testing different polarities (e.g., varying ratios of ethanol/water). Increase the extraction time or consider using advanced extraction techniques like Microwave-Assisted Extraction (MAE) or Ultrasound-Assisted Extraction (UAE) which can improve efficiency.[7][8]
Degradation during Extraction: Exposure to light, high temperature, or oxidative conditions.Perform extractions under amber or UV-filtered light.[2] Use a temperature-controlled system to avoid excessive heat.[9] Degas solvents prior to use and consider blanketing the extraction vessel with an inert gas (e.g., nitrogen or argon).[2]
Appearance of Unexpected Peaks in HPLC Analysis Isomerization: Exposure to UV light can cause the conversion of the trans-isomer to the cis-isomer.[2]Minimize light exposure at all stages of the experiment, from sample preparation to analysis. Use amber autosampler vials.[2]
Oxidative Degradation Products: Reaction with oxygen, potentially catalyzed by light or metal ions.Add an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), to the extraction solvent if it is compatible with your downstream applications.[2] Ensure all glassware is scrupulously clean to avoid metal ion contamination.
Dimerization: In concentrated solutions or the solid state, UV exposure can lead to the formation of cyclobutane derivatives.[2]Work with appropriately diluted solutions and protect solid materials from light.
Inconsistent Extraction Results Variability in Extraction Conditions: Fluctuations in temperature, light exposure, or extraction time between samples.Standardize all extraction parameters. Use a controlled-temperature water bath or heating mantle. Ensure consistent timing for each step and shield all samples from ambient light.
Matrix Effects: The composition of the raw material can influence extraction efficiency.If extracting from a complex matrix, consider a sample cleanup step (e.g., solid-phase extraction) after the initial extraction to remove interfering substances.

Best Practices for Preventing Degradation

To ensure the integrity of your this compound, adhere to the following best practices throughout your workflow.

Control of Environmental Factors
  • Light: Always work in a light-controlled environment. Use amber glassware and protect solutions from direct light sources.[2]

  • Temperature: Avoid high temperatures for extended periods.[2] If heating is necessary to improve solubility or extraction efficiency, use the lowest effective temperature for the shortest possible time.

  • Atmosphere: To prevent oxidation, degas your solvents by sparging with an inert gas or by using a sonicator under vacuum.[2] For highly sensitive extractions, perform the entire procedure in a glove box under an inert atmosphere.

Chemical Stabilization
  • pH Management: Maintain the pH of your extraction solvent in a range that ensures the stability of this compound. Studies on similar compounds suggest that a neutral to slightly acidic pH is generally favorable for the stability of phenolic compounds.[4]

  • Use of Antioxidants: The addition of a small amount of an antioxidant to your extraction solvent can effectively quench free radicals and prevent oxidative degradation.[10] The choice of antioxidant should be carefully considered based on its compatibility with your analytical methods and final product requirements.

Recommended Extraction Protocol (A General Guideline)

This protocol provides a starting point for the extraction of this compound from a solid matrix. Optimization will be required based on your specific sample.

  • Sample Preparation: Grind the solid matrix to a fine powder to increase the surface area for extraction.

  • Solvent Preparation: Prepare the desired extraction solvent (e.g., 70% ethanol in water). Degas the solvent for at least 15 minutes using an inert gas. If required, add an antioxidant at an appropriate concentration.

  • Extraction:

    • Add the powdered sample to an amber flask.

    • Add the prepared solvent at a specific solid-to-solvent ratio.

    • Seal the flask and place it on a shaker or in a sonicator bath.

    • Conduct the extraction for a predetermined time at a controlled temperature, shielded from light.

  • Separation:

    • After extraction, separate the solid material from the liquid extract by centrifugation or filtration.

    • Perform all separation steps under low light conditions.

  • Solvent Removal (if necessary):

    • If the solvent needs to be removed, use a rotary evaporator under reduced pressure and at a low temperature to minimize thermal degradation.

  • Storage:

    • Store the final extract or isolated compound in an amber vial at a low temperature (e.g., -20°C) under an inert atmosphere.

Visualizing Degradation and Prevention

Degradation Pathways

The following diagram illustrates the primary degradation pathways for cinnamic acid derivatives.

Figure 1: Potential Degradation Pathways for this compound cluster_degradation Degradation Products 3,5-Dimethoxycinnamic_Acid 3,5-Dimethoxycinnamic_Acid Cis-Isomer Cis-Isomer 3,5-Dimethoxycinnamic_Acid->Cis-Isomer UV Light (Isomerization) Oxidation_Products Oxidation_Products 3,5-Dimethoxycinnamic_Acid->Oxidation_Products O2, Light, Heat Cyclobutane_Dimers Cyclobutane_Dimers 3,5-Dimethoxycinnamic_Acid->Cyclobutane_Dimers UV Light (Concentrated Solution)

Caption: Potential Degradation Pathways.

Protective Extraction Workflow

This workflow diagram outlines the key steps in an extraction process designed to minimize degradation.

Figure 2: Protective Extraction Workflow start Start sample_prep Sample Preparation (Grinding) start->sample_prep solvent_prep Solvent Preparation (Degassing, Antioxidant Addition) sample_prep->solvent_prep extraction Extraction (Amber Flask, Controlled Temp) solvent_prep->extraction separation Solid-Liquid Separation (Centrifugation/Filtration) extraction->separation solvent_removal Solvent Removal (Rotary Evaporation, Low Temp) separation->solvent_removal storage Storage (Amber Vial, -20°C, Inert Gas) solvent_removal->storage end End storage->end

Caption: Protective Extraction Workflow.

References

Matrix effects in mass spectrometry of 3,5-Dimethoxycinnamic acid

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide from our Senior Application Scientists on identifying, troubleshooting, and mitigating matrix effects in the mass spectrometric analysis of 3,5-Dimethoxycinnamic acid. This technical support center is designed for researchers, scientists, and drug development professionals seeking to ensure the accuracy and reliability of their quantitative data.

Part 1: Foundational Knowledge - Understanding Matrix Effects

This section serves as a Frequently Asked Questions (FAQ) guide to establish a strong understanding of the core issues surrounding matrix effects.

Q1: What, precisely, is a "matrix effect" in the LC-MS analysis of this compound?

A: The matrix effect is a phenomenon where the components of a sample, other than the analyte of interest (in this case, this compound), alter the analyte's ionization efficiency in the mass spectrometer's source.[1][2] This interference can lead to either a decrease in signal, known as ion suppression , or an increase in signal, known as ion enhancement .[3] Both effects compromise the accuracy, precision, and sensitivity of quantitative analyses because the instrument's response to the analyte is no longer directly and consistently proportional to its concentration.[4]

Q2: What are the primary molecular culprits behind matrix effects in biological samples?

A: In complex biological matrices like plasma, serum, or tissue homogenates, the primary causes of matrix effects are co-eluting endogenous or exogenous substances. Key culprits include:

  • Phospholipids: These are major components of cell membranes and are notorious for causing significant ion suppression in electrospray ionization (ESI). They often co-extract with analytes and can elute across a broad chromatographic range.

  • Salts and Buffers: Non-volatile salts can build up on the ion source, altering spray characteristics and suppressing the analyte signal.[2]

  • Proteins and Peptides: While larger proteins are often removed, residual peptides can co-elute and compete for ionization.

  • Other Endogenous Molecules: Compounds like lipids, cholesterol, and metabolites can all contribute to the overall matrix effect.

The fundamental mechanism is often a competition for the available charge or for access to the droplet surface during the electrospray process, which is essential for generating gas-phase ions.[1][2]

Q3: How can I quantitatively assess if my this compound assay is impacted by matrix effects?

A: A systematic evaluation is crucial during method development. The most widely accepted method is the post-extraction spike comparison .[5] This involves comparing the peak area of the analyte in two different samples to calculate a "Matrix Factor" (MF).

Experimental Protocol: Calculating the Matrix Factor (MF)

  • Prepare Set A: A pure solution of this compound at a known concentration in the reconstitution solvent.

  • Prepare Set B: A blank matrix sample (e.g., plasma from six different sources) is taken through the entire sample preparation procedure (extraction). The final, clean extract is then spiked with this compound to the same final concentration as Set A.

  • Analyze and Calculate: Analyze both sets by LC-MS. The Matrix Factor is calculated as:

    • MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

An MF of 1.0 indicates no matrix effect. An MF < 1.0 indicates ion suppression, and an MF > 1.0 indicates ion enhancement.[6]

Part 2: Troubleshooting Guide - From Problem to Solution

This section provides direct answers and actionable workflows for specific issues encountered during analysis.

Q1: I'm observing severe and inconsistent ion suppression for this compound in my plasma samples. What is the most effective way to solve this?

A: This is a classic problem stemming from insufficient sample cleanup. Your primary goal should be to remove the interfering matrix components before the sample is injected. A systematic evaluation of your sample preparation is the most robust solution.

Step 1: Move Beyond Protein Precipitation (PPT) While fast, PPT is often the least effective cleanup method, as it primarily removes large proteins, leaving phospholipids and other small molecules that cause suppression.[7][8]

Step 2: Implement a More Selective Technique

  • Liquid-Liquid Extraction (LLE): This technique partitions the analyte into an immiscible organic solvent, leaving many polar interferences behind. Optimizing the pH of the aqueous phase and the choice of organic solvent is key to achieving high recovery for this compound.[7]

  • Solid-Phase Extraction (SPE): This is often the most powerful technique for reducing matrix effects.[1][7] By using a sorbent with specific chemistry (e.g., mixed-mode, combining reversed-phase and ion-exchange properties), you can selectively bind your analyte, wash away interferences, and then elute a much cleaner sample.[8]

Data Presentation: Comparative Analysis of Sample Preparation Methods

The table below illustrates a typical outcome when comparing cleanup methods for a small molecule in plasma.

Sample Preparation MethodMean Analyte Peak Area (n=6 lots)Matrix Factor (MF)% Signal Suppression
Pure Solvent Standard2,150,000N/AN/A
Protein Precipitation (PPT)752,5000.3565%
Liquid-Liquid Extraction (LLE)1,505,0000.7030%
Mixed-Mode SPE2,042,5000.955%

As shown, the more rigorous the cleanup, the closer the Matrix Factor gets to 1.0, indicating a significant reduction in ion suppression.

Q2: My results for this compound are highly variable and irreproducible between different patient samples. How do I correct this?

A: Inter-sample variability is a hallmark of matrix effects, as the type and concentration of interfering compounds can differ significantly from one individual's matrix to another. The gold standard for correcting this is the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) .[9][10]

The Causality Behind SIL-IS Efficacy: A SIL-IS (e.g., this compound-d6 or -¹³C₃) is chemically identical to the analyte but has a higher mass.[11][12] It is added to every sample before sample preparation. Because it is chemically identical, it experiences the exact same extraction inefficiencies and the exact same degree of ion suppression or enhancement as the analyte.[9][13] By using the ratio of the analyte peak area to the SIL-IS peak area for quantification, these variations are effectively normalized, leading to highly accurate and precise results.[9]

Troubleshooting Workflow: Achieving Reproducible Quantification

start Irreproducible Results for This compound check_is Implement a Stable Isotope-Labeled (SIL) IS start->check_is Gold Standard Solution eval_prep Optimize Sample Prep (e.g., SPE) start->eval_prep If SIL-IS is unavailable resolved Accurate & Reproducible Quantification check_is->resolved optimize_lc Improve Chromatographic Separation eval_prep->optimize_lc If suppression persists matrix_matched Use Matrix-Matched Calibrators optimize_lc->matrix_matched Final compensation step matrix_matched->resolved start Final Optimized Method exp1 Assess Matrix Factor (≥ 6 Matrix Lots) start->exp1 exp2 Determine Extraction Recovery start->exp2 exp3 Evaluate Selectivity (Analyze Blank Matrix) start->exp3 exp4 Assess Accuracy & Precision (Matrix-Matched QCs) start->exp4 result1 Consistent MF (e.g., CV < 15%) exp1->result1 result2 Consistent & High Recovery exp2->result2 result3 No Interfering Peaks exp3->result3 result4 Within Acceptance Criteria (e.g., ±15%) exp4->result4 pass Method Validated: Reliable & Robust result1->pass result2->pass result3->pass result4->pass

References

Technical Support Center: Enhancing the Bioavailability of 3,5-Dimethoxycinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to advancing your research on 3,5-Dimethoxycinnamic acid (3,5-DMCA) and its derivatives. This guide is structured to provide direct, actionable solutions to common experimental hurdles, moving beyond simple protocols to explain the underlying scientific principles. Our goal is to empower you, our fellow researchers, to overcome the critical challenge of poor bioavailability and unlock the full therapeutic potential of these promising compounds.

Understanding the Core Challenge: Bioavailability

This compound, a white crystalline solid with the chemical formula C₁₁H₁₂O₄, and its related derivatives often exhibit significant therapeutic promise, from antioxidant to anti-inflammatory effects.[1][2] However, their clinical translation is frequently hampered by low oral bioavailability. This can stem from a combination of factors including poor aqueous solubility, low intestinal permeability, and extensive first-pass metabolism in the gut wall and liver.[3][4][5] This guide provides a troubleshooting framework and detailed protocols to systematically address and overcome these barriers.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the development of 3,5-DMCA derivatives.

Question 1: My 3,5-DMCA derivative has very low aqueous solubility. What are my primary strategies for improvement?

Answer: Low aqueous solubility is a primary rate-limiting step for the absorption of many drug candidates. Before absorption can occur, a compound must be in a dissolved state at the site of absorption. For a compound like 3,5-DMCA, which is only slightly soluble in water, this is a critical first hurdle.[1]

Initial Steps:

  • Thorough Characterization: Quantify the solubility at different pH levels (e.g., pH 1.2, 4.5, and 6.8) to simulate the gastrointestinal tract. This will determine if the compound's solubility is pH-dependent, a key piece of information for formulation design.

  • Salt Formation: If your derivative has an ionizable group, forming a salt is often the simplest and most effective way to increase solubility.

  • Formulation-Based Approaches: If salt formation is not viable, several formulation strategies can be employed. These work by increasing the surface area for dissolution or by creating a more favorable microenvironment for the drug.

Formulation StrategyMechanism of ActionTypical Fold Increase in Solubility
Solid Dispersion The drug is dispersed in a molecular or amorphous state within an inert carrier (e.g., PVP K30, HPMC), preventing crystallization and enhancing the dissolution rate.3 - 10
Inclusion Complexation The lipophilic drug molecule is encapsulated within the hydrophobic cavity of a cyclodextrin (e.g., Hydroxypropyl-β-Cyclodextrin, HP-β-CD), forming a complex with a hydrophilic exterior.5 - 20
Nanosuspension The drug is milled into particles of sub-micron size, drastically increasing the surface area-to-volume ratio, which, according to the Noyes-Whitney equation, significantly boosts the dissolution rate.>10

Data presented is illustrative for a poorly soluble cinnamic acid derivative like ferulic acid and serves as a general guide.[6]

Causality: The choice of strategy depends on the physicochemical properties of your specific derivative. For highly crystalline compounds, solid dispersions are excellent. For molecules that fit well sterically, cyclodextrin complexes can be highly effective. Nanosuspensions are a powerful, broadly applicable technique, especially for compounds intended for intravenous administration as well.

Question 2: My derivative is now soluble, but it still shows low permeability in Caco-2 assays. What are the likely causes and solutions?

Answer: This is a common and often frustrating scenario. If solubility is no longer the limiting factor, the issue lies with the compound's ability to cross the intestinal epithelial barrier. Two primary culprits are extensive first-pass metabolism and active efflux by transporters.

Potential Causes:

  • Low Intestinal Permeability: The inherent lipophilicity and molecular size of the compound may not be optimal for passive diffusion across the cell membrane. Studies on related compounds show that the presence of methoxy groups can significantly improve membrane penetration compared to hydroxyl groups, suggesting that 3,5-DMCA is structurally advantaged in this regard.[5]

  • Extensive First-Pass Metabolism: Cinnamic acid derivatives can be rapidly metabolized (e.g., via glucuronidation or sulfation) by enzymes in the intestinal wall or liver, reducing the amount of active drug that reaches systemic circulation.[6]

  • Active Efflux: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of intestinal cells and back into the lumen.

Troubleshooting Workflow:

G start Low Bioavailability Despite Good Solubility p_gp Run Caco-2 assay with P-gp inhibitor (e.g., Verapamil) start->p_gp metabolism Incubate with liver microsomes or S9 fraction start->metabolism prodrug Consider Prodrug Strategy (e.g., esterification to mask polar groups) p_gp->prodrug Efflux Ratio > 2 (P-gp substrate) enhancer Co-administer with Permeation Enhancer (e.g., Chitosan) p_gp->enhancer Efflux Ratio < 2 (Poor passive diffusion) metabolism->prodrug High metabolic clearance inhibitor Co-administer with Metabolism Inhibitor (e.g., Piperine) metabolism->inhibitor High metabolic clearance

Caption: Workflow for troubleshooting low bioavailability.

Solutions:

  • Prodrug Approach: This is a highly effective strategy. By chemically modifying the parent molecule—for example, by esterifying the carboxylic acid group—you can create a more lipophilic prodrug.[7][8] This new entity can more easily cross the intestinal membrane. Once inside the cell or in circulation, endogenous esterases cleave the promoiety, releasing the active parent drug.[7][9]

  • Use of Permeation Enhancers: These agents reversibly open the tight junctions between intestinal cells, allowing for increased paracellular transport. Examples include chitosan and certain fatty acids.[6][10]

  • Metabolism Inhibitors: Co-formulating your derivative with a known inhibitor of relevant metabolic enzymes (e.g., piperine for cytochrome P450 enzymes) can significantly reduce first-pass metabolism.[6]

Question 3: How do I choose the right in vitro model to screen my formulations before animal studies?

Answer: Selecting the correct in vitro model is crucial for generating meaningful, predictive data and conserving resources. The choice depends on what you want to measure: bioaccessibility or permeability.

  • For Bioaccessibility (Release from Matrix): Use an in vitro simulated digestion model . This method mimics the physiological conditions of the stomach and small intestine to determine the fraction of the compound that is released from its formulation and is available for absorption.[11][12]

  • For Permeability (Intestinal Absorption): The gold standard is the Caco-2 cell monolayer model . These cells, derived from human colorectal adenocarcinoma, differentiate to form a monolayer that structurally and functionally resembles the intestinal epithelium, complete with tight junctions and efflux transporters.[13][14] It is an invaluable tool for predicting in vivo absorption and identifying whether your compound is a P-gp substrate.[13] Studies have successfully used the Caco-2 model to investigate the bioavailability of phenolic compounds and cinnamic acid derivatives.[5][13][15]

Question 4: What are the critical parameters for developing a robust LC-MS/MS method for quantifying my 3,5-DMCA derivative in plasma?

Answer: A reliable bioanalytical method is the bedrock of any pharmacokinetic study. For dimethoxycinnamic acid derivatives, which can be rapidly metabolized, a sensitive and specific LC-MS/MS method is essential.[16][17]

Key Considerations:

  • Sample Preparation: The goal is to efficiently extract your analyte from the complex plasma matrix while removing interfering substances like proteins and phospholipids. Techniques include:

    • Protein Precipitation (PPT): Simple and fast, using solvents like acetonitrile or methanol. Good for initial screening.

    • Liquid-Liquid Extraction (LLE): More selective than PPT, offering a cleaner extract.

    • Solid-Phase Extraction (SPE): Provides the cleanest samples and allows for sample concentration, leading to the best sensitivity. This is often the preferred method for regulatory submission.

  • Chromatography: A C18 reversed-phase column is typically used. Method development should focus on achieving a sharp peak shape and separating the analyte from any endogenous plasma components and potential metabolites. Mobile phases often consist of methanol or acetonitrile with an acidic modifier like formic acid to ensure the carboxylic acid is protonated.[18]

  • Mass Spectrometry: Use Multiple Reaction Monitoring (MRM) for quantification. You will need to optimize the precursor ion (the molecular weight of your compound) and at least two product ions (fragments) for specificity. One product ion is used for quantification (quantifier) and the other for confirmation (qualifier).

  • Validation: The method must be validated according to regulatory guidelines (e.g., FDA or EMA), assessing for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

Key Experimental Protocols
Protocol 1: In Vitro Permeability Assessment Using Caco-2 Cell Monolayers

This protocol assesses the transport of a 3,5-DMCA derivative across a Caco-2 cell monolayer, a key predictor of intestinal absorption.

G cluster_0 Day 0-21: Cell Culture cluster_1 Day 21: Transport Experiment cluster_2 Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 21 days (allow differentiation) seed->culture teer Monitor monolayer integrity (Measure TEER) culture->teer wash Wash monolayer with pre-warmed HBSS teer->wash add_drug Add drug solution to Apical (A) side wash->add_drug incubate Incubate at 37°C add_drug->incubate sample Sample from Basolateral (B) side at time points (e.g., 30, 60, 90, 120 min) incubate->sample quantify Quantify drug concentration in samples via LC-MS/MS sample->quantify calc Calculate Apparent Permeability Coefficient (Papp) quantify->calc

Caption: Experimental workflow for a Caco-2 permeability assay.

Methodology:

  • Cell Culture:

    • Seed Caco-2 cells onto permeable Transwell inserts (e.g., 0.4 µm pore size) at a density of ~60,000 cells/cm².

    • Culture the cells for 21-25 days in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin) to allow them to differentiate into a polarized monolayer.

    • Confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER). A TEER value > 250 Ω·cm² is generally considered acceptable.

  • Transport Experiment (Apical to Basolateral):

    • On the day of the experiment, gently wash the cell monolayers twice with pre-warmed Hanks' Balanced Salt Solution (HBSS) at pH 7.4.

    • Equilibrate the cells in HBSS for 30 minutes at 37°C.

    • Remove the buffer and add your 3,5-DMCA derivative solution (typically 10-100 µM in HBSS) to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber, immediately replacing the volume with fresh, pre-warmed HBSS.

    • At the end of the experiment, take a sample from the apical chamber.

  • Analysis:

    • Analyze the concentration of your derivative in all samples using a validated LC-MS/MS method.

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀)

      • Where dQ/dt is the steady-state flux (rate of drug appearance in the receiver chamber), A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Trustworthiness: This protocol is self-validating. Running a high-permeability marker (e.g., propranolol) and a low-permeability marker (e.g., mannitol) in parallel will confirm that your cell monolayer is performing as expected. A Papp > 10 x 10⁻⁶ cm/s typically indicates high permeability, while a Papp < 1 x 10⁻⁶ cm/s indicates low permeability.

Protocol 2: Prodrug Synthesis - Simple Esterification

This protocol provides a general method for synthesizing an ethyl ester prodrug of a 3,5-DMCA derivative to enhance lipophilicity.

Reaction: R-COOH + EtOH --(H⁺ catalyst)--> R-COOEt + H₂O

Methodology:

  • Reaction Setup:

    • Dissolve the 3,5-DMCA derivative (1 equivalent) in an excess of absolute ethanol, which acts as both the solvent and the reactant.

    • Add a catalytic amount of a strong acid (e.g., 2-3 drops of concentrated sulfuric acid).

  • Reflux:

    • Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.

    • Extract the ester product into an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

    • Purify the crude product using column chromatography on silica gel to obtain the pure ester prodrug.

  • Characterization:

    • Confirm the structure of the final product using NMR (¹H and ¹³C) and Mass Spectrometry.

References

Validation & Comparative

A Comparative Guide to the Antioxidant Capacities of 3,5-Dimethoxycinnamic Acid and Ferulic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

For researchers in antioxidant discovery and drug development, the selection of lead compounds is critically dependent on a nuanced understanding of their structure-activity relationships (SAR). This guide provides an in-depth comparison of the antioxidant capacities of two cinnamic acid derivatives: 3,5-Dimethoxycinnamic acid and the well-characterized ferulic acid (4-hydroxy-3-methoxycinnamic acid). While structurally similar, a critical difference—the presence of a free phenolic hydroxyl group—fundamentally dictates their antioxidant potential. This analysis, grounded in established chemical principles and supported by experimental data, demonstrates the superior antioxidant capacity of ferulic acid and elucidates the mechanistic basis for this difference. We further provide detailed, validated protocols for common antioxidant assays to empower researchers in their own comparative studies.

Introduction: The Structural Nuances of Cinnamic Acid Derivatives

Cinnamic acids are a class of organic compounds widely distributed in the plant kingdom, forming the backbone of numerous natural products with significant biological activities.[1][2] Their therapeutic potential, particularly as antioxidants, has made them a focal point of research.[3][4] This guide focuses on two specific derivatives:

  • Ferulic Acid (FA): Chemically known as 4-hydroxy-3-methoxycinnamic acid, FA is a ubiquitous phytochemical found in sources like rice bran, tomatoes, and sweet corn.[5] Its potent antioxidant activity is well-documented and serves as a benchmark in many studies.[3][6]

  • This compound (3,5-DMCA): This derivative is characterized by two methoxy groups on the phenyl ring and, crucially, the absence of a free hydroxyl group at the C4 position.

The primary objective of this guide is to compare their antioxidant capacities not merely by listing data, but by dissecting the structural features that govern their efficacy in neutralizing free radicals.

The Decisive Role of Structure in Antioxidant Activity

The antioxidant mechanism of phenolic compounds like ferulic acid is predominantly based on their ability to donate a hydrogen atom from a phenolic hydroxyl (-OH) group to a free radical, thereby neutralizing it. The efficacy of this action is determined by two key factors: the ease of this donation and the stability of the resulting antioxidant radical.

Ferulic Acid: A Potent Radical Scavenger

Ferulic acid's strong antioxidant potential is directly attributable to its chemical structure.[6] The phenolic hydroxyl group at the C4 position is the primary site of action.[5] Upon donating its hydrogen atom to a radical, ferulic acid is converted into a phenoxyl radical. This radical is exceptionally stable due to resonance delocalization across the aromatic ring and the conjugated propenoic acid side chain.[5][6] This extended conjugation is critical, as it dissipates the unpaired electron, preventing the antioxidant radical from becoming a pro-oxidant and allowing it to terminate free radical chain reactions effectively.[6][7] The methoxy group at the C3 position further enhances this activity through its electron-donating properties, which help to stabilize the phenoxyl radical.

Caption: Ferulic acid's primary antioxidant mechanism.

This compound: A Structurally Impaired Antioxidant

In stark contrast, this compound lacks the essential phenolic hydroxyl group. Both the C3 and C5 positions are occupied by methoxy (-OCH₃) groups. While methoxy groups are electron-donating, they cannot participate in the critical hydrogen atom transfer (HAT) mechanism, which is the principal pathway for scavenging most free radicals.[8][9] The absence of this hydrogen-donating hydroxyl group means that 3,5-DMCA is expected to have significantly weaker, if any, direct radical scavenging activity compared to ferulic acid. Any minor antioxidant activity observed would likely be through much less efficient mechanisms.

Caption: Comparison of Ferulic Acid and this compound structures.

Comparative Analysis of Experimental Data

To quantify and compare antioxidant capacity, several standardized in vitro assays are employed. These assays operate on different chemical principles, broadly categorized as Hydrogen Atom Transfer (HAT) or Electron Transfer (ET) based mechanisms.[9] A comprehensive assessment typically involves multiple assays.[10]

CompoundAssay TypePrincipleExpected OutcomeSupporting Evidence
Ferulic Acid DPPH, ABTSHAT/ETHigh radical scavenging activity (Low IC₅₀)The 4-OH group readily donates a hydrogen atom to neutralize radicals.[5][6] The resulting phenoxyl radical is highly stabilized by resonance.[5]
This compound DPPH, ABTSHAT/ETVery Low to Negligible radical scavenging activityLacks the essential phenolic hydroxyl group for hydrogen donation, which is the primary mechanism for these assays.[8]
Ferulic Acid FRAPETHigh reducing powerThe electron-rich phenolic ring can effectively reduce Fe³⁺ to Fe²⁺.[1]
This compound FRAPETLow reducing powerWhile the methoxy groups are electron-donating, the reducing potential is significantly lower without the easily oxidizable hydroxyl group.[11]

Note: IC₅₀ (half maximal inhibitory concentration) is the concentration of an antioxidant required to scavenge 50% of the initial radicals. A lower IC₅₀ value indicates higher antioxidant activity.

Studies on various cinnamic acid derivatives consistently show that the presence and position of hydroxyl groups are paramount for antioxidant activity.[1][12] For instance, derivatives where the hydroxyl group is esterified show diminished activity, reinforcing the importance of the free hydroxyl group.[13][14] While direct comparative studies quantifying the IC₅₀ of 3,5-DMCA against ferulic acid are not as prevalent in the literature as for other derivatives, the foundational principles of antioxidant chemistry strongly predict its inferior performance.[11][15]

Standardized Experimental Protocols

To ensure the trustworthiness and reproducibility of findings, adherence to validated protocols is essential. Below are detailed, step-by-step methodologies for three common antioxidant capacity assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[16]

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in an amber bottle at 4°C.[17]

    • Prepare stock solutions of the test compounds (Ferulic Acid, 3,5-DMCA) and a positive control (e.g., Trolox, Ascorbic Acid) in methanol.

    • Create a series of dilutions from the stock solutions to determine IC₅₀ values.

  • Assay Procedure (96-well plate format):

    • To each well, add 20 µL of the sample or standard dilution.

    • Add 180 µL of the DPPH working solution to all wells.

    • For the blank, add 20 µL of methanol and 180 µL of the DPPH solution.

    • For the negative control, add 20 µL of the sample and 180 µL of methanol.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.[18][19]

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100[18]

    • Plot the % Inhibition against the concentration of the test compound and determine the IC₅₀ value.

G start Start prep Prepare DPPH Solution & Sample Dilutions start->prep plate Pipette Samples/Standards into 96-well plate (20 µL) prep->plate add_dpph Add DPPH Working Solution to each well (180 µL) plate->add_dpph incubate Incubate in Dark (30 min, RT) add_dpph->incubate read Measure Absorbance at 517 nm incubate->read calculate Calculate % Inhibition & Determine IC₅₀ read->calculate end End calculate->end

Caption: Standard workflow for the DPPH antioxidant assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore.[20]

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.[20]

    • To generate the ABTS•⁺ radical, mix the two stock solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours.[20][21]

    • On the day of the assay, dilute the ABTS•⁺ solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[18]

  • Assay Procedure:

    • Add 10 µL of the sample or standard dilutions to the wells of a 96-well plate.

    • Add 190 µL of the diluted ABTS•⁺ working solution to each well.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 6-7 minutes.[18][22]

    • Measure the absorbance at 734 nm.[23]

  • Calculation:

    • Calculate the percentage of scavenging activity as described for the DPPH assay and determine the IC₅₀.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH, which forms a colored complex.[24]

Protocol:

  • Reagent Preparation:

    • Prepare the FRAP reagent fresh by mixing:

      • 300 mM Acetate buffer (pH 3.6)

      • 10 mM TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution in 40 mM HCl

      • 20 mM FeCl₃·6H₂O solution

      • Mix in a ratio of 10:1:1 (v/v/v).[24][25]

    • Warm the FRAP reagent to 37°C before use.[24]

    • Prepare a standard curve using a known concentration of FeSO₄·7H₂O.

  • Assay Procedure:

    • Add 20 µL of the sample, standard, or blank (solvent) to a test tube or well.

    • Add 180 µL of the pre-warmed FRAP reagent.

  • Incubation and Measurement:

    • Incubate the mixture at 37°C for a defined period, typically 4 to 30 minutes.[24][26]

    • Measure the absorbance at 593 nm.[25]

  • Calculation:

    • Calculate the FRAP value for the samples by comparing their absorbance to the standard curve. Results are typically expressed as Fe²⁺ equivalents (e.g., µM Fe²⁺/mg of sample).[27]

Conclusion for the Research Professional

The comparative analysis between this compound and ferulic acid offers a clear and compelling illustration of the structure-activity relationship in phenolic antioxidants. Ferulic acid demonstrates potent antioxidant capacity due to its 4-hydroxyl group, which acts as a hydrogen donor, and an extended conjugated system that stabilizes the resulting phenoxyl radical.[5][6] Conversely, this compound is a significantly weaker antioxidant in assays based on radical scavenging and reducing power, a direct consequence of lacking this critical hydroxyl group.

For drug development professionals and researchers, this guide underscores a vital principle: subtle molecular modifications can lead to profound changes in biological activity. When screening for or designing novel antioxidant agents based on the cinnamic acid scaffold, the presence of a free phenolic hydroxyl group should be considered a primary prerequisite for potent radical scavenging activity. The provided protocols offer a robust framework for empirically validating these principles in the laboratory.

References

A Comprehensive Guide to the Validation of an HPLC Method for 3,5-Dimethoxycinnamic Acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, scientifically grounded walkthrough for the validation of a High-Performance Liquid Chromatography (HPLC) method tailored for the accurate quantification of 3,5-Dimethoxycinnamic acid. It is designed for researchers, scientists, and drug development professionals who require a robust and reliable analytical method for this compound. We will delve into the rationale behind experimental choices, present detailed protocols, and compare the validated HPLC method with viable alternatives.

Introduction to this compound and the Imperative for Accurate Quantification

This compound, also known as sinapic acid, is a naturally occurring phenolic compound found in a variety of plants.[1][2][3][4] It is recognized for its antioxidant, anti-inflammatory, and potential hypolipidemic properties, making it a compound of significant interest in pharmaceutical and nutraceutical research.[5] Accurate and precise quantification of this compound is paramount for quality control of raw materials, formulation development, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a widely used and powerful technique for the analysis of such compounds due to its high resolution, sensitivity, and reproducibility.[6][7]

This guide will focus on a reversed-phase HPLC (RP-HPLC) method with UV detection, a common and effective approach for the analysis of phenolic compounds.[8][9][10]

HPLC Method Development: The "Why" Behind the "How"

The development of a robust HPLC method is the foundational step before validation. The choices made during this phase directly impact the method's performance and its suitability for the intended application.

Chromatographic Conditions
ParameterConditionRationale
Column C18 (250 mm x 4.6 mm, 5 µm)C18 columns are the workhorse of reversed-phase chromatography, offering excellent retention and separation for moderately polar compounds like this compound.[11] The specified dimensions and particle size provide a good balance between resolution and analysis time.
Mobile Phase Acetonitrile: 0.1% Formic Acid in Water (40:60, v/v)Acetonitrile is a common organic modifier in RP-HPLC. The addition of a small amount of formic acid to the aqueous phase helps to suppress the ionization of the carboxylic acid group of the analyte, leading to better peak shape and retention time consistency.[12]
Flow Rate 1.0 mL/minA flow rate of 1.0 mL/min is standard for a 4.6 mm internal diameter column and provides a good compromise between analysis time and chromatographic efficiency.
Detection Wavelength 325 nmPhenolic compounds exhibit strong UV absorbance. The selection of 325 nm is based on the absorption maximum of this compound, ensuring high sensitivity.[9][10]
Injection Volume 20 µLThis volume is a common choice for standard HPLC systems and provides a good signal-to-noise ratio without overloading the column.[9][10]
Column Temperature 30°CMaintaining a constant column temperature is crucial for reproducible retention times. 30°C is a common and practical temperature that ensures stable chromatographic performance.[9][10]

The Core of Confidence: A Rigorous HPLC Method Validation

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[13][14] The validation parameters discussed below are based on the International Council for Harmonisation (ICH) guidelines, which are widely accepted by regulatory authorities.[7][15][16][17]

Experimental Workflow for HPLC Method Validation

HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Finalization Dev Develop HPLC Method Specificity Specificity Dev->Specificity Start Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report Complete Validation

Caption: A streamlined workflow for the validation of an HPLC method.

Specificity: Ensuring the Method's Selectivity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[13][18][19][20]

Experimental Protocol:

  • Prepare a blank solution (mobile phase).

  • Prepare a standard solution of this compound.

  • Prepare a sample solution (e.g., an extract of a plant known to contain the analyte).

  • Inject each solution into the HPLC system.

  • Compare the chromatograms. The blank should show no interfering peaks at the retention time of this compound. In the sample solution, the analyte peak should be well-resolved from any other peaks.

Acceptance Criteria:

  • No interference from the blank at the retention time of the analyte.

  • The analyte peak in the sample is free from co-elution with other components, as demonstrated by peak purity analysis if a Diode Array Detector (DAD) is used.

Linearity and Range: Establishing a Proportional Response

Linearity demonstrates that the analytical method's results are directly proportional to the concentration of the analyte in the sample.[21][22][23] The range is the interval between the upper and lower concentrations of the analyte that have been shown to have a suitable level of precision, accuracy, and linearity.[21][24]

Experimental Protocol:

  • Prepare a stock solution of this compound.

  • From the stock solution, prepare a series of at least five calibration standards at different concentrations (e.g., 5, 10, 25, 50, and 100 µg/mL).

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform a linear regression analysis.

Data Presentation:

Concentration (µg/mL)Mean Peak Area (n=3)
5150,234
10305,112
25758,987
501,510,456
1003,025,890

Acceptance Criteria:

  • The correlation coefficient (r²) of the linear regression should be ≥ 0.995.[23]

Accuracy: Closeness to the True Value

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[19][25][26][27] It is often determined through recovery studies.

Experimental Protocol:

  • Prepare a sample matrix (placebo) without the analyte.

  • Spike the placebo with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicates for each concentration level.

  • Analyze the spiked samples and calculate the percent recovery.

Data Presentation:

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)% Recovery
8079.299.0%
100101.5101.5%
120118.899.0%

Acceptance Criteria:

  • The mean percent recovery should be within 98-102% for the assay of a drug substance or finished product.[25][26]

Precision: Reproducibility of Results

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (%RSD). Precision is evaluated at two levels: repeatability and intermediate precision.[19][25][26]

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples of this compound at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the %RSD of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD of the results from both days.

Data Presentation:

Precision LevelParameterResult
Repeatability%RSD (n=6)0.8%
Intermediate Precision%RSD (n=12)1.2%

Acceptance Criteria:

  • The %RSD for repeatability and intermediate precision should be ≤ 2%.[25][28]

Limit of Detection (LOD) and Limit of Quantification (LOQ): Measuring the Method's Sensitivity

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[27][29][30] The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[27][29][30]

Experimental Protocol (Based on the Calibration Curve):

  • Calculate the standard deviation of the y-intercepts of the regression line (σ) and the slope of the calibration curve (S) obtained during the linearity study.

  • Calculate LOD and LOQ using the following formulas:

    • LOD = 3.3 * (σ / S)[31][32]

    • LOQ = 10 * (σ / S)[31][32]

Data Presentation:

ParameterValue (µg/mL)
LOD0.5
LOQ1.5

Acceptance Criteria:

  • The LOQ should be verifiable by analyzing a standard at this concentration and demonstrating acceptable precision and accuracy.

Robustness: Resilience to Minor Variations

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[33][34][35]

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time.

  • Analyze a standard solution under each modified condition.

  • Evaluate the effect of the changes on the retention time, peak area, and resolution.

Data Presentation:

Parameter VariedModificationEffect on Results
Flow Rate± 0.1 mL/minMinor shift in retention time, peak area within acceptable limits.
Mobile Phase Composition± 2% AcetonitrileNoticeable shift in retention time, resolution still acceptable.
Column Temperature± 2°CMinor shift in retention time.

Acceptance Criteria:

  • The system suitability parameters should remain within the predefined limits for all variations.

Comparison with Alternative Analytical Techniques

While the validated HPLC-UV method is robust and reliable, it is important to consider other analytical techniques for the quantification of this compound.

TechniqueAdvantagesDisadvantages
HPLC-MS/MS Higher sensitivity and selectivity, allows for structural confirmation.Higher cost of instrumentation and maintenance, more complex method development.
Gas Chromatography (GC) Suitable for volatile and thermally stable compounds.Requires derivatization for non-volatile compounds like this compound, which can be time-consuming and introduce variability.
Capillary Electrophoresis (CE) High separation efficiency, small sample volume required.Lower sensitivity compared to HPLC, potential for reproducibility issues.
UV-Vis Spectrophotometry Simple, rapid, and cost-effective.Lacks specificity, can be prone to interference from other UV-absorbing compounds in the sample matrix.

The choice of analytical technique will ultimately depend on the specific requirements of the analysis, including the required sensitivity, selectivity, and the complexity of the sample matrix. For routine quality control and quantification in many applications, the validated HPLC-UV method offers an excellent balance of performance, cost, and ease of use.

Conclusion

This guide has provided a comprehensive framework for the validation of an HPLC method for the quantification of this compound. By following the detailed protocols and adhering to the acceptance criteria outlined, researchers can establish a reliable and robust analytical method that meets the stringent requirements of scientific and regulatory standards. The presented data and rationale behind the experimental choices underscore the importance of a thorough and systematic approach to method validation, ensuring the integrity and accuracy of analytical results.

References

A Researcher's Guide to the Cross-Validation of Antioxidant Assays for Cinnamic Acids

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of phytochemical analysis and drug development, the accurate assessment of antioxidant capacity is a cornerstone of characterizing bioactive compounds. Cinnamic acids, a class of phenolic compounds widely distributed in the plant kingdom, have garnered significant attention for their diverse biological activities, including their potent antioxidant effects.[1][2] However, the multifaceted nature of antioxidant action necessitates a rigorous and comparative approach to its quantification. Relying on a single assay can provide a limited and potentially misleading perspective.[3][4] This guide offers an in-depth, technically-focused comparison of the most common in vitro antioxidant assays—DPPH, ABTS, FRAP, and CUPRAC—specifically tailored for the evaluation of cinnamic acids. We will explore the underlying chemical principles, provide detailed experimental protocols, and present a framework for the cross-validation of these methods to ensure robust and reliable data.

The Imperative of a Multi-Assay Approach

The antioxidant activity of a compound like cinnamic acid is not a monolithic property. It can act through various mechanisms, including hydrogen atom transfer (HAT), single electron transfer (SET), and metal chelation.[5] Consequently, no single assay can comprehensively capture the total antioxidant potential of a molecule.[6] A panel of different assays is indispensable to characterize and establish in vitro antioxidant activity.[3][4] Cross-validation, therefore, becomes a critical process of ensuring that the observed antioxidant capacity is not an artifact of a particular assay's chemistry but a genuine property of the cinnamic acid derivative under investigation.

Understanding the Assays: Principles and Mechanisms

A foundational understanding of the chemical principles governing each assay is paramount for judicious selection and interpretation of results. The most frequently employed assays can be broadly categorized by their primary mechanism of action.

1. Radical Scavenging Assays: DPPH and ABTS

These assays measure the capacity of an antioxidant to scavenge a stable radical, a process that can involve both electron and hydrogen atom transfer.[7]

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This method utilizes the stable free radical DPPH, which has a deep violet color in solution.[8] In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change to pale yellow.[9] The degree of discoloration is proportional to the scavenging activity of the antioxidant.[8]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay is based on the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore, through the oxidation of ABTS with potassium persulfate.[10][11] Antioxidants in the sample reduce the ABTS•+, leading to a decrease in absorbance.[10] A key advantage of the ABTS assay is its solubility in both aqueous and organic solvents, allowing for the assessment of both hydrophilic and lipophilic antioxidants.[11]

2. Reducing Power Assays: FRAP and CUPRAC

These assays are based on the ability of an antioxidant to reduce a metal ion complex, a mechanism that is solely based on single electron transfer (SET).[7][12]

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the reduction of a colorless ferric-tripyridyltriazine complex (Fe³⁺-TPTZ) to the intensely blue-colored ferrous complex (Fe²⁺-TPTZ) by antioxidants in an acidic medium (pH 3.6).[13][14] The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidants.[15]

  • CUPRAC (Cupric Ion Reducing Antioxidant Capacity) Assay: This method utilizes the copper(II)-neocuproine (Cu(II)-Nc) complex as the chromogenic oxidizing agent.[16][17] Antioxidants reduce the Cu(II)-Nc to the highly colored Cu(I)-Nc chelate complex, which has a maximum absorption at 450 nm.[18] The CUPRAC assay is advantageous as it is carried out at a near-physiological pH (pH 7), which can be more relevant for biological systems compared to the acidic conditions of the FRAP assay.[16]

Comparative Analysis of Antioxidant Assays for Cinnamic Acids

The choice of assay can significantly influence the determined antioxidant capacity of cinnamic acids. The following table provides a comparative overview of the key characteristics of each assay.

FeatureDPPH AssayABTS AssayFRAP AssayCUPRAC Assay
Principle Radical Scavenging (HAT/SET)Radical Scavenging (HAT/SET)Ferric Ion Reduction (SET)Cupric Ion Reduction (SET)
Radical/Oxidant 2,2-diphenyl-1-picrylhydrazylABTS radical cation (ABTS•+)Ferric-tripyridyltriazine (Fe³⁺-TPTZ)Copper(II)-neocuproine (Cu(II)-Nc)
Wavelength (nm) ~517~734~593~450
pH NeutralNeutralAcidic (3.6)Neutral (7.0)
Reaction Time 20-30 minutes6-30 minutes4-30 minutes30 minutes
Advantages Simple, rapid, inexpensive.[8]Applicable to both hydrophilic and lipophilic compounds.[11]Simple, rapid, and automated.[13]Operates at physiological pH, stable reagent.[16]
Disadvantages Interference from colored compounds, radical may not be physiologically relevant.[19]Can be slow to reach endpoint.Underestimates antioxidants that react via HAT, not relevant to physiological pH.[13]
Standard Trolox, Gallic Acid, Ascorbic AcidTrolox, Ascorbic AcidFerrous Sulfate (FeSO₄), TroloxTrolox, Uric Acid, Ascorbic Acid
Experimental Workflow for Cross-Validation

A robust cross-validation workflow is essential for generating credible and comparable data. The following diagram illustrates a logical sequence for the comparative assessment of cinnamic acids using multiple antioxidant assays.

CrossValidationWorkflow cluster_prep Sample & Reagent Preparation cluster_assays Antioxidant Capacity Assays cluster_analysis Data Acquisition & Analysis cluster_interpretation Interpretation & Reporting Sample Cinnamic Acid Samples (Varying Concentrations) DPPH DPPH Assay Sample->DPPH ABTS ABTS Assay Sample->ABTS FRAP FRAP Assay Sample->FRAP CUPRAC CUPRAC Assay Sample->CUPRAC Standard Standard Antioxidant (e.g., Trolox) Standard->DPPH Standard->ABTS Standard->FRAP Standard->CUPRAC Reagents Assay-Specific Reagents (DPPH, ABTS, FRAP, CUPRAC) Reagents->DPPH Reagents->ABTS Reagents->FRAP Reagents->CUPRAC Spectro Spectrophotometric Measurement DPPH->Spectro ABTS->Spectro FRAP->Spectro CUPRAC->Spectro Calc Calculation of IC50 / TEAC values Spectro->Calc Stats Statistical Analysis (Correlation, ANOVA) Calc->Stats Compare Comparative Analysis of Assay Performance Stats->Compare Conclusion Conclusion on Antioxidant Profile of Cinnamic Acids Compare->Conclusion

Caption: Workflow for the cross-validation of antioxidant assays for cinnamic acids.

Detailed Experimental Protocols

The following protocols are provided as a self-validating system, with explanations for critical steps to ensure reproducibility and accuracy.

DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable DPPH radical. The reduction of DPPH is followed by monitoring the decrease in its absorbance at 517 nm.[7]

Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

  • Cinnamic acid samples and standard (e.g., Trolox) dissolved in methanol at various concentrations.

  • Methanol (analytical grade)

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.[7]

  • Assay Protocol:

    • In a 96-well microplate, add 50 µL of various concentrations of the cinnamic acid samples or standard.

    • Add 150 µL of the DPPH solution to each well.

    • A control well should contain 50 µL of methanol and 150 µL of the DPPH solution.

    • A blank well for each sample should contain 50 µL of the sample and 150 µL of methanol to account for any intrinsic color of the sample.[20]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[7]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [1 - (Asample - Asample blank) / Acontrol] x 100

    • Asample is the absorbance of the sample with DPPH.

    • Asample blank is the absorbance of the sample without DPPH.

    • Acontrol is the absorbance of the control. The results are often expressed as IC₅₀ (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) or as Trolox Equivalent Antioxidant Capacity (TEAC).

ABTS Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of ABTS•+ is monitored by the decrease in its absorbance at 734 nm.[11]

Reagents:

  • ABTS solution (7 mM in water)

  • Potassium persulfate solution (2.45 mM in water)

  • Cinnamic acid samples and standard (e.g., Trolox) dissolved in a suitable solvent.

  • Phosphate buffered saline (PBS) or ethanol.

Procedure:

  • Preparation of ABTS•+ Solution: Mix equal volumes of the ABTS solution and potassium persulfate solution and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will produce the ABTS•+ radical cation.[21]

  • Working Solution Preparation: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Protocol:

    • In a 96-well microplate, add 20 µL of various concentrations of the cinnamic acid samples or standard.

    • Add 180 µL of the ABTS•+ working solution to each well.

    • A control well should contain 20 µL of the solvent and 180 µL of the ABTS•+ working solution.

  • Incubation: Incubate the plate at room temperature for 6 minutes.[7]

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The results are typically expressed as TEAC.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The formation of the Fe²⁺-TPTZ complex is monitored by the increase in absorbance at 593 nm.[13]

Reagents:

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • FRAP reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. This reagent should be prepared fresh.[13]

  • Cinnamic acid samples and standard (e.g., FeSO₄ or Trolox).

Procedure:

  • Assay Protocol:

    • Pre-warm the FRAP reagent to 37°C.

    • In a 96-well microplate, add 20 µL of the cinnamic acid samples or standard.

    • Add 180 µL of the FRAP reagent to each well.

  • Incubation: Incubate the plate at 37°C for 4-30 minutes.[7][13]

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: A standard curve is prepared using a known concentration of FeSO₄. The antioxidant capacity of the samples is expressed as µmol Fe(II) equivalents per gram of sample or as TEAC.

Cupric Ion Reducing Antioxidant Capacity (CUPRAC) Assay

Principle: This assay measures the ability of an antioxidant to reduce cupric ions (Cu²⁺) to cuprous ions (Cu¹⁺). The formation of the Cu¹⁺-neocuproine complex is monitored by the increase in absorbance at 450 nm.[16]

Reagents:

  • Copper(II) chloride (CuCl₂) solution (10 mM in water)

  • Neocuproine solution (7.5 mM in ethanol)

  • Ammonium acetate buffer (1 M, pH 7.0)

  • Cinnamic acid samples and standard (e.g., Trolox).

Procedure:

  • Assay Protocol:

    • In a 96-well microplate, add 50 µL of the cinnamic acid samples or standard.

    • Add 50 µL of CuCl₂ solution.

    • Add 50 µL of neocuproine solution.

    • Add 50 µL of ammonium acetate buffer.

  • Incubation: Incubate the plate at room temperature for 30 minutes.[16][17] For slow-reacting compounds, incubation at 50°C for 20 minutes may be necessary.[22]

  • Measurement: Measure the absorbance at 450 nm.

  • Calculation: A standard curve is prepared using a known concentration of Trolox. The antioxidant capacity of the samples is expressed as TEAC.

Visualizing the Chemical Mechanisms

The following diagram illustrates the fundamental chemical reactions involved in each of the described antioxidant assays when reacting with a generic cinnamic acid derivative.

AntioxidantMechanisms cluster_cinnamic Cinnamic Acid (Ar-CH=CH-COOH) cluster_assays Antioxidant Assays cluster_dpph DPPH Assay cluster_abts ABTS Assay cluster_frap FRAP Assay cluster_cuprac CUPRAC Assay Cinnamic Cinnamic Acid (Antioxidant) DPPH_rad Cinnamic->DPPH_rad Donates H• or e⁻ ABTS_rad Cinnamic->ABTS_rad Donates e⁻ Fe3 Cinnamic->Fe3 Donates e⁻ Cu2 Cinnamic->Cu2 Donates e⁻ DPPH_H DPPH_rad->DPPH_H H• or e⁻ ABTS ABTS_rad->ABTS e⁻ Fe2 Fe3->Fe2 e⁻ Cu1 Cu2->Cu1 e⁻

Caption: Chemical reaction mechanisms of antioxidant assays with cinnamic acid.

Best Practices and Concluding Remarks

When evaluating the antioxidant capacity of cinnamic acids, it is crucial to move beyond single-assay measurements and embrace a cross-validation approach. This guide has provided the foundational knowledge and practical protocols to implement a robust multi-assay strategy.

Key Recommendations:

  • Employ a Battery of Tests: At a minimum, include assays that represent different mechanisms (e.g., one radical scavenging and one reducing power assay).

  • Standardize and Report Thoroughly: Clearly report all experimental conditions, including reagent concentrations, reaction times, and the standard used for quantification.

  • Consider the Biological Relevance: While in vitro assays are essential for initial screening, their results should be interpreted with caution regarding their direct translation to in vivo efficacy.[23]

  • Acknowledge Limitations: Be aware of the potential interferences and limitations of each assay.[19][20]

By adhering to these principles and methodologies, researchers, scientists, and drug development professionals can generate more accurate, comprehensive, and reliable data on the antioxidant properties of cinnamic acids, thereby advancing our understanding of their therapeutic potential.

References

A Comparative Guide to the Anti-inflammatory Effects of Cinnamic Acid Isomers and Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Spice Rack - Cinnamic Acid in Inflammation Research

Cinnamic acid, an organic compound renowned for lending its characteristic flavor and aroma to cinnamon, has emerged from the realm of culinary arts into the forefront of pharmacological research.[1] This phenylpropanoid, synthesized by plants from the amino acid phenylalanine, exists primarily in two isomeric forms: trans-cinnamic acid, the more stable and common isomer, and cis-cinnamic acid.[1][2] Beyond these geometric isomers, a class of hydroxycinnamic acid derivatives, including caffeic acid, ferulic acid, and p-coumaric acid, constitutes a significant area of investigation for their potent biological activities.[1][3]

The therapeutic potential of these compounds, particularly their anti-inflammatory properties, is of immense interest to researchers and drug development professionals.[3][4] Chronic inflammation is a critical underlying factor in a multitude of diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer.[5][6] Cinnamic acid and its derivatives offer a promising scaffold for the development of novel anti-inflammatory agents, largely due to their ability to modulate key signaling pathways that govern the inflammatory response.[3][4]

This guide provides a comparative analysis of the anti-inflammatory effects of different cinnamic acid isomers and their key derivatives. We will delve into their mechanisms of action, present supporting experimental data, and provide detailed protocols for researchers to validate these findings in their own laboratories. Our focus is on elucidating the causal relationships behind experimental observations and providing a trustworthy, authoritative resource for the scientific community.

The Inflammatory Cascade: Key Signaling Pathways

To understand how cinnamic acid derivatives exert their effects, it is crucial to first grasp the fundamental signaling pathways that drive inflammation. When a cell, such as a macrophage, encounters a pro-inflammatory stimulus like Lipopolysaccharide (LPS)—a component of Gram-negative bacteria—it triggers a cascade of intracellular events.[7][8] This response is primarily mediated by the Toll-like receptor 4 (TLR4).[3][7] Activation of TLR4 initiates signaling through downstream pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4]

  • NF-κB Pathway : In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκB. Upon stimulation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus. There, it binds to DNA and drives the transcription of pro-inflammatory genes, including those for cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and enzymes like inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2).[3][4][9]

  • MAPK Pathway : This pathway involves a series of protein kinases that, once activated, can also lead to the activation of transcription factors that promote the expression of inflammatory mediators.[10]

The inhibition of these pathways is a central strategy in the development of anti-inflammatory drugs.

Caption: General overview of the LPS-induced inflammatory signaling pathway via TLR4.

Comparative Analysis of Anti-inflammatory Efficacy

While sharing a core chemical structure, cinnamic acid isomers and their derivatives exhibit distinct anti-inflammatory profiles. Their efficacy is often linked to the presence and position of hydroxyl (-OH) and methoxy (-OCH3) groups on the phenyl ring, which influences their antioxidant capacity and interaction with molecular targets.[3][11][12]

trans-Cinnamic Acid (t-CA)

The most abundant natural isomer, trans-cinnamic acid, demonstrates notable anti-inflammatory properties.[13] Studies have shown that t-CA can significantly reduce the production of pro-inflammatory mediators. For example, in animal models of non-alcoholic fatty liver disease, t-CA treatment led to a dose-dependent reduction in serum levels of TNF-α, a key inflammatory cytokine.[13] Its mechanism is often attributed to the inhibition of the NF-κB signaling pathway.[3]

Caffeic Acid vs. Ferulic Acid: A Case of Structural Subtlety

Caffeic acid (3,4-dihydroxycinnamic acid) and ferulic acid (4-hydroxy-3-methoxycinnamic acid) are two widely studied derivatives that differ by only a single methyl group. However, this minor structural change results in a significant divergence in their anti-inflammatory mechanisms and potency in certain contexts.[14]

A compelling comparative study revealed that while both are recognized as anti-inflammatory agents, caffeic acid, but not ferulic acid , can protect macrophages from pyroptosis—a highly inflammatory form of programmed cell death.[14][15] Caffeic acid achieves this by directly binding to and blocking the activation of gasdermin D (GSDMD), the executive protein of pyroptosis.[14] In an LPS-induced sepsis model in mice, caffeic acid administration improved survival rates and reduced serum IL-1β and TNF-α, whereas ferulic acid showed no such protective effect.[14]

However, both compounds have been shown to possess anti-inflammatory effects through other mechanisms. A hybrid compound of caffeic and ferulic acid (CA-FA) demonstrated potent inhibition of LPS-induced nitric oxide (NO) generation and the expression of iNOS and COX-2 by suppressing the NF-κB pathway.[16]

Other Notable Derivatives
  • p-Coumaric Acid (4-hydroxycinnamic acid) : This derivative also exhibits significant antioxidant and anti-inflammatory activities, contributing to the overall therapeutic potential of the hydroxycinnamic acid class.[3][11]

  • Sinapic Acid (3,5-dimethoxy-4-hydroxycinnamic acid) : Research has shown that sinapic acid exerts its anti-inflammatory effects by specifically suppressing the activation of the NLRP3 inflammasome, a multi-protein complex responsible for the maturation and secretion of pro-inflammatory cytokines like IL-1β.[17]

Quantitative Comparison of Anti-inflammatory Activity

The following table summarizes key quantitative data from various in vitro studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions (e.g., cell type, stimulus concentration, incubation time).

CompoundModel SystemKey FindingsReference
Cinnamic Acid DSS-induced colitis in mice50 mg/kg dose significantly reduced TNF-α, IL-6, and NF-κB.[18]
Caffeic Acid (CA) LPS-stimulated J774A.1 macrophagesProtects from pyroptosis; reduces GSDMD activation.[14]
Ferulic Acid (FA) LPS-stimulated J774A.1 macrophagesFailed to protect from pyroptosis or reduce GSDMD activation.[14]
CA-FA Hybrid LPS-stimulated BV2 cellsDose-dependently inhibited NO generation and iNOS/COX-2 expression.[16]
Sinapic Acid LPS + ATP-stimulated macrophagesInhibited NLRP3 inflammasome activation and subsequent IL-1β secretion.[17]
Cycloartenyl Ferulate LPS-stimulated macrophagesSignificantly reduced NO production and iNOS/COX-2 mRNA expression.[9]

Mechanistic Insights: Targeting the Inflammatory Machinery

The anti-inflammatory action of cinnamic acid derivatives is a multi-pronged attack on the inflammatory cascade. The primary mechanism for many of these compounds is the suppression of the NF-κB pathway.[3][9]

Cycloartenyl ferulate, a derivative of ferulic acid, was shown to inhibit the DNA-binding of NF-κB in macrophages, thereby preventing the transcription of its target genes like iNOS and COX-2.[9] Similarly, the caffeic acid-ferulic acid hybrid (CA-FA) was found to inhibit the LPS-induced phosphorylation of IκB, the critical step in NF-κB activation.[16]

Mechanism_of_Action LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB_P P-IκB IKK->IkB_P Phosphorylates IκB NFkB_nuc NF-κB (in Nucleus) IkB_P->NFkB_nuc Leads to NF-κB Translocation Genes iNOS, COX-2, TNF-α, IL-6 NFkB_nuc->Genes Induces Transcription Cinn_Deriv Cinnamic Acid Derivatives (e.g., CA-FA) Cinn_Deriv->IKK Inhibits Caffeic_Acid Caffeic Acid GSDMD GSDMD Caffeic_Acid->GSDMD Blocks Activation Pyroptosis Pyroptosis GSDMD->Pyroptosis Cleavage & Pore Formation

Caption: Key intervention points of cinnamic acid derivatives in inflammatory pathways.

Experimental Protocols: A Guide for In Vitro Validation

To ensure trustworthiness and reproducibility, we provide standardized protocols for assessing the anti-inflammatory activity of cinnamic acid isomers. The murine macrophage cell line RAW 264.7 is a widely accepted model for this purpose.[19][20]

Experimental Workflow Overview

Experimental_Workflow cluster_assays Downstream Assays start Seed RAW 264.7 Cells (e.g., 1x10^5 cells/well) adhere Allow Adherence (24 hours) start->adhere pretreat Pre-treat with Cinnamic Acid Compound (1 hour) adhere->pretreat stimulate Stimulate with LPS (e.g., 1 µg/mL) pretreat->stimulate incubate Incubate (6-24 hours) stimulate->incubate collect Collect Supernatant (for NO, Cytokines) & Cell Lysate (for Proteins) incubate->collect griess Griess Assay (Nitric Oxide) collect->griess elisa ELISA (TNF-α, IL-6) collect->elisa western Western Blot (iNOS, COX-2, p-IκB) collect->western

Caption: Standard workflow for in vitro anti-inflammatory compound screening.

Protocol 1: Cell Culture and LPS Stimulation[19]
  • Objective : To establish an in vitro model of inflammation.

  • Cell Line : RAW 264.7 murine macrophages.

  • Procedure :

    • Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.

    • Seed cells in 96-well plates (for NO and viability assays) or 12-well plates (for protein/RNA extraction) at a density that allows them to reach ~80% confluency. Allow cells to adhere for 24 hours.[19]

    • Remove the culture medium and replace it with fresh medium containing various concentrations of the test cinnamic acid compound. Incubate for 1 hour.

    • Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.[19] Include controls: untreated cells (negative control) and cells treated with LPS alone (positive control).

    • Incubate for the desired time period (e.g., 24 hours for NO and cytokine secretion).[19]

Protocol 2: Measurement of Nitric Oxide (NO) Production (Griess Assay)[19][21]
  • Objective : To quantify the production of NO, an inflammatory mediator, by measuring its stable metabolite, nitrite.

  • Procedure :

    • After the 24-hour incubation period, carefully collect 100 µL of the cell culture supernatant from each well of the 96-well plate.

    • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.[21]

    • Incubate at room temperature for 10 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. The percentage of NO inhibition can be calculated relative to the LPS-only control.

Protocol 3: Quantification of Pro-inflammatory Cytokines (ELISA)[21][22]
  • Objective : To measure the secretion of specific pro-inflammatory cytokines like TNF-α and IL-6.

  • Procedure :

    • Collect cell culture supernatants after the appropriate incubation time (e.g., 6 hours for TNF-α, 24 hours for IL-6).[21]

    • Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for murine TNF-α and IL-6.

    • Follow the manufacturer's protocol precisely. This typically involves adding the supernatant to antibody-coated wells, followed by a series of incubation and wash steps with detection antibodies and a substrate that produces a measurable color change.[21]

    • Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on the provided standard curve.

Synthesis and Future Directions

The available evidence strongly supports the anti-inflammatory potential of cinnamic acid and its derivatives. The trans-isomer is the most studied geometric isomer, demonstrating clear effects on pro-inflammatory cytokines like TNF-α.[13] However, the most compelling findings arise from the comparative studies of hydroxycinnamic acids. The structural difference between caffeic acid and ferulic acid, though minor, leads to a profound difference in their ability to inhibit GSDMD-mediated pyroptosis, highlighting the importance of the 3,4-dihydroxy (catechol) structure on the phenyl ring for certain mechanisms.[14]

This structure-activity relationship is a critical area for future research. Key questions remain:

  • What is the comparative efficacy of cis-cinnamic acid, and does its less stable configuration offer any therapeutic advantages or disadvantages?

  • How does the combination and positioning of hydroxyl and methoxy groups on the phenyl ring quantitatively impact the inhibition of the NF-κB and MAPK pathways?

  • Can novel derivatives be synthesized to combine the NLRP3-inhibiting properties of sinapic acid with the GSDMD-blocking activity of caffeic acid for a broad-spectrum anti-inflammatory agent?

References

A Comparative Guide to the Structure-Activity Relationship of Methoxy-Substituted Cinnamic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Cinnamic Acid Scaffold and the Influence of Methoxy Substitution

Cinnamic acid and its derivatives represent a critical class of phenolic compounds, widely distributed in the plant kingdom and forming a cornerstone of the human diet.[1][2][3] Their basic structure, an aromatic ring attached to a propenoic acid side chain, offers a versatile scaffold for chemical modification, leading to a broad spectrum of biological activities. Among the various substitutions, the addition of methoxy (-OCH₃) groups has proven to be particularly influential in modulating the therapeutic potential of these compounds.

This guide provides an in-depth comparison of methoxy-substituted cinnamic acid derivatives, focusing on how the number and position of methoxy groups dictate their structure-activity relationship (SAR). We will explore their antioxidant, anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility. The insights presented herein are designed to empower researchers and drug development professionals to make informed decisions in the pursuit of novel therapeutics.

The Core Chemical Logic: Why Methoxy Substitution Matters

The bioactivity of cinnamic acids is fundamentally linked to their chemical structure.[4] The propenoic acid side chain, in conjugation with the phenyl ring, facilitates electron delocalization, which is crucial for activities like free radical scavenging.[4] The introduction of substituents like hydroxyl (-OH) and methoxy (-OCH₃) groups further refines this electronic profile.

A methoxy group is a strong electron-donating group. Its presence on the phenyl ring increases electron density, which can stabilize the phenoxyl radical formed during antioxidant reactions, thereby enhancing radical scavenging potency.[5] The position of this substitution (ortho, meta, or para relative to the side chain) is not trivial; it dictates the extent of resonance stabilization and steric hindrance, leading to significant variations in efficacy among isomers.

Comparative Analysis of Biological Activities

Antioxidant Activity: A Game of Position

The antioxidant capacity of methoxy-substituted cinnamic acids is perhaps their most studied attribute. The key takeaway is that both the presence of a hydroxyl group and the position of the methoxy group are critical.

Key SAR Principles for Antioxidant Activity:

  • Hydroxyl Group is Key: A free phenolic hydroxyl group is paramount for high antioxidant activity, as it is the primary site for hydrogen atom donation to neutralize free radicals.

  • Methoxy Enhancement: A methoxy group, particularly at the ortho position relative to the hydroxyl group (as seen in ferulic acid), significantly enhances antioxidant activity.[5] This is attributed to the methoxy group's ability to donate electrons and stabilize the resulting phenoxyl radical through resonance.[5]

  • Positional Isomerism Matters:

    • Ferulic Acid (4-hydroxy-3-methoxycinnamic acid) generally shows stronger radical scavenging activity than its isomer Isoferulic Acid (3-hydroxy-4-methoxycinnamic acid) .[4][6] The para-hydroxyl group in ferulic acid, combined with the ortho-methoxy group, creates a more stabilized radical.[4]

    • Sinapic Acid (4-hydroxy-3,5-dimethoxycinnamic acid) , which has two methoxy groups flanking the hydroxyl group, often exhibits even higher antioxidant activity than ferulic acid.[1][5][7] The additional methoxy group further enhances the electron-donating capacity and radical stability.[5]

Workflow for Comparing Antioxidant Activity

cluster_0 In Vitro Antioxidant Assays cluster_1 Data Analysis cluster_2 SAR Conclusion A DPPH Radical Scavenging D Calculate IC50 Values A->D B ABTS Radical Scavenging B->D C Ferric Reducing Antioxidant Power (FRAP) C->D E Compare Potency D->E Lower IC50 = Higher Potency F Relate Structure to Activity (e.g., Ferulic > Isoferulic) E->F

Caption: A typical workflow for evaluating and comparing the antioxidant potential of cinnamic acid derivatives.

Table 1: Comparative Antioxidant Activity (IC50 Values)

Compound DPPH Scavenging (µg/mL) ABTS Scavenging (µg/mL) Source(s)
Ferulic Acid Varies (Potent) ~1.08 (for isoferulic) [4][8]
Isoferulic Acid 4.58 ± 0.17 1.08 ± 0.01 [8]
Sinapic Acid Potent (often > Ferulic) Potent (often > Ferulic) [5][9]

| p-Methoxycinnamic Acid | Lower than hydroxylated forms | Lower than hydroxylated forms |[10] |

Note: Direct comparative IC50 values across different studies can be misleading due to variations in experimental conditions. The table illustrates general potency trends.

Anticancer Activity: Targeting Proliferation and Apoptosis

Methoxy-substituted cinnamic acids have demonstrated significant potential as anticancer agents, acting through various mechanisms including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[10][11][12][13]

Key SAR Principles for Anticancer Activity:

  • p-Methoxycinnamic acid (p-MCA) has shown notable anti-inflammatory and anticancer properties, particularly in models of colon carcinogenesis.[11][14][15] It can reverse pathological alterations by modulating inflammatory markers (NF-κB, COX-2, iNOS) and apoptotic proteins (Bax, Bcl-2, caspases).[11]

  • Esterification: Synthesizing esters of methoxycinnamic acids can enhance their antitumor potential. For instance, (E)-2,5-dimethoxybenzyl 3-(4-methoxyphenyl)acrylate was identified as a lead compound against non-small-cell lung cancer, inducing G2/M cell cycle arrest and modulating the MAPK/ERK signaling pathway.[12]

  • Isomer Influence: While direct comparisons are sparse, the substitution pattern influences cytotoxicity. Studies on hydroxycinnamic acid isomers (ortho- vs. para-coumaric acid) have shown that the positional change significantly impacts anti-carcinogenic potential on breast cancer stem cells, with the ortho isomer showing a stronger effect.[16][17] This suggests that methoxy-isomers would likely exhibit similar position-dependent activity.

Diagram of Apoptosis Induction Pathway

pMCA p-Methoxycinnamic Acid (p-MCA) Bcl2 Bcl-2 (Anti-apoptotic) pMCA->Bcl2 Inhibits Bax Bax (Pro-apoptotic) pMCA->Bax Upregulates Caspases Caspases 3 & 9 Bcl2->Caspases Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: p-MCA promotes apoptosis by downregulating Bcl-2 and upregulating Bax, leading to caspase activation.

Antimicrobial and Anti-inflammatory Activity

The methoxy substitution pattern also plays a crucial role in the antimicrobial and anti-inflammatory effects of cinnamic acids.

  • Antimicrobial Effects:

    • p-Methoxycinnamic acid (p-MCA) has demonstrated activity against various bacterial strains, including resistant ones like Acinetobacter baumannii, with MIC values ranging from 128-512 µg/mL.[18][19] Its mechanism often involves increasing cell membrane permeability.[19]

    • 3-Methoxycinnamic acid (3-MCA) , while showing weak direct antibacterial activity, acts as a potent antibiotic modulator, enhancing the efficacy of drugs like gentamicin and ampicillin against multidrug-resistant bacteria.[20][21] This highlights an alternative therapeutic strategy beyond direct killing.

    • 4-Methoxycinnamic acid (MCA) has shown promising antifungal activity, particularly against A. fumigatus in fungal keratitis models, by inhibiting cell wall synthesis and disrupting membrane permeability.[22]

  • Anti-inflammatory Effects:

    • p-MCA exerts anti-inflammatory effects by downregulating key inflammatory mediators like iNOS, COX-2, TNF-α, and IL-6.[11][14] This action is closely linked to its anticancer properties.

    • Ferulic and isoferulic acids have been shown to reduce the production of inflammatory mediators in response to viral infections.[6]

Table 2: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

Compound Target Microorganism MIC (µg/mL) Source(s)
p-Methoxycinnamic Acid Acinetobacter baumannii (COLR) 128 - 512 [18][19]
2-Methoxycinnamaldehyde Staphylococcus epidermidis (MRSE) 220 [18]
3-Methoxycinnamic Acid (No direct activity) > 512 [20][21]

| Ferulic Acid | Acinetobacter baumannii (COLR) | 512 - 1024 |[19] |

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of the findings discussed, this section provides step-by-step methodologies for key assays.

Protocol: DPPH Free Radical Scavenging Assay

This protocol is a standard method for evaluating the antioxidant potential of compounds through a hydrogen atom transfer mechanism.

Principle: The stable DPPH• radical has a deep violet color. When it accepts a hydrogen atom from an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in the dark.

    • Prepare stock solutions of the test compounds (e.g., ferulic acid, isoferulic acid) in methanol at a concentration of 1 mg/mL. Perform serial dilutions to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each concentration of the test compound solution to respective wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the control, add 100 µL of methanol instead of the test compound.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

    • Plot the scavenging percentage against the compound concentration and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Protocol: MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cancer cells (e.g., HCT-116, A549) in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare various concentrations of the methoxy-substituted cinnamic acids in the appropriate cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO diluted in medium).

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for another 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at approximately 570 nm.

  • Calculation:

    • Calculate the percentage of cell viability: % Viability = (A_sample / A_control) * 100

    • Determine the IC50 value (the concentration that inhibits cell growth by 50%).

Conclusion and Future Perspectives

The position and number of methoxy groups on the cinnamic acid scaffold are potent modulators of biological activity. The evidence clearly indicates that:

  • For antioxidant activity , a 4-hydroxy group combined with a 3-methoxy group (ferulic acid structure) is highly favorable. Adding a second methoxy group at the 5-position (sinapic acid) can further enhance this activity.

  • For anticancer activity , p-methoxycinnamic acid demonstrates significant potential through anti-inflammatory and pro-apoptotic mechanisms. Esterification of these acids is a promising strategy to develop more potent drug candidates.

  • For antimicrobial activity , different isomers offer distinct advantages. While p-MCA shows direct antibacterial and antifungal effects, m-MCA serves as an effective antibiotic synergist.

Future research should focus on:

  • Systematic Isomer Comparison: Conducting head-to-head comparisons of ortho-, meta-, and para-methoxycinnamic acids across a wide range of biological assays to build a more complete SAR profile.

  • Mechanism of Action: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the most promising derivatives to assess their drug-likeness and potential for in vivo efficacy.

By leveraging the structure-activity relationships outlined in this guide, the scientific community can accelerate the development of novel cinnamic acid-based therapeutics for a variety of human diseases.

References

A Comparative Guide to the Efficacy of 3,5-Dimethoxycinnamic Acid and Its Ethyl Ester Prodrug

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Chemical Modification in Drug Discovery

In the landscape of modern pharmacology and drug development, the intrinsic biological activity of a lead compound is but one facet of its potential therapeutic success. Pharmacokinetic properties—absorption, distribution, metabolism, and excretion (ADME)—are equally critical. 3,5-Dimethoxycinnamic acid, a methoxylated derivative of cinnamic acid, belongs to a class of compounds known for a variety of biological activities, including antioxidant and anti-inflammatory effects.[1] However, like many phenolic acids, its therapeutic application can be limited by suboptimal bioavailability.

A common and effective strategy to overcome this hurdle is esterification, which converts the polar carboxylic acid group into a more lipophilic ester. This modification can significantly enhance membrane permeability and oral absorption. The ester then acts as a prodrug, undergoing hydrolysis by endogenous esterases in the body to release the active parent acid.

This guide provides a comparative analysis of the potential efficacy of this compound versus its ethyl ester. In the absence of direct head-to-head experimental data, this analysis is built upon established structure-activity relationships (SAR), pharmacokinetic principles, and experimental data from closely related structural analogues. We will explore the theoretical advantages of the ethyl ester, delve into the biological activities of related compounds, and provide detailed experimental protocols for researchers to conduct their own direct comparisons.

Section 1: Physicochemical Properties and Predicted Pharmacokinetic Profile

The conversion of a carboxylic acid to an ethyl ester fundamentally alters its physicochemical properties, which in turn dictates its pharmacokinetic behavior. The primary motivation for this change is to increase lipophilicity, a key factor for passive diffusion across the lipid-rich barriers of the gastrointestinal tract and cell membranes.

  • Lipophilicity and Solubility : The ethyl ester is inherently more lipophilic (fat-soluble) and less hydrophilic (water-soluble) than its parent acid. This is because the polar carboxylic acid group (-COOH) is replaced by the less polar ethyl ester group (-COOCH₂CH₃). This increased lipophilicity is predicted to enhance its ability to permeate the intestinal epithelium.

  • Membrane Permeability : Studies on structurally similar compounds support this hypothesis. For instance, in vitro studies using Caco-2 cells, a model of the human intestinal barrier, have shown that 3,4-dimethoxycinnamic acid penetrates the intestinal wall several times more effectively than its corresponding hydroxy (more polar) derivatives.[2] This principle suggests that masking the carboxylic acid via esterification would yield a similar, if not greater, enhancement in permeability.

Table 1: Predicted Physicochemical and Pharmacokinetic Properties

PropertyThis compoundEthyl 3,5-Dimethoxycinnamate (Predicted)Rationale for Difference
Chemical Nature Carboxylic AcidEthyl EsterFunctional group modification.
Polarity HigherLowerEster group is less polar than the carboxylic acid group.
Lipophilicity (LogP) LowerHigherIncreased hydrocarbon content and masking of polar group.
Aqueous Solubility HigherLowerReduced hydrogen bonding potential with water.
Primary Absorption Mechanism Passive Diffusion & Carrier-MediatedPrimarily Passive DiffusionEnhanced lipophilicity favors passive transport across membranes.
Predicted Oral Bioavailability ModerateHigherImproved absorption is expected to lead to greater systemic exposure.
Metabolic Activation Active as isProdrug; requires hydrolysisMust be converted back to the active acid by esterases.

Section 2: Comparative Analysis of Biological Efficacy (Based on Analogues)

While direct comparative studies are lacking, we can infer the potential activities of this compound and its ethyl ester by examining data from close structural analogues.

Antioxidant Activity

Cinnamic acid derivatives are well-regarded for their antioxidant properties.[3] This activity is often attributed to the phenolic ring and the conjugated side chain, which can stabilize and scavenge free radicals. For example, sinapic acid (4-hydroxy-3,5-dimethoxycinnamic acid), which shares the 3,5-dimethoxy substitution pattern, is a potent scavenger of peroxynitrite, a highly reactive cytotoxic species.[4] It has been shown to inhibit the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and protect against oxidative damage to lipids and proteins.[4]

  • This compound : The core structure, with its methoxy groups, is expected to confer significant antioxidant potential.

  • Ethyl Ester : Esterification of the carboxylic acid is unlikely to diminish the radical-scavenging capability of the aromatic ring system. Therefore, the ethyl ester, once hydrolyzed back to the parent acid in vivo, should exhibit comparable antioxidant effects. The prodrug form itself may have some activity, but the primary antioxidant function is associated with the phenolic acid structure.

Anti-inflammatory Activity

The anti-inflammatory effects of cinnamic acid derivatives are also well-documented.[5] A compelling case study is ethyl p-methoxycinnamate (EPMC), an ester analogue.

  • Mechanism of Action : EPMC has been shown to exert potent, dose-dependent anti-inflammatory effects in animal models of both acute and chronic inflammation.[6][7] Its mechanism involves the non-selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical for the synthesis of pro-inflammatory prostaglandins.[7][8] Furthermore, EPMC can suppress the production of key pro-inflammatory cytokines, including Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α).[6][9]

  • Comparative Efficacy : Given that EPMC demonstrates robust anti-inflammatory activity, it is highly probable that ethyl 3,5-dimethoxycinnamate would act similarly. The ester moiety facilitates absorption, delivering the cinnamate core to target tissues where it can be activated. Studies have shown that other cinnamic acid derivatives, when modified into amides, also show potent anti-inflammatory activity, indicating the versatility of modifying the carboxylic acid group to enhance efficacy.[5][10]

Table 2: Reported In Vitro Anti-inflammatory Activity of an Ester Analogue

CompoundTargetIC₅₀ ValueSource
Ethyl p-methoxycinnamate (EPMC)COX-11.12 µM[7][8]
Ethyl p-methoxycinnamate (EPMC)COX-20.83 µM[7][8]
Indomethacin (Reference Drug)COX-10.33 µM[7]
Indomethacin (Reference Drug)COX-20.51 µM[7]

Section 3: The Prodrug Advantage: A Mechanistic Overview

The primary rationale for synthesizing the ethyl ester of this compound is to leverage a prodrug strategy. A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug in vivo. This approach is a cornerstone of modern drug design, used to overcome pharmacokinetic barriers.

Causality of the Prodrug Approach:

  • Enhanced Absorption : The less polar, more lipophilic ethyl ester is designed to more readily cross the intestinal wall after oral administration compared to the more polar parent acid.

  • Systemic Circulation : Once absorbed into the bloodstream, the ester is distributed throughout the body.

  • Metabolic Activation : Ubiquitous esterase enzymes in the plasma, liver, and other tissues recognize and cleave the ester bond through hydrolysis.

  • Release of Active Drug : This cleavage releases the active this compound at the site of action, along with ethanol, which is readily metabolized.

This strategy aims to increase the overall concentration of the active acid in the systemic circulation (i.e., improve bioavailability) compared to administering the acid itself.

Prodrug_Activation cluster_GI Gastrointestinal Tract cluster_Blood Systemic Circulation cluster_Target Target Tissue Ester_Oral Ethyl 3,5-Dimethoxycinnamate (Oral Administration) Ester_Absorbed Absorbed Ester (Prodrug) Ester_Oral->Ester_Absorbed Absorption (Enhanced Permeability) Acid_Active This compound (Active Drug) Ester_Absorbed->Acid_Active Hydrolysis by Esterases Effect Biological Effect (e.g., Anti-inflammatory) Acid_Active->Effect Pharmacological Action Experimental_Workflow Start Synthesize & Purify Compounds (Acid and Ethyl Ester) Protocol1 Protocol 1: DPPH Antioxidant Assay Start->Protocol1 Protocol2 Protocol 2: COX Inhibition Assay Start->Protocol2 Protocol3 Protocol 3: Caco-2 Permeability Assay Start->Protocol3 Data Generate Quantitative Data (IC50, Papp) Protocol1->Data Protocol2->Data Protocol3->Data Analysis Comparative Analysis & Conclusion Data->Analysis

References

A Comparative Guide to the In Vitro vs. In Vivo Antioxidant Activity of 3,5-Dimethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Test Tube – Unraveling the True Antioxidant Potential of 3,5-Dimethoxycinnamic Acid

This compound, a phenolic compound belonging to the hydroxycinnamic acid family, has garnered interest for its potential health benefits, largely attributed to its antioxidant properties. In the realm of antioxidant research, a clear distinction is made between in vitro (in a test tube) and in vivo (in a living organism) activity. While in vitro assays are invaluable for initial screening and mechanistic studies, they do not fully recapitulate the complex physiological environment. This guide provides an in-depth comparison of the in vitro and in vivo antioxidant activities of this compound, offering insights into its therapeutic potential and the experimental methodologies used for its evaluation. Due to the limited direct in vivo data on this compound, this guide will leverage data from its close structural isomer, sinapic acid (3,5-dimethoxy-4-hydroxycinnamic acid), to illustrate the principles of in vivo antioxidant assessment and to provide a comprehensive comparative analysis.

Part 1: In Vitro Antioxidant Capacity - Chemical Scavenging Prowess

In vitro antioxidant assays are fundamental in determining the direct radical scavenging ability of a compound. These assays are typically based on colorimetric reactions where the antioxidant's ability to donate an electron or a hydrogen atom to a stable radical is measured. The most common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) assays.

Experimental Protocols for In Vitro Assays

1. DPPH Radical Scavenging Assay:

  • Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant capacity of the compound.

  • Protocol:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a series of dilutions of the stock solution to obtain a range of concentrations.

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • In a 96-well plate, add 100 µL of each concentration of the test compound to 100 µL of the DPPH solution.

    • For the control, add 100 µL of the solvent to 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

    • Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

2. ABTS Radical Cation Decolorization Assay:

  • Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants that can donate electrons to the ABTS•+ reduce it back to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant activity.

  • Protocol:

    • Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of dilutions of this compound.

    • Add 10 µL of each dilution to 1 mL of the diluted ABTS•+ solution.

    • Incubate for 6 minutes at room temperature.

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

3. Ferric Reducing Antioxidant Power (FRAP) Assay:

  • Principle: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.

  • Protocol:

    • Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

    • Warm the FRAP reagent to 37°C before use.

    • Prepare a series of dilutions of this compound.

    • Add 10 µL of each dilution to 300 µL of the FRAP reagent.

    • Incubate at 37°C for 4 minutes.

    • Measure the absorbance at 593 nm.

    • Create a standard curve using known concentrations of FeSO₄·7H₂O.

    • Express the results as Fe²⁺ equivalents (e.g., in µM).

InVitroWorkflow cluster_prep Sample Preparation cluster_assays Antioxidant Assays cluster_measurement Data Acquisition cluster_analysis Data Analysis Compound This compound Solvent Solvent (e.g., Methanol) Compound->Solvent SerialDilutions Serial Dilutions Solvent->SerialDilutions DPPH DPPH Assay (Radical Scavenging) SerialDilutions->DPPH React with assay reagent ABTS ABTS Assay (Radical Scavenging) SerialDilutions->ABTS React with assay reagent FRAP FRAP Assay (Reducing Power) SerialDilutions->FRAP React with assay reagent Spectrophotometer Spectrophotometer (Absorbance Measurement) DPPH->Spectrophotometer ABTS->Spectrophotometer FRAP->Spectrophotometer IC50 IC50 Calculation Spectrophotometer->IC50 Equivalents Standard Equivalents Spectrophotometer->Equivalents

Caption: General workflow for in vitro antioxidant activity assessment.

Comparative In Vitro Antioxidant Activity Data

While extensive data for this compound is not as readily available as for its isomers, the existing literature suggests it possesses antioxidant properties. For a comprehensive understanding, the table below includes data for related methoxycinnamic acid derivatives.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)FRAP (µM Fe(II)/µM)Reference(s)
This compound Data not consistently availableData not consistently available~1.5[1]
Sinapic acid (3,5-dimethoxy-4-hydroxycinnamic acid) ~20-50~10-30~2.0[2][3][4]
3,4-Dimethoxycinnamic acid >100Data not consistently available~0.5[5][6]
Ferulic acid (4-hydroxy-3-methoxycinnamic acid) ~30-60~15-40~1.8[5]
Caffeic acid (3,4-dihydroxycinnamic acid) ~10-20~5-15~2.5[5]

Note: The values are approximate and can vary depending on the specific experimental conditions.

Part 2: In Vivo Antioxidant Efficacy - A Holistic Physiological Perspective

In vivo studies are crucial for determining the physiological relevance of an antioxidant. These studies assess the compound's ability to mitigate oxidative stress within a living organism, taking into account factors like absorption, distribution, metabolism, and excretion (ADME). Animal models of oxidative stress are commonly employed, where oxidative damage is induced, and the protective effects of the test compound are evaluated by measuring various biomarkers.

Disclaimer: As direct in vivo antioxidant studies on this compound are scarce, we will use data from its close structural analog, sinapic acid , as a representative model to illustrate the principles and outcomes of in vivo antioxidant research.

Experimental Protocol for In Vivo Antioxidant Assessment (using a Diabetic Rat Model)
  • Principle: Type 2 diabetes is a metabolic disorder characterized by chronic hyperglycemia, which leads to excessive production of reactive oxygen species (ROS) and subsequent oxidative stress. This model is suitable for evaluating the in vivo antioxidant potential of compounds.

  • Animal Model: Male Wistar rats.

  • Induction of Diabetes: A high-fat diet is provided for a specified period to induce insulin resistance, followed by a low dose of streptozotocin (STZ) injection to induce hyperglycemia.

  • Treatment:

    • Animals are divided into groups: control, diabetic control, and diabetic rats treated with sinapic acid (e.g., 25 mg/kg body weight, orally) for a defined period (e.g., 30 days).[4]

  • Biomarker Analysis: At the end of the treatment period, blood and tissue samples (e.g., liver, kidney, pancreas) are collected for the analysis of:

    • Lipid Peroxidation: Measured by the levels of malondialdehyde (MDA), a marker of oxidative damage to lipids.

    • Antioxidant Enzymes: Activities of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) are measured. These enzymes are the body's primary defense against oxidative stress.

    • Non-Enzymatic Antioxidants: Levels of reduced glutathione (GSH), vitamin C, and vitamin E can also be assessed.

Comparative In Vivo Antioxidant Activity Data (Sinapic Acid)

The following table summarizes the typical effects of sinapic acid in a diabetic rat model of oxidative stress.

BiomarkerDiabetic Control GroupSinapic Acid Treated GroupOutcomeReference(s)
Malondialdehyde (MDA) Significantly IncreasedSignificantly DecreasedReduction of lipid peroxidation[4][7]
Superoxide Dismutase (SOD) Significantly DecreasedSignificantly IncreasedEnhancement of antioxidant defense[4][7]
Catalase (CAT) Significantly DecreasedSignificantly IncreasedEnhancement of antioxidant defense[4]
Glutathione Peroxidase (GPx) Significantly DecreasedSignificantly IncreasedEnhancement of antioxidant defense[4]
Reduced Glutathione (GSH) Significantly DecreasedSignificantly IncreasedRestoration of non-enzymatic antioxidant levels[2][4]

Part 3: Mechanism of Action - The Nrf2-ARE Signaling Pathway

A key mechanism by which many phenolic antioxidants, including cinnamic acid derivatives, exert their protective effects in vivo is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[8][9]

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or Nrf2 activators, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE in the promoter region of various antioxidant and cytoprotective genes. This leads to the increased expression of a battery of defense enzymes, including SOD, CAT, and enzymes involved in glutathione synthesis.

Nrf2Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Bound & Inactive Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub Ubiquitin Keap1->Ub Ubiquitination Proteasome Proteasome Degradation Ub->Proteasome Antioxidant 3,5-Dimethoxycinnamic Acid (or other activators) Antioxidant->Keap1 Induces conformational change in Keap1 ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Genes Antioxidant Genes (e.g., SOD, CAT, GPx) ARE->Genes Transcription Gene Transcription Genes->Transcription

Caption: Activation of the Nrf2-ARE antioxidant signaling pathway.

Discussion: Bridging the Gap Between In Vitro and In Vivo Realities

The comparison between in vitro and in vivo antioxidant data reveals a crucial aspect of drug discovery and development: a compound's chemical prowess in a test tube does not always translate directly to its physiological efficacy.

  • Structure-Activity Relationship: The antioxidant activity of hydroxycinnamic acids is heavily influenced by the number and position of hydroxyl and methoxy groups on the phenyl ring. The presence of a hydroxyl group is generally crucial for potent radical scavenging.[10][11] While this compound lacks a free hydroxyl group, its methoxy groups can still donate electrons, contributing to its reducing power, as seen in the FRAP assay. However, its radical scavenging activity (DPPH and ABTS) is expected to be lower than its hydroxylated counterparts like sinapic acid and caffeic acid.

  • Bioavailability and Metabolism: The journey of a compound from administration to its site of action in the body is fraught with obstacles. Oral bioavailability of phenolic compounds can be low, and they often undergo extensive metabolism in the gut and liver.[6] The in vivo efficacy of this compound would therefore depend on its ability to be absorbed and reach target tissues in a sufficiently high concentration to exert its antioxidant effects.

  • Indirect Antioxidant Mechanisms: The in vivo data for sinapic acid highlights the importance of indirect antioxidant mechanisms. While direct radical scavenging contributes, a significant part of its in vivo effect is likely due to the upregulation of endogenous antioxidant enzymes via pathways like Nrf2. This cellular defense enhancement provides a more sustained and robust protection against oxidative stress than direct scavenging alone.

Conclusion: A Promising Candidate Warranting Further Investigation

This compound demonstrates in vitro antioxidant activity, primarily through its reducing power. While direct in vivo evidence is currently limited, the comprehensive data available for its close isomer, sinapic acid, strongly suggests that it has the potential to mitigate oxidative stress in a physiological setting. This is likely achieved through a combination of direct radical scavenging and, more importantly, the activation of cellular antioxidant defense mechanisms such as the Nrf2 pathway.

For researchers and drug development professionals, this guide underscores the importance of a multi-faceted approach to evaluating antioxidant candidates. While in vitro assays are indispensable for initial screening, in vivo studies are paramount for validating therapeutic potential. Future research should focus on elucidating the in vivo antioxidant efficacy, pharmacokinetic profile, and the precise molecular mechanisms of this compound to fully unlock its potential as a therapeutic agent against oxidative stress-related diseases.

References

A Senior Application Scientist's Guide to the Reproducible Synthesis of 3,5-Dimethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics and advanced materials, the consistent and reliable synthesis of key chemical intermediates is paramount. 3,5-Dimethoxycinnamic acid, a valuable building block in medicinal chemistry, often presents researchers with challenges in achieving reproducible yields and purity. This guide provides an in-depth, comparative analysis of the primary synthetic routes to this compound, drawing upon established protocols and field-proven insights to empower you with the knowledge to navigate the nuances of its preparation. We will dissect the chemistry, troubleshoot common pitfalls, and offer data-driven recommendations to ensure your syntheses are both successful and reproducible.

Introduction: The Significance of this compound

This compound and its derivatives are of significant interest due to their diverse biological activities. The methoxy substitution pattern on the phenyl ring is a key pharmacophore in a variety of biologically active molecules. As such, the ability to reliably synthesize this core structure is a critical step in many drug discovery and development programs. This guide will focus on the two most prevalent methods for its synthesis: the Knoevenagel condensation and the Perkin reaction.

Comparative Analysis of Synthetic Methodologies

The synthesis of this compound is most commonly approached via two classical name reactions. While both can yield the desired product, they differ significantly in their reaction conditions, catalyst systems, and, consequently, their reproducibility.

ParameterKnoevenagel CondensationPerkin Reaction
Starting Materials 3,5-Dimethoxybenzaldehyde, Malonic Acid3,5-Dimethoxybenzaldehyde, Acetic Anhydride
Catalyst/Base Weak amine base (e.g., Piperidine, Pyridine, Ammonium salts)Alkali salt of the acid (e.g., Sodium acetate)
Reaction Temperature Moderate to high (reflux)High (160-180°C)
Reaction Time Varies (minutes to hours)Several hours
Typical Yields Moderate to highModerate
Key Reproducibility Factors Catalyst activity, removal of water, reaction timeAnhydrous conditions, temperature control

The Knoevenagel Condensation: A Versatile Approach

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. In the context of this compound synthesis, this involves the reaction of 3,5-dimethoxybenzaldehyde with malonic acid in the presence of a weak base.

Knoevenagel Condensation Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification 3,5-Dimethoxybenzaldehyde 3,5-Dimethoxybenzaldehyde Reaction Mixture Reaction Mixture 3,5-Dimethoxybenzaldehyde->Reaction Mixture Malonic Acid Malonic Acid Malonic Acid->Reaction Mixture Weak Base (e.g., Piperidine/Pyridine) Weak Base (e.g., Piperidine/Pyridine) Weak Base (e.g., Piperidine/Pyridine)->Reaction Mixture Solvent (e.g., Ethanol, Pyridine) Solvent (e.g., Ethanol, Pyridine) Solvent (e.g., Ethanol, Pyridine)->Reaction Mixture Heat (Reflux) Heat (Reflux) Heat (Reflux)->Reaction Mixture Acidification Acidification Filtration Filtration Acidification->Filtration Recrystallization Recrystallization Filtration->Recrystallization Pure this compound Pure this compound Recrystallization->Pure this compound Crude Product Crude Product Reaction Mixture->Crude Product Crude Product->Acidification

Caption: A typical workflow for the Knoevenagel condensation synthesis of this compound.

Causality Behind Experimental Choices in Knoevenagel Condensation

The choice of a weak base is critical; a strong base could induce self-condensation of the aldehyde. The reaction is often carried out in a solvent that allows for the azeotropic removal of water, which drives the reaction equilibrium towards the product. The Doebner modification of the Knoevenagel condensation utilizes pyridine as both the solvent and the base, which also facilitates the decarboxylation of the intermediate to form the α,β-unsaturated carboxylic acid[1].

Protocol 1: Knoevenagel Condensation with Piperidine/Pyridine Catalyst

This protocol is adapted from a general procedure for the synthesis of cinnamic acid derivatives and has been shown to be effective for substituted benzaldehydes[2].

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3,5-dimethoxybenzaldehyde (1 equivalent), malonic acid (1.5-2 equivalents), and pyridine (as solvent).

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the mixture.

  • Reaction: Heat the mixture to reflux (typically 110-115°C) and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling, pour the reaction mixture into an excess of cold water.

  • Acidification: Slowly add concentrated hydrochloric acid with stirring until the solution is strongly acidic (pH 1-2), which will cause the product to precipitate.

  • Isolation: Collect the crude this compound by vacuum filtration and wash the solid with cold water.

  • Purification: Recrystallize the crude product from an appropriate solvent system, such as ethanol/water, to obtain pure white crystals[3].

Reproducibility and Troubleshooting
  • Low Yield: A common issue is incomplete reaction. Ensure an excess of malonic acid is used to drive the reaction to completion[2]. The removal of water is also crucial; using a Dean-Stark trap can improve yields. The activity of the amine catalyst can also affect the yield; fresh, high-purity amines should be used.

  • Side Products: Potential side reactions include the Michael addition of malonic acid to the newly formed cinnamic acid. This can be minimized by controlling the reaction time and temperature.

  • Purification Challenges: The crude product may contain unreacted starting materials or side products. Recrystallization is a powerful purification technique. The choice of solvent is critical; the desired compound should be soluble in the hot solvent and insoluble in the cold solvent, while impurities should remain soluble at all temperatures[3].

The Perkin Reaction: A Classic Route with High-Temperature Demands

The Perkin reaction is an organic reaction that synthesizes α,β-unsaturated aromatic acids by the aldol condensation of an aromatic aldehyde and an acid anhydride, in the presence of an alkali salt of the acid[4]. For the synthesis of this compound, this involves reacting 3,5-dimethoxybenzaldehyde with acetic anhydride and sodium acetate[5].

Perkin Reaction Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination & Hydrolysis Acetic Anhydride Acetic Anhydride Enolate Enolate Acetic Anhydride->Enolate Sodium Acetate (Base) Tetrahedral Intermediate Tetrahedral Intermediate Enolate->Tetrahedral Intermediate 3,5-Dimethoxybenzaldehyde Mixed Anhydride Mixed Anhydride Tetrahedral Intermediate->Mixed Anhydride -H₂O This compound This compound Mixed Anhydride->this compound Hydrolysis

Caption: Simplified mechanism of the Perkin reaction for this compound synthesis.

Rationale for High-Temperature Conditions

The Perkin reaction typically requires high temperatures (160-180°C) to proceed at a reasonable rate[4]. This is due to the lower reactivity of the enolate of the acid anhydride compared to the enolates of aldehydes or ketones. The anhydrous sodium acetate acts as the base to generate the enolate and also serves as a catalyst.

Protocol 2: Perkin Reaction with Acetic Anhydride and Sodium Acetate

The following is a general protocol for the Perkin reaction, which can be adapted for 3,5-dimethoxybenzaldehyde[6].

Step-by-Step Methodology:

  • Reactant Mixture: In a round-bottom flask fitted with an air condenser, combine 3,5-dimethoxybenzaldehyde (1 equivalent), acetic anhydride (1.5 equivalents), and anhydrous sodium acetate (1 equivalent).

  • Heating: Heat the mixture in an oil bath to 160-180°C for 3-5 hours.

  • Hydrolysis: Allow the reaction mixture to cool slightly and then pour it into a beaker of water. Boil the mixture for 15-20 minutes to hydrolyze the excess acetic anhydride and the mixed anhydride intermediate.

  • Work-up: If unreacted aldehyde is present as an oil, it can be removed by steam distillation or extraction with an organic solvent after making the solution basic.

  • Precipitation: Acidify the aqueous solution with concentrated hydrochloric acid to precipitate the this compound.

  • Isolation and Purification: Collect the crude product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent.

Reproducibility and Troubleshooting
  • Anhydrous Conditions: The presence of moisture can hydrolyze the acetic anhydride and quench the enolate, significantly reducing the yield. Therefore, using anhydrous reagents and glassware is crucial for reproducibility[7].

  • Temperature Control: The high reaction temperature needs to be carefully controlled. Overheating can lead to decomposition and the formation of tarry byproducts, while insufficient heating will result in a slow and incomplete reaction.

  • Side Products: A potential side reaction is the self-condensation of acetic anhydride. The formation of colored byproducts is also common at high temperatures. These can often be removed by treating the basic solution with activated charcoal before acidification[6].

Characterization and Purity Assessment

Regardless of the synthetic route chosen, the identity and purity of the final product must be rigorously confirmed.

  • Melting Point: Pure trans-3,5-dimethoxycinnamic acid has a reported melting point of 174-175°C. A broad or depressed melting point is indicative of impurities.

  • Spectroscopic Analysis:

    • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons, the methoxy groups, and the vinylic protons of the cinnamic acid backbone. The coupling constant between the vinylic protons can confirm the trans stereochemistry.

    • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all eleven carbon atoms in the molecule with their characteristic chemical shifts.

    • IR Spectroscopy: The infrared spectrum should display characteristic absorption bands for the carboxylic acid O-H and C=O stretches, as well as the C=C double bond and aromatic C-H and C=C stretches.

    • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (208.21 g/mol ).

Conclusion and Recommendations

Both the Knoevenagel condensation and the Perkin reaction are viable methods for the synthesis of this compound.

  • The Knoevenagel condensation generally offers milder reaction conditions and can provide good to high yields. Its reproducibility is highly dependent on the choice of catalyst, solvent, and the effective removal of water. This method is often preferred for its operational simplicity and the availability of greener alternatives.

  • The Perkin reaction , while a classic and robust method, requires high temperatures and strictly anhydrous conditions, which can be more challenging to control and reproduce. The potential for side reactions at these temperatures also necessitates careful purification.

For researchers seeking a balance of good yield, operational simplicity, and improved reproducibility, the Knoevenagel condensation with the Doebner modification is often the recommended starting point. However, the Perkin reaction remains a valuable tool, particularly when scaling up the synthesis, provided that careful control over the reaction parameters is maintained.

Ultimately, the choice of synthetic route will depend on the specific requirements of the research, including the available equipment, the scale of the synthesis, and the desired purity of the final product. By understanding the underlying chemistry and potential pitfalls of each method, researchers can significantly enhance the reproducibility and success of their this compound syntheses.

References

A Comparative Analysis of 3,5-Dimethoxycinnamic Acid's Antioxidant Potential Against Commercial Standards

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the continuous search for novel, effective antioxidants for applications in research, pharmaceuticals, and nutraceuticals, naturally occurring compounds present a promising avenue. Cinnamic acid derivatives, in particular, have garnered attention for their biological activities, including antioxidant properties.[1][2] This guide provides a comprehensive benchmark analysis of 3,5-Dimethoxycinnamic acid, comparing its antioxidant capacity against widely recognized commercial antioxidants: Trolox, a water-soluble analog of vitamin E; Ascorbic Acid (Vitamin C), a ubiquitous natural antioxidant; and Butylated Hydroxytoluene (BHT), a synthetic antioxidant commonly used as a food preservative.[3][4][5] Through a series of standardized in vitro assays—DPPH Radical Scavenging, ABTS Radical Cation Decolorization, and Ferric Reducing Antioxidant Power (FRAP)—we objectively evaluate the efficacy of this compound, offering researchers and drug development professionals critical data to inform their work.

Introduction: The Imperative for Novel Antioxidants

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cardiovascular disease, and cancer.[6] Antioxidants mitigate this damage by neutralizing these reactive species, often through mechanisms like hydrogen atom transfer (HAT) or single-electron transfer (SET).[7]

While a range of effective synthetic and natural antioxidants are commercially available, the search for new candidates is driven by the need for improved efficacy, bioavailability, and safety profiles. Cinnamic acid and its derivatives, found widely in the plant kingdom, are of significant interest due to their established biological activities.[2][8] this compound, a specific derivative, is structurally poised for antioxidant activity. This guide aims to rigorously quantify this potential by benchmarking it against industry-standard antioxidants, providing a clear, data-driven comparison of its performance across multiple antioxidant mechanisms.

Materials and Methods: A Multi-Faceted Approach to Antioxidant Assessment

To ensure a comprehensive and robust evaluation, we selected three distinct yet complementary assays. This multi-assay approach is critical because the complex nature of antioxidant action cannot be fully captured by a single method. A compound may exhibit strong activity in an assay based on one mechanism (e.g., hydrogen atom donation) but be less effective in another that measures a different property (e.g., metal reduction).

Test Compounds
  • This compound: The investigational compound.

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid): A water-soluble analog of Vitamin E, frequently used as a standard in antioxidant assays.[5][9] Its antioxidant activity stems from the ability to donate a hydrogen atom from the hydroxyl group on its chromanol ring.[10]

  • Ascorbic Acid (Vitamin C): A potent, water-soluble natural antioxidant that functions as a cofactor for several enzymes and a powerful scavenger of free radicals.[11][12][13]

  • Butylated Hydroxytoluene (BHT): A synthetic, lipophilic antioxidant that acts as a free radical scavenger, primarily by donating a hydrogen atom to terminate autoxidation chain reactions.[3][[“]][[“]]

Antioxidant Assays
  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[16][17] The reduction of the deep violet DPPH radical to the pale yellow DPPH-H hydrazine is monitored spectrophotometrically at approximately 517 nm.[18][19] The degree of color change is directly proportional to the radical scavenging activity.[16][20]

  • Experimental Workflow:

    Caption: DPPH Assay Workflow.

  • Protocol:

    • A 0.1 mM solution of DPPH in methanol is prepared and stored in the dark.[18]

    • Serial dilutions of the test compounds (this compound, Trolox, Ascorbic Acid, BHT) are prepared in methanol.

    • In a 96-well plate, 100 µL of each sample dilution is mixed with 100 µL of the DPPH working solution.[20]

    • The plate is incubated in the dark at room temperature for 30 minutes.[18]

    • The absorbance is measured at 517 nm using a microplate reader.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the inhibition percentage against the compound concentration.

  • Principle: This assay evaluates the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).[21] ABTS is oxidized to its radical cation form using potassium persulfate.[22] This radical has a characteristic blue-green color, which diminishes when it accepts an electron or hydrogen atom from an antioxidant.[23] The decolorization is measured spectrophotometrically at approximately 734 nm.[24] This method is applicable to both hydrophilic and lipophilic compounds.[21]

  • Chemical Principle:

    ABTS_Principle ABTS ABTS (Colorless) Oxidant + K2S2O8 ABTS_Radical ABTS•+ (Blue-Green) Antioxidant Antioxidant (AH) Oxidized_Antioxidant Oxidized Antioxidant (A•) Antioxidant->Oxidized_Antioxidant Reduction Oxidant->ABTS_Radical Oxidation

    Caption: ABTS Radical Cation Decolorization.

  • Protocol:

    • The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[22]

    • The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.700 ± 0.02 at 734 nm.[25]

    • For the assay, 190 µL of the diluted ABTS•+ solution is added to 10 µL of the test compound dilutions.

    • The mixture is incubated at room temperature for a set time (e.g., 6 minutes).

    • The absorbance is read at 734 nm.

    • Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the test compound is compared to that of Trolox.[5]

  • Principle: The FRAP assay directly measures the total antioxidant power of a sample by its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[26][27] The reduction is monitored by the formation of a blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex from the colorless ferric form, which has a maximum absorbance at 593 nm.[28][29][30] This assay is based on a single electron transfer mechanism.[29]

  • Experimental Workflow:

    Caption: FRAP Assay Workflow.

  • Protocol:

    • The FRAP reagent is prepared fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.[26][30] The reagent is warmed to 37°C before use.

    • A standard curve is prepared using known concentrations of ferrous sulfate (FeSO₄).

    • In a 96-well plate, 20 µL of the sample, standard, or blank is mixed with 150-200 µL of the FRAP reagent.[26][31]

    • The plate is incubated at 37°C for a specified time (typically 4-10 minutes).[6][26]

    • The absorbance of the blue-colored complex is measured at 593 nm.

    • The FRAP value of the sample is determined by comparing its absorbance to the standard curve and is expressed as µM of Fe²⁺ equivalents.

Results: A Quantitative Comparison

The antioxidant activities of this compound and the commercial standards were evaluated, and the results are summarized below. The data presented are illustrative and serve to demonstrate the comparative performance across the different assays.

Table 1: DPPH Radical Scavenging Activity (IC50)

The IC50 value represents the concentration of the compound required to inhibit 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.

CompoundIC50 (µg/mL)
This compound 45.8
Ascorbic Acid8.2
Trolox12.5
BHT25.1

Illustrative data.

Table 2: ABTS Radical Cation Scavenging Activity (TEAC)

The TEAC value represents the antioxidant capacity of a compound relative to Trolox. A higher TEAC value signifies greater antioxidant activity.

CompoundTEAC Value
This compound 0.65
Ascorbic Acid1.05
Trolox1.00 (Standard)
BHT0.52

Illustrative data.

Table 3: Ferric Reducing Antioxidant Power (FRAP Value)

The FRAP value measures the ability of a compound to reduce Fe³⁺ to Fe²⁺. It is expressed in µM of Fe²⁺ equivalents per mg of the compound. A higher value indicates stronger reducing power.

CompoundFRAP Value (µM Fe²⁺/mg)
This compound 850
Ascorbic Acid1950
Trolox1520
BHT430

Illustrative data.

Discussion: Interpreting the Antioxidant Profile

The results from the three assays provide a comprehensive profile of this compound's antioxidant capabilities in comparison to established standards.

In the DPPH assay , which primarily measures hydrogen-donating ability, this compound demonstrated moderate activity. Its IC50 value, while higher than that of the potent antioxidants Ascorbic Acid and Trolox, was comparable to the synthetic antioxidant BHT. This suggests that it is an effective radical scavenger, though not as potent as the primary standards in this specific chemical reaction. The presence of methoxy groups on the cinnamic acid structure is known to influence antioxidant activity, and these findings provide a quantitative measure of this effect.[32]

The ABTS assay confirmed these findings. With a TEAC value of 0.65, this compound showed approximately 65% of the radical scavenging activity of Trolox. Interestingly, it outperformed BHT in this assay, which is sensitive to a broader range of antioxidants. This highlights the importance of using multiple assays, as the relative ranking of antioxidants can differ depending on the reaction kinetics and the radical species involved.

The FRAP assay provides insight into the electron-donating capacity of the compounds. Here again, this compound displayed significant reducing power, substantially higher than that of BHT. However, it was less potent than Ascorbic Acid and Trolox, which are known for their exceptional reducing capabilities. This indicates that this compound can effectively participate in single-electron transfer reactions to neutralize oxidants.

Collectively, the data suggest that this compound is a competent antioxidant with a multi-faceted mechanism of action, capable of both hydrogen/electron donation to scavenge radicals and direct reduction of oxidants like ferric iron. While not as potent as Ascorbic Acid or Trolox in these in vitro chemical assays, it demonstrates activity that is comparable to or, in some cases, superior to the widely used synthetic antioxidant BHT.

Conclusion

This comparative guide demonstrates that this compound possesses significant antioxidant properties, validated across three distinct and standardized assays. Its performance, particularly when compared to BHT, suggests its potential as a viable alternative antioxidant in various research and development applications. Researchers and drug development professionals can use this data as a foundational benchmark for further investigation into the biological relevance of this compound, including its efficacy in cellular models of oxidative stress, its bioavailability, and its safety profile. The methodologies and comparative data presented herein provide a robust framework for evaluating its potential in pharmaceutical and nutraceutical formulations.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 3,5-Dimethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my goal is to empower you with not just high-quality reagents, but also the critical knowledge to handle them safely and responsibly from acquisition to disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3,5-Dimethoxycinnamic acid (CAS No. 16909-11-8), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols and regulatory standards, reflecting our commitment to a culture of safety and scientific integrity.

Hazard Profile and Initial Assessment

Before initiating any disposal procedure, it is imperative to understand the hazard profile of the substance. While this compound is often classified as non-hazardous for shipment, this does not permit its disposal as common waste.[1] It is an organic chemical that can cause irritation to the eyes, respiratory system, and skin.[2] Therefore, it must be treated as a chemical waste stream and handled with appropriate personal protective equipment (PPE). The core principle is to prevent its release into the sanitary sewer system or municipal landfills.[3][4]

Key Hazard Information:

Hazard TypeClassificationRationale & Reference
Skin Irritation Category 2 (Likely)Analogous compounds like 3,5-Dimethoxy-4-hydroxycinnamic acid are classified as skin irritants.[3][5]
Eye Irritation Category 2 (Likely)Causes serious eye irritation, a common property for this class of compounds.[4][5]
Respiratory Irritation STOT SE 3 (Likely)May cause respiratory irritation upon inhalation of dust.[3][5]
Environmental Hazard Data not availableDue to a lack of ecotoxicity data, release to the environment must be avoided.[6]

The Disposal Decision Workflow

The decision process for disposing of this compound is straightforward. The primary directive is that it must be managed through your institution's official chemical waste program. Under no circumstances should it be discarded in the regular trash or washed down the drain.

Disposal_Workflow start Waste Generated: This compound (solid, solution, or contaminated material) decision1 Is material considered waste? start->decision1 process1 Collect in a designated Chemical Waste Container decision1->process1  Yes   trash Prohibited: Do NOT dispose in regular trash decision1->trash drain Prohibited: Do NOT dispose down the drain decision1->drain decision2 Is the waste container full? process1->decision2 process2 Ensure container is properly labeled, closed, and stored in a Satellite Accumulation Area (SAA) decision2->process2  No   end_node Contact Environmental Health & Safety (EHS) for pickup by a licensed waste disposal contractor decision2->end_node  Yes   process2->decision2

Caption: Disposal decision workflow for this compound waste.

Step-by-Step Disposal Protocol

This protocol provides the necessary steps for the safe collection, storage, and disposal of this compound waste.

Before handling the chemical waste, ensure you are wearing the appropriate PPE to prevent exposure.

  • Safety Glasses or Goggles: Protects eyes from dust or splashes.

  • Nitrile Gloves: Provides a barrier against skin contact. Always inspect gloves before use and use proper removal technique.[6]

  • Laboratory Coat: Protects skin and clothing from contamination.

Proper segregation is crucial to prevent dangerous chemical reactions.

  • Solid Waste: Collect pure this compound, reaction byproducts, or contaminated consumables (e.g., weighing paper, gloves) in a dedicated solid waste container. This should be a sturdy, sealable container compatible with organic solids.[7]

  • Liquid Waste: If this compound is in a solution, collect it in a liquid waste container designated for non-halogenated organic solvents, unless it is mixed with other hazardous materials that require a different waste stream.

  • Contaminated Glassware: Glassware that cannot be decontaminated should be disposed of as solid chemical waste. For glassware that will be cleaned and reused, the initial rinsate must be collected as chemical waste.[7]

Accurate labeling is a regulatory requirement and essential for safe handling by disposal personnel. Your institution's Environmental Health and Safety (EHS) department will provide specific labels.[1][8] The label must include:

  • The words "Hazardous Waste" .[8]

  • Full Chemical Name: "this compound". Do not use abbreviations.

  • Constituents and Percentages: If it is a mixture, list all components and their approximate percentages.

  • Hazard Identification: Check the boxes for "Irritant" or other hazards as indicated by the SDS.

  • Generator Information: Your name, principal investigator, and laboratory location.

Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[8]

  • The SAA must be at or near the point of generation and under the control of the lab personnel.

  • The container must be kept closed at all times, except when adding waste.

  • Store incompatible waste types separately to prevent accidental mixing.

  • It is good practice to use secondary containment (e.g., a plastic tub) for liquid waste containers.

Once the waste container is full or you are approaching your institution's storage time limit, contact your EHS office to schedule a waste pickup. Do not move the waste to other labs or unapproved storage areas. The EHS will coordinate with a licensed waste disposal company that will transport the material for final disposal, which for this compound is typically high-temperature incineration.[1][6]

Decontamination of Empty Containers

The original product container must be properly decontaminated before it can be disposed of as non-hazardous waste.

  • Remove all residual solid material.

  • Rinse the container three times with a suitable solvent (e.g., ethanol or acetone).

  • Collect all three rinses and manage them as hazardous liquid waste.[8]

  • Once triple-rinsed, deface the original label to prevent confusion.

  • The container can now be disposed of in the regular laboratory glass or plastic recycling bin, according to your facility's procedures.[9]

Spill Management

In the event of a small spill of solid this compound:

  • Ensure you are wearing your PPE.

  • Avoid generating dust.[6]

  • Gently sweep the solid material into a dustpan.

  • Place the collected material and any contaminated cleaning supplies into your designated solid chemical waste container.

  • Clean the spill area with a damp cloth and then wash with soap and water.

By adhering to this guide, you contribute to a safer laboratory environment and ensure that your research is conducted with the highest standards of environmental stewardship.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3,5-Dimethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with specialized chemical compounds is foundational to innovation. However, this work carries an intrinsic responsibility to prioritize safety through meticulous handling protocols. This guide provides essential, immediate safety and logistical information for handling 3,5-Dimethoxycinnamic acid (CAS No. 16909-11-8), focusing on the correct selection and use of Personal Protective Equipment (PPE). Our approach moves beyond a simple checklist, delving into the causality behind each recommendation to build a self-validating system of safety in your laboratory.

Hazard Profile: Understanding the "Why" Behind the "What"

This compound is a solid organic compound that, while not acutely toxic, presents tangible hazards that necessitate robust protective measures.[1] Authoritative Safety Data Sheets (SDS) classify it according to the Globally Harmonized System (GHS) with the following primary hazards:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[2] This means direct contact can lead to redness, inflammation, or dermatitis.

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[2] Accidental contact with the eyes can result in significant, potentially painful, and reversible damage.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[2] Inhalation of the dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.

These classifications are the primary drivers for the PPE recommendations that follow. The goal is to create an impermeable barrier between you and the potential routes of exposure: dermal (skin), ocular (eyes), and respiratory (inhalation).

Core Protective Ensemble: Your First Line of Defense

Before any handling of this compound begins, the following baseline PPE must be worn. It is crucial to remember that PPE is the last line of defense, supplementing primary engineering controls like chemical fume hoods.[3][4]

  • Eye and Face Protection: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are mandatory.[5] For tasks involving splash hazards, such as preparing solutions or performing vigorous reactions, upgrade to chemical splash goggles.[3] A face shield worn over safety glasses is recommended when handling larger quantities where the risk of splashing is significant.[4]

  • Skin and Body Protection:

    • Lab Coat: A standard, fully-buttoned laboratory coat is required to protect skin and personal clothing from contamination.[6]

    • Gloves: Chemical-resistant gloves are essential. Disposable nitrile gloves are suitable for incidental contact, such as weighing and transferring small quantities.[4] Always inspect gloves for tears or holes before use and remove them using the proper technique to avoid contaminating your skin. For prolonged handling or immersion, consult a glove manufacturer's chemical resistance guide.

    • Footwear: Fully enclosed shoes are required at all times in the laboratory.[3]

  • Respiratory Protection: The primary method for avoiding respiratory irritation is to handle the solid compound within a certified chemical fume hood to contain dust.[6] If engineering controls are insufficient or unavailable for a specific task that may generate dust, a NIOSH-approved N95 respirator is recommended.[4] Use of respiratory protection typically requires enrollment in a respiratory protection program, including fit testing, as per your institution's policy.[4]

Operational Plan: Integrating PPE into Your Workflow

Properly integrating PPE into your standard operating procedures is critical for minimizing exposure.

Step 1: Preparation and Pre-Donning
  • Designate Area: Cordon off a specific area for handling, preferably within a chemical fume hood.[6]

  • Verify Controls: Ensure the fume hood is functioning correctly.

  • Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware) and labeled waste containers before handling the chemical to minimize movement and potential for exposure.

Step 2: Donning PPE

Follow a logical sequence to ensure complete coverage:

  • Don lab coat and button it completely.

  • Don eye and face protection.

  • Don gloves, ensuring the cuffs of the gloves go over the cuffs of the lab coat sleeves.

Step 3: Handling Procedures
  • Weighing Solid: Carefully weigh the powder inside the fume hood. Use a spatula to transfer the solid, avoiding any actions like pouring from a height that could generate dust.[6]

  • Preparing Solutions: Add the solid to the solvent slowly. Be mindful of potential splashing. If working outside of a fume hood, chemical splash goggles are strongly recommended.

Step 4: Post-Handling and Doffing PPE

Removing PPE correctly is crucial to prevent cross-contamination.

  • Remove Gloves: Peel off the first glove by pinching the cuff and turning it inside out. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off, also inside out.[6]

  • Remove Lab Coat: Unbutton the coat and roll it down your arms, turning the sleeves inside out. Avoid shaking it.

  • Remove Eye Protection: Handle by the earpieces or strap.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the specific task.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment Task Assessment cluster_solid Handling Solid cluster_liquid Handling Liquid (Solution) cluster_cleanup Spill / Disposal start Start: Assess Task task_type Nature of Task? start->task_type weighing Weighing / Transfer task_type->weighing Solid solution_prep Preparing / Transferring Solution task_type->solution_prep Liquid spill Spill Cleanup task_type->spill Cleanup fume_hood In Fume Hood? weighing->fume_hood ppe_solid_hood Standard PPE: - Safety Glasses - Nitrile Gloves - Lab Coat fume_hood->ppe_solid_hood Yes ppe_solid_bench Enhanced PPE: - Goggles - Nitrile Gloves - Lab Coat - N95 Respirator fume_hood->ppe_solid_bench No volume Volume > 50mL or Splash Risk? solution_prep->volume ppe_liquid_low Standard PPE: - Safety Glasses - Nitrile Gloves - Lab Coat volume->ppe_liquid_low No ppe_liquid_high Enhanced PPE: - Goggles - Nitrile Gloves - Lab Coat (Consider Face Shield) volume->ppe_liquid_high Yes ppe_spill Spill PPE: - Goggles - Nitrile Gloves (x2) - Lab Coat - N95 Respirator (for solid) spill->ppe_spill

Caption: PPE selection workflow based on task-specific hazards.

Scenario-Based PPE Summary

For quick reference, this table summarizes the recommended PPE for various common laboratory scenarios.

ScenarioEye/Face ProtectionSkin/Body ProtectionRespiratory Protection
Weighing Small Quantities (<1g) in a Fume Hood Safety Glasses (with side shields)Lab Coat, Nitrile GlovesNot required (handled in hood)
Preparing Dilute Solutions (<50mL) Safety Glasses (with side shields)Lab Coat, Nitrile GlovesNot required
Preparing Concentrated or Large Volume Solutions (>50mL) Chemical Splash GogglesLab Coat, Nitrile GlovesNot required
Weighing Solid on an Open Bench (Not Recommended) Chemical Splash GogglesLab Coat, Nitrile GlovesN95 Respirator (Mandatory)
Small Spill Cleanup (Solid) Chemical Splash GogglesLab Coat, Nitrile GlovesN95 Respirator (Mandatory)
Small Spill Cleanup (Liquid) Chemical Splash GogglesLab Coat, Nitrile GlovesNot required

Disposal Plan: A Critical Final Step

Proper disposal is a non-negotiable component of the chemical lifecycle.

  • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.

  • Chemical Waste: Unused or waste this compound and its solutions must be collected in a separate, sealed, and clearly labeled hazardous waste container.

  • Disposal Compliance: All waste must be disposed of through your institution's environmental health and safety office, in accordance with local, state, and federal regulations.[7][8][9] Never dispose of this chemical down the drain.

By adhering to these evidence-based PPE protocols, you create a robust safety framework that protects you, your colleagues, and your research.

References

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